N-(2-methylphenyl)benzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-methylphenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-11-7-5-6-10-13(11)14-17(15,16)12-8-3-2-4-9-12/h2-10,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZZAMCVUWYVCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171591 | |
| Record name | Benzenesulfono-o-toluidide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18457-86-8 | |
| Record name | N-(2-Methylphenyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18457-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfono-o-toluidide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018457868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfono-o-toluidide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48376 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfono-o-toluidide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(o-tolyl)benzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.479 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZENESULFONO-O-TOLUIDIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AK3832XAM3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(2-methylphenyl)benzenesulfonamide: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral characterization, and potential therapeutic applications of N-(2-methylphenyl)benzenesulfonamide. This document consolidates critical data for researchers and professionals engaged in chemical synthesis and drug discovery, highlighting the compound's emerging profile as a candidate for anticancer and antimicrobial development.
Introduction
N-(2-methylphenyl)benzenesulfonamide, also known as N-(o-tolyl)benzenesulfonamide, is an organic compound belonging to the sulfonamide class. The core structure consists of a benzenesulfonamide group in which the nitrogen atom is substituted with a 2-methylphenyl (o-tolyl) group. The unique spatial arrangement of the ortho-methyl group influences the conformation and intermolecular interactions of the molecule, distinguishing its properties from other isomers and related sulfonamides. This guide delves into the key technical aspects of this compound, providing a foundational resource for its further investigation and application.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of N-(2-methylphenyl)benzenesulfonamide is essential for its handling, formulation, and application in research and development.
Core Chemical Data
| Property | Value | Source |
| IUPAC Name | N-(2-methylphenyl)benzenesulfonamide | - |
| Synonyms | N-(o-tolyl)benzenesulfonamide, Benzenesulfono-o-toluidide | |
| CAS Number | 18457-86-8 | |
| Molecular Formula | C₁₃H₁₃NO₂S | |
| Molecular Weight | 247.31 g/mol | |
| Appearance | White to yellow crystalline powder |
Physicochemical Properties
While a specific melting point for N-(2-methylphenyl)benzenesulfonamide is not definitively reported in the reviewed literature, a closely related compound, 4-methyl-N-(o-tolyl)benzenesulfonamide, has a melting point of 105-107 °C. The boiling point of N-(2-methylphenyl)benzenesulfonamide is reported to be 387.7 °C at 760 mmHg.
General solubility characteristics of benzenesulfonamides suggest low solubility in water and higher solubility in organic solvents.
Synthesis and Characterization
The synthesis of N-(2-methylphenyl)benzenesulfonamide is typically achieved through the reaction of benzenesulfonyl chloride with o-toluidine.
Synthetic Protocol
This protocol is based on established methods for the synthesis of arylsulfonamides.
Materials:
-
Benzenesulfonyl chloride
-
o-Toluidine (2-methylaniline)
-
Pyridine or triethylamine (base)
-
Dilute ethanol (for recrystallization)
-
Ice-cold water
Procedure:
-
In a suitable reaction vessel, dissolve o-toluidine in a minimal amount of a suitable solvent.
-
Add a stoichiometric amount of a base, such as pyridine or triethylamine, to the solution. This will neutralize the hydrochloric acid byproduct formed during the reaction.
-
Slowly add benzenesulfonyl chloride to the reaction mixture, while maintaining the temperature (e.g., using an ice bath).
-
After the addition is complete, allow the reaction to stir at room temperature for a specified period or boil for approximately 10 minutes.
-
Upon completion of the reaction, pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the solid product under suction and wash it thoroughly with cold water.
-
Recrystallize the crude N-(2-methylphenyl)benzenesulfonamide from dilute ethanol to obtain a purified product.
-
The purity of the compound can be verified by its constant melting point and spectral analysis.
Caption: Synthesis of N-(2-methylphenyl)benzenesulfonamide.
Spectral Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzenesulfonyl and the o-tolyl rings. The methyl protons of the o-tolyl group would appear as a singlet, typically in the range of δ 2.0-2.5 ppm. The N-H proton would likely appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals corresponding to the unique carbon atoms in the molecule. The methyl carbon will have a characteristic chemical shift. The aromatic carbons will appear in the downfield region, with their specific shifts influenced by the substitution pattern.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected vibrations include:
-
N-H stretching: A peak in the region of 3200-3400 cm⁻¹.
-
S=O stretching (asymmetric and symmetric): Strong absorptions around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.
-
Aromatic C-H stretching: Peaks above 3000 cm⁻¹.
-
Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (247.31 g/mol ). The fragmentation pattern would likely involve cleavage of the S-N bond and fragmentation of the aromatic rings.
Crystal Structure
X-ray crystallographic studies have provided valuable insights into the three-dimensional structure of N-(2-methylphenyl)benzenesulfonamide. The conformation of the N-H bond is anti to the ortho-methyl group on the aniline ring. The dihedral angle between the two benzene rings is approximately 61.5°. The molecules in the crystal lattice are linked into chains by N-H···O hydrogen bonds.
Biological Activity and Potential Applications
Emerging research has highlighted the potential of N-(2-methylphenyl)benzenesulfonamide and its derivatives in the field of drug discovery.
Anticancer Activity
Studies have indicated that N-(2-methylphenyl)benzenesulfonamide exhibits anticancer properties. Specifically, it has been shown to induce apoptosis (programmed cell death) in breast cancer cell lines, such as MDA-MB-231. Treatment with the compound led to a significant increase in late-stage apoptotic cells, suggesting its potential as a lead compound for the development of novel anticancer agents.
Antimicrobial Activity
N-(2-methylphenyl)benzenesulfonamide has demonstrated promising activity against various bacterial strains. Its efficacy is comparable to some established antibiotics at certain concentrations. The proposed mechanism of action, similar to other sulfonamides, likely involves the inhibition of folate synthesis, a crucial metabolic pathway for bacterial growth.
An In-depth Technical Guide to N-(2-methylphenyl)benzenesulfonamide: Synthesis, Characterization, and Applications
Introduction
N-(2-methylphenyl)benzenesulfonamide, also known as N-(o-tolyl)benzenesulfonamide, is a synthetic aromatic sulfonamide. This class of compounds is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and structural properties exhibited by its members. The core structure, characterized by a sulfonamide group linking two aryl rings, serves as a versatile scaffold for the development of new therapeutic agents. Sulfonamides are well-established as "sulfa drugs" with a broad spectrum of antibacterial activity.[1] More recently, their applications have expanded to include antitumor and antifungal agents, as well as inhibitors of key enzymes like carbonic anhydrase.[1][2]
This technical guide provides a comprehensive overview of N-(2-methylphenyl)benzenesulfonamide, intended for researchers, scientists, and professionals in drug development. It will cover the compound's chemical identity, detailed synthesis and purification protocols, spectroscopic and crystallographic characterization, and a discussion of its current and potential research applications. The information presented herein is synthesized from peer-reviewed literature to ensure scientific integrity and to provide field-proven insights into the study of this molecule.
Chemical Identity and Properties
A precise Chemical Abstracts Service (CAS) number for N-(2-methylphenyl)benzenesulfonamide is not readily found in major chemical databases. Researchers should exercise caution and verify the identity of this compound through analytical characterization.
The fundamental properties of N-(2-methylphenyl)benzenesulfonamide are summarized below. These data are critical for its synthesis, handling, and analysis.
Table 1: Physicochemical Properties of N-(2-methylphenyl)benzenesulfonamide
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₂S | |
| Molecular Weight | 247.30 g/mol | |
| Crystal System | Orthorhombic | |
| Space Group | P2₁2₁2₁ | |
| Appearance | Solid |
The molecular structure of N-(2-methylphenyl)benzenesulfonamide is depicted in the diagram below. The conformation of the N-H bond is anti to the ortho-methyl group on the aniline ring. The dihedral angle between the two benzene rings is approximately 61.5°.
Caption: Chemical structure of N-(2-methylphenyl)benzenesulfonamide.
Synthesis and Purification
The synthesis of N-(2-methylphenyl)benzenesulfonamide is typically achieved through the reaction of benzenesulfonyl chloride with o-toluidine. This is a nucleophilic substitution reaction at the sulfonyl group.
Synthesis Workflow
The overall workflow for the synthesis and purification of N-(2-methylphenyl)benzenesulfonamide is illustrated below.
Caption: Synthesis and purification workflow.
Detailed Experimental Protocol
The following protocol is based on established literature procedures.
Materials:
-
Benzenesulfonyl chloride
-
o-Toluidine
-
Ice cold water
-
Dilute ethanol
Procedure:
-
Benzenesulfonyl chloride is treated with o-toluidine in a stoichiometric ratio.
-
The reaction mixture is boiled for 10 minutes. The causality behind boiling is to provide sufficient activation energy to overcome the reaction barrier, thus ensuring a reasonable reaction rate.
-
The mixture is then cooled to room temperature.
-
The cooled reaction mixture is added to 100 ml of ice-cold water. This step is crucial as it precipitates the solid product, N-(2-methylphenyl)benzenesulfonamide, which has low solubility in water, while unreacted starting materials and byproducts may remain in the aqueous phase.
-
The resulting solid is filtered under suction.
-
The crude product is washed thoroughly with cold water to remove any water-soluble impurities.
-
For purification, the product is recrystallized from dilute ethanol to a constant melting point. Recrystallization is a self-validating system for purification; as the compound crystallizes, impurities are excluded from the crystal lattice, leading to a highly pure final product.
-
The purity of the compound is checked and characterized by recording its infrared and NMR spectra.
Spectroscopic and Crystallographic Characterization
Characterization of N-(2-methylphenyl)benzenesulfonamide is essential to confirm its identity and purity.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H and S=O stretches of the sulfonamide group, and the C-H and C=C bonds of the aromatic rings.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity and structure of the molecule.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the crystal lattice. As mentioned earlier, these studies have revealed an orthorhombic crystal system for N-(2-methylphenyl)benzenesulfonamide.
Applications and Research Landscape
While specific applications for N-(2-methylphenyl)benzenesulfonamide are not extensively documented, the broader class of sulfonamides has a rich history and a wide range of applications in drug discovery and development.
Potential Therapeutic Areas
The structural motifs present in N-(2-methylphenyl)benzenesulfonamide suggest potential for its investigation in several therapeutic areas:
-
Antimicrobial Agents: The foundational application of sulfonamides is in combating bacterial infections.[2]
-
Anticancer Agents: Many sulfonamide derivatives have been investigated for their anticancer properties, often through the inhibition of carbonic anhydrase IX.[2]
-
Enzyme Inhibition: The sulfonamide group is a key pharmacophore for targeting various enzymes, including carbonic anhydrases, which are involved in numerous physiological and pathological processes.[1]
The diagram below illustrates the potential research avenues for N-(2-methylphenyl)benzenesulfonamide based on the known activities of the sulfonamide chemical class.
Caption: Potential research applications.
References
-
Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008). N-(2-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1692. [Link]
-
Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2015). (PDF) N-(2-Methylphenyl)benzenesulfonamide. ResearchGate. [Link]
-
Elgemeie, G. H., et al. (2014). N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o658. [Link]
-
Abdel-rahman, H. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27285-27301. [Link]
Sources
An In-depth Technical Guide to the Molecular Structure of N-(2-methylphenyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the molecular structure of N-(2-methylphenyl)benzenesulfonamide, a key sulphonamide derivative. Through a detailed analysis of its crystallographic data, this document elucidates the critical structural features, including bond lengths, bond angles, and conformational orientation. The synthesis and characterization of this compound are also detailed, offering a reproducible methodology for its preparation and verification. This guide is intended to serve as a vital resource for researchers and professionals engaged in medicinal chemistry, materials science, and synthetic organic chemistry, where a profound understanding of molecular architecture is paramount for the rational design of novel compounds and materials.
Introduction
N-(2-methylphenyl)benzenesulfonamide belongs to the sulfonamide class of compounds, which are of significant interest in medicinal chemistry due to their wide range of biological activities. The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physical, chemical, and biological properties. Therefore, a thorough understanding of the molecular structure of N-(2-methylphenyl)benzenesulfonamide is essential for predicting its reactivity, designing analogues with enhanced therapeutic potential, and understanding its interactions with biological targets. This guide presents a detailed structural analysis based on single-crystal X-ray diffraction studies, offering valuable insights for the scientific community.
Molecular Structure and Conformation
The molecular structure of N-(2-methylphenyl)benzenesulfonamide (C₁₃H₁₃NO₂S) has been determined with high precision through single-crystal X-ray diffraction.[1][2] This analysis reveals key conformational features and intermolecular interactions that govern its solid-state architecture.
Key Structural Parameters
The core structure consists of a benzenesulfonyl group linked to an o-toluidine moiety via a sulfonamide bond. The geometric parameters obtained from crystallographic data are summarized in the table below.
| Parameter | Value |
| Molecular Formula | C₁₃H₁₃NO₂S |
| Molecular Weight | 247.30 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a | 6.4840 (6) Å |
| b | 8.6124 (8) Å |
| c | 21.915 (2) Å |
| V | 1223.8 (2) ų |
| Z | 4 |
| Dihedral Angle (between benzene rings) | 61.5 (1)° |
Table 1: Crystallographic and Key Structural Data for N-(2-methylphenyl)benzenesulfonamide.[1][2]
Conformational Analysis
A notable feature of the molecular conformation is the orientation of the N-H bond relative to the ortho-methyl group on the aniline ring. The N-H bond adopts an anti conformation to the ortho-methyl group.[1][2] This is in contrast to the syn conformation observed in the analogous N-(2-chlorophenyl)benzenesulfonamide, highlighting the influence of the ortho-substituent on the conformational preference.[1][2]
The two benzene rings are significantly twisted with respect to each other, as indicated by the dihedral angle of 61.5 (1)°.[1][2] This non-planar arrangement is a common feature in N-arylsulfonamides and influences the overall molecular shape and packing in the crystal lattice.
The conformation of the N-H and S=O bonds within the SO₂-NH-C group are trans to each other.[1][2] This arrangement, along with the intermolecular N-H···O hydrogen bonds, plays a crucial role in stabilizing the crystal structure. Molecules are linked into chains running along the a-axis through these hydrogen bonds.[1][2]
Diagram 1: Key functional groups and intermolecular hydrogen bonding in N-(2-methylphenyl)benzenesulfonamide.
Experimental Protocols
Synthesis of N-(2-methylphenyl)benzenesulfonamide
The synthesis of N-(2-methylphenyl)benzenesulfonamide can be reliably achieved through the reaction of benzenesulfonyl chloride with o-toluidine.[1]
Step-by-Step Methodology:
-
Preparation of Benzenesulfonyl Chloride: While commercially available, benzenesulfonyl chloride can be prepared by the reaction of benzene with chlorosulfonic acid. This step should be performed with caution due to the corrosive nature of chlorosulfonic acid.
-
Reaction with o-Toluidine: The residual benzenesulfonyl chloride is treated with a stoichiometric amount of o-toluidine.
-
Heating: The reaction mixture is boiled for 10 minutes to ensure the completion of the reaction.
-
Precipitation: The mixture is then cooled to room temperature and poured into ice-cold water (100 ml) to precipitate the solid product.
-
Filtration and Washing: The resulting solid, N-(2-methylphenyl)benzenesulfonamide, is collected by suction filtration and washed thoroughly with cold water to remove any unreacted starting materials and by-products.
-
Recrystallization: The crude product is recrystallized from dilute ethanol to obtain a product with a constant melting point, ensuring high purity.[1]
Diagram 2: Workflow for the synthesis of N-(2-methylphenyl)benzenesulfonamide.
Characterization
The purity and identity of the synthesized N-(2-methylphenyl)benzenesulfonamide are confirmed using standard analytical techniques.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups such as N-H, S=O, and C-S bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to verify the chemical structure and the connectivity of atoms.
-
Single-Crystal X-ray Diffraction: For unambiguous determination of the molecular structure and to obtain high-quality single crystals, the purified compound is dissolved in ethanol and allowed to evaporate slowly at room temperature.[1]
Applications and Future Directions
Sulfonamides are a cornerstone in drug discovery, exhibiting a broad spectrum of biological activities including antibacterial, anticancer, and anti-inflammatory properties. The detailed structural information of N-(2-methylphenyl)benzenesulfonamide provided in this guide is invaluable for:
-
Structure-Activity Relationship (SAR) Studies: Understanding how the specific conformation and substituent positioning affect biological activity.
-
Rational Drug Design: Serving as a scaffold for the design of new therapeutic agents with improved efficacy and selectivity.
-
Materials Science: The self-assembly properties, driven by hydrogen bonding, can be exploited in the design of novel crystalline materials with specific properties.
Future research could focus on the synthesis of derivatives with modified substituents on either aromatic ring to explore the impact on their crystal packing, conformational preferences, and biological activities.
Conclusion
This technical guide has provided a detailed and in-depth analysis of the molecular structure of N-(2-methylphenyl)benzenesulfonamide. The crystallographic data reveals a distinct conformational preference and a hydrogen-bonding network that dictates its solid-state architecture. The provided synthetic and characterization protocols offer a robust framework for obtaining and verifying this compound. The insights presented herein are crucial for researchers in academia and industry, facilitating the advancement of projects where this and related sulfonamide structures are of central importance.
References
-
Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008). N-(2-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1692. [Link]
-
Nirmala, P. G., Gowda, B. T., Foro, S., & Fuess, H. (2009). 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3184. [Link]
-
PubChem. (n.d.). Benzenesulfonamide, N-methyl-N-phenyl-. National Center for Biotechnology Information. Retrieved from [Link]
-
Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008). N-(2-Methylphenyl)benzenesulfonamide. ResearchGate. [Link]
Sources
An In-Depth Technical Guide to the Biological Activity of N-(2-methylphenyl)benzenesulfonamide
Abstract
This technical guide provides a comprehensive overview of the known and potential biological activities of the synthetic compound N-(2-methylphenyl)benzenesulfonamide. Drawing upon extensive research into the broader class of N-aryl benzenesulfonamides, this document explores the likely anticancer, antimicrobial, and anti-inflammatory properties of this molecule, alongside its potential as an enzyme inhibitor. This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of theoretical frameworks, practical experimental protocols, and insights into the structure-activity relationships that govern the biological effects of this class of compounds. While direct experimental data for N-(2-methylphenyl)benzenesulfonamide is emerging, this guide consolidates current knowledge to provide a predictive framework for its therapeutic potential and to guide future research endeavors.
Introduction: The Benzenesulfonamide Scaffold in Medicinal Chemistry
The benzenesulfonamide moiety is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. From the pioneering antibacterial sulfonamides to contemporary anticancer and anti-inflammatory drugs, this functional group has proven to be a versatile pharmacophore. Its prevalence in drug design is attributable to its chemical stability, its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets, and the synthetic tractability that allows for extensive structural diversification.
N-(2-methylphenyl)benzenesulfonamide belongs to the class of N-aryl benzenesulfonamides, where a benzenesulfonyl group is linked to an aniline derivative, in this case, o-toluidine. The introduction of the 2-methylphenyl group introduces specific steric and electronic features that are expected to modulate its biological activity profile compared to other substituted analogues. This guide will delve into the anticipated biological activities of N-(2-methylphenyl)benzenesulfonamide, supported by evidence from closely related compounds and established principles of medicinal chemistry.
Synthesis of N-(2-methylphenyl)benzenesulfonamide
The synthesis of N-(2-methylphenyl)benzenesulfonamide is a well-established chemical transformation. A common and efficient method involves the reaction of benzenesulfonyl chloride with o-toluidine.[1]
Synthetic Protocol
A typical laboratory-scale synthesis is as follows:
-
Preparation of Benzenesulfonyl Chloride: A solution of benzene in a suitable solvent like chloroform is treated dropwise with chlorosulfonic acid at a reduced temperature (e.g., 273 K or 0 °C).[1] After the initial vigorous reaction (evolution of HCl gas) subsides, the reaction mixture is carefully poured onto crushed ice. The organic layer containing benzenesulfonyl chloride is then separated.
-
Sulfonamide Formation: The prepared benzenesulfonyl chloride is reacted with a stoichiometric amount of o-toluidine. The mixture is heated, typically by boiling for a short period (e.g., 10 minutes), to drive the reaction to completion.[1]
-
Isolation and Purification: The reaction mixture is cooled and poured into ice-cold water to precipitate the crude N-(2-methylphenyl)benzenesulfonamide. The solid product is collected by filtration, washed thoroughly with cold water, and then purified by recrystallization from a suitable solvent system, such as dilute ethanol, to obtain a product of high purity.[1]
Reaction Workflow Diagram
Caption: Synthesis of N-(2-methylphenyl)benzenesulfonamide.
Anticipated Biological Activities
Based on the extensive literature on benzenesulfonamide derivatives, N-(2-methylphenyl)benzenesulfonamide is predicted to exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Activity
The benzenesulfonamide scaffold is present in numerous anticancer agents.[2] Derivatives of this class have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in tumor progression, such as carbonic anhydrases, and the induction of apoptosis.[3]
Studies on benzenesulfonamide derivatives have demonstrated their ability to induce apoptosis in various cancer cell lines, including the triple-negative breast cancer cell line MDA-MB-231.[3][4] It is plausible that N-(2-methylphenyl)benzenesulfonamide could also trigger programmed cell death in susceptible cancer cells. The presence of the lipophilic methyl group on the phenyl ring may enhance cell membrane permeability, facilitating its entry into the cell to interact with intracellular targets.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[5][6][7]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[5] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of N-(2-methylphenyl)benzenesulfonamide (dissolved in a suitable solvent like DMSO) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated cells as controls.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.
The following table summarizes the anticancer activity of some benzenesulfonamide derivatives against breast cancer cell lines, illustrating the potential potency of this class of compounds.
| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |
| Thiazolone-benzenesulfonamides | Compound 4e | MDA-MB-231 | 3.58 | [3] |
| Thiazolone-benzenesulfonamides | Compound 4e | MCF-7 | 4.58 | [3] |
| Imidazole-benzenesulfonamides | Compound 23 | MDA-MB-231 | 20.5 | [4] |
Antimicrobial Activity
The history of sulfonamides is rooted in their antibacterial properties. While the development of antibiotic resistance has limited the use of older sulfonamides, the scaffold remains a valuable platform for the design of new antimicrobial agents.[8]
The classical mechanism of action of sulfonamides involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides act as competitive inhibitors, ultimately halting bacterial growth. While N-(2-methylphenyl)benzenesulfonamide lacks the para-amino group characteristic of classical antibacterial sulfonamides, it and other N-aryl benzenesulfonamides may exert antimicrobial effects through alternative mechanisms.
The Kirby-Bauer disk diffusion method is a standard, qualitative assay to determine the susceptibility of bacteria to antimicrobial agents.[9][10][11][12][13]
Principle: A paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a bacterial culture. The compound diffuses into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of inhibition will form around the disk.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) in sterile broth.
-
Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Disk Application: Aseptically place a sterile paper disk impregnated with a known concentration of N-(2-methylphenyl)benzenesulfonamide onto the inoculated agar surface.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Result Measurement: Measure the diameter of the zone of inhibition in millimeters. The size of the zone correlates with the susceptibility of the bacterium to the compound.
The following table presents the antimicrobial activity of a benzenesulfonamide derivative against various bacterial strains, indicating the potential for this class of compounds to inhibit bacterial growth.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Isopropyl substituted N-(thiazol-2-yl)benzenesulfonamide | S. aureus | 3.9 | [8] |
| Isopropyl substituted N-(thiazol-2-yl)benzenesulfonamide | A. xylosoxidans | 3.9 | [8] |
Enzyme Inhibition: Carbonic Anhydrases
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in numerous physiological processes, and their dysregulation is implicated in several diseases, including cancer. Benzenesulfonamides are a well-known class of CA inhibitors.[14][15][16][17][18]
The sulfonamide group of benzenesulfonamides can coordinate with the zinc ion in the active site of carbonic anhydrases, effectively blocking the enzyme's catalytic activity. The N-aryl substituent can extend into the active site cavity, forming additional interactions that influence the potency and isoform selectivity of the inhibitor.[16] It is therefore plausible that N-(2-methylphenyl)benzenesulfonamide could act as a carbonic anhydrase inhibitor.
A common method to assess CA inhibition is a colorimetric assay that measures the esterase activity of the enzyme.[19]
Principle: Carbonic anhydrase can hydrolyze p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenol (p-NP). The rate of p-NP formation, monitored spectrophotometrically, is proportional to the enzyme's activity. An inhibitor will reduce the rate of this reaction.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the CA enzyme, the substrate (p-NPA), and the test compound (N-(2-methylphenyl)benzenesulfonamide) in a suitable buffer.
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the CA enzyme and different concentrations of the test compound. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate solution to each well.
-
Kinetic Measurement: Immediately measure the absorbance at 400-405 nm over time using a microplate reader in kinetic mode.
-
Data Analysis: Determine the reaction rate for each inhibitor concentration. Calculate the percentage of inhibition and determine the IC50 value.
The following table shows the inhibitory activity of some benzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms.
| Compound Class | Isoform | K_i (nM) | Reference |
| Benzenesulfonamide-triazole conjugates | hCA I | 604.8 - 9938.3 | [17] |
| Benzenesulfonamide-triazole conjugates | hCA II | 30.1 - 755 | [15] |
| Benzenesulfonamide-triazole conjugates | hCA IX | 1.5 - 38.9 | [15] |
Anti-inflammatory Activity
The benzenesulfonamide scaffold is also found in several anti-inflammatory drugs. These compounds can modulate inflammatory pathways through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes.
The anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) are mediated by the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. It is conceivable that N-(2-methylphenyl)benzenesulfonamide could exert anti-inflammatory effects by inhibiting these or other inflammatory targets.
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.[20][21][22][23][24][25][26]
Principle: Injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions.
-
Compound Administration: Administer N-(2-methylphenyl)benzenesulfonamide (or a vehicle control) to the rats via an appropriate route (e.g., oral or intraperitoneal).
-
Induction of Edema: After a set period, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
The following table illustrates the anti-inflammatory activity of some benzenesulfonamide derivatives in the carrageenan-induced paw edema model.
| Compound | Dose (mg/kg) | Inhibition of Edema (%) at 4h | Reference |
| Compound 1 | 200 | 96.31 | [22] |
| Compound 3 | 200 | 99.69 | [22] |
| Indomethacin (Standard) | 10 | 57.66 | [22] |
Structure-Activity Relationships (SAR)
The biological activity of benzenesulfonamide derivatives is highly dependent on the nature and position of substituents on both the benzenesulfonyl and the N-aryl rings.[2][27][28]
-
Substituents on the Benzenesulfonyl Ring: Electron-withdrawing or electron-donating groups on this ring can modulate the acidity of the sulfonamide N-H and the overall electronic properties of the molecule, thereby influencing its interaction with biological targets.
-
Substituents on the N-Aryl Ring: The nature and position of substituents on the N-aryl ring can significantly impact activity. In the case of N-(2-methylphenyl)benzenesulfonamide, the ortho-methyl group introduces steric hindrance, which can affect the conformation of the molecule and its binding to target proteins. This steric bulk can also influence the compound's lipophilicity and metabolic stability.
SAR Insights Diagram
Caption: Key structural features influencing the biological activity.
Conclusion and Future Directions
N-(2-methylphenyl)benzenesulfonamide, as a member of the pharmacologically rich class of N-aryl benzenesulfonamides, holds considerable promise for a range of biological activities. Based on extensive evidence from analogous compounds, it is predicted to possess anticancer, antimicrobial, and anti-inflammatory properties, potentially mediated through mechanisms such as apoptosis induction and enzyme inhibition.
The future of research on N-(2-methylphenyl)benzenesulfonamide should focus on systematic in vitro and in vivo studies to definitively characterize its biological profile. This includes quantitative assessment of its cytotoxicity against a panel of cancer cell lines, determination of its minimum inhibitory concentrations against a broad spectrum of pathogenic microbes, evaluation of its inhibitory potency against various carbonic anhydrase isoforms, and in vivo validation of its anti-inflammatory efficacy. A deeper understanding of its mechanism of action at the molecular level will be crucial for its potential development as a therapeutic agent.
References
-
Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]
- Abdel-Gawad, H., et al. (2021). Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. European Journal of Medicinal Chemistry, 221, 113486.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- Gowda, B. T., et al. (2008). N-(2-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1692.
- Ratrey, P., et al. (2018). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Advances, 8(3), 1337–1348.
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
- Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). SEAFDEC Aquaculture Department.
-
Horton, T. (1994). MTT Assay Protocol. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
- Chillingworth, N. L., & Scheel, J. R. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Journal of visualized experiments : JoVE, (67), e4391.
-
Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Retrieved from [Link]
- Nabavi, S. F., et al. (2012). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats.
- Al-Warhi, T., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Biomedicines, 11(6), 1732.
- El-Sayed, M. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27299-27316.
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
- Bertrand, B., et al. (2017). Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells. Bioorganic & Medicinal Chemistry Letters, 27(10), 2247-2251.
- Sławiński, J., et al. (2021). Synthesis, Anticancer Evaluation and Structure-Activity Analysis of Novel (E)- 5-(2-Arylvinyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamides. Molecules, 26(11), 3328.
- De Martino, G., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(6), 727-731.
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
- Petrikaite, V., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6867.
-
IntechOpen. (2026). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Retrieved from [Link]
-
American Chemical Society. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Retrieved from [Link]
- Nocentini, A., et al. (2019). Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1266-1275.
- Angeli, A., et al. (2019). Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 114-119.
- Zani, F., & Vicini, P. (1998). Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety. Archiv der Pharmazie, 331(6), 219-223.
-
ResearchGate. (2025). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Retrieved from [Link]
- Ahmed, M. F., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Letters in Applied NanoBioScience, 13(1), 9.
-
Springer Nature Experiments. (n.d.). Carrageenan-Induced Paw Edema in the Rat and Mouse. Retrieved from [Link]
-
Centre Méditerranéen de Médecine Moléculaire. (n.d.). Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells. Retrieved from [Link]
-
MDPI. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Retrieved from [Link]
-
European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Retrieved from [Link]
-
protocols.io. (2019). Carbonic Anhydrase Activity Assay. Retrieved from [Link]
- El-Gohary, N. S., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16757.
-
AVESİS. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Anticancer benzenesulfonamide derivatives and 1,2,3-triazole derivatives. Retrieved from [Link]
-
RSC Publishing. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular interactions of the benzenesulfonamide group within the hCA II enzyme. Retrieved from [Link]
-
ResearchGate. (2015). 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. Retrieved from [Link]
Sources
- 1. N-(2-Methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. asm.org [asm.org]
- 12. microbenotes.com [microbenotes.com]
- 13. hardydiagnostics.com [hardydiagnostics.com]
- 14. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 23. inotiv.com [inotiv.com]
- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 25. researchgate.net [researchgate.net]
- 26. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 27. Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Synthesis, Anticancer Evaluation and Structure-Activity Analysis of Novel (E)- 5-(2-Arylvinyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
N-(2-methylphenyl)benzenesulfonamide derivatives and analogues
An In-Depth Technical Guide to N-(2-methylphenyl)benzenesulfonamide Derivatives and Analogues: Synthesis, Properties, and Therapeutic Potential
Abstract
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of therapeutic agents. This guide provides a comprehensive technical overview of N-(2-methylphenyl)benzenesulfonamide, its derivatives, and analogues. We delve into the fundamental physicochemical properties and the critical influence of the ortho-methyl group on molecular conformation. Detailed synthetic methodologies, from classical reactions to modern catalytic approaches, are presented alongside step-by-step experimental protocols. The narrative synthesizes a broad spectrum of documented biological activities, including anticancer, antimicrobial, neuroprotective, and anti-inflammatory effects. By examining structure-activity relationships (SAR), this guide offers field-proven insights for researchers, scientists, and drug development professionals, aiming to facilitate the rational design of novel therapeutics based on this versatile chemical core.
Chapter 1: The N-(Aryl)benzenesulfonamide Core Structure
The Sulfonamide Moiety: A Pillar of Medicinal Chemistry
The sulfonamide group (-S(=O)₂-NH-) is a key functional group in drug design, largely due to its remarkable chemical stability and its capacity to act as a versatile hydrogen bond donor and acceptor.[1] Its tetrahedral geometry allows its oxygen atoms to form multi-dimensional hydrogen bonds with biological receptors, often leading to strong and specific interactions.[1] This moiety is not merely a structural linker but an active pharmacophoric element, contributing significantly to the physicochemical properties and biological activity of drug molecules.[1] Historically famous for the antibacterial sulfa drugs, the sulfonamide scaffold is now found in drugs targeting a vast range of conditions, including cancer, diabetes, inflammation, and viral infections.[2]
Physicochemical and Structural Features of N-(2-methylphenyl)benzenesulfonamide
The parent compound, N-(2-methylphenyl)benzenesulfonamide (also known as N-(o-tolyl)benzenesulfonamide), serves as the fundamental template for the derivatives discussed herein. Its structure has been elucidated through single-crystal X-ray diffraction, revealing key conformational details.[3][4]
The molecule is characteristically bent at the sulfur atom. The two benzene rings—the benzenesulfonyl ring and the N-phenyl (o-tolyl) ring—are not coplanar. The dihedral angle between these two rings is approximately 61.5°.[3][4] This twisted conformation is a critical feature, influencing how the molecule fits into the binding pockets of target proteins. In the solid state, molecules of N-(2-methylphenyl)benzenesulfonamide are linked into chains by intermolecular N–H···O hydrogen bonds, where the hydrogen on the sulfonamide nitrogen interacts with one of the sulfonyl oxygens of an adjacent molecule.[3]
The Conformational Influence of the ortho-Methyl Group
The placement of a methyl group at the ortho-position of the N-phenyl ring is not trivial; it exerts significant steric influence on the molecule's preferred conformation. In N-(2-methylphenyl)benzenesulfonamide, the N-H bond of the sulfonamide linker is oriented anti to the ortho-methyl group.[3][4] This contrasts with analogues like N-(2-chlorophenyl)benzenesulfonamide, where the N-H bond adopts a syn conformation relative to the ortho-chloro substituent.[3][4] This steric constraint imposed by the methyl group dictates the rotational freedom around the N-C bond, which in turn defines the overall three-dimensional shape of the molecule and its potential interactions with biological targets.
Chapter 2: Synthetic Strategies and Methodologies
General Synthesis via Benzenesulfonyl Chlorides
The most common and straightforward method for synthesizing N-aryl benzenesulfonamides is the reaction between a substituted benzenesulfonyl chloride and an appropriate aniline derivative. This reaction typically involves treating the benzenesulfonyl chloride with the aniline (in this case, o-toluidine) in a suitable solvent.[3][5] The reaction is often heated to ensure completion.
Detailed Protocol: Synthesis of N-(2-methylphenyl)benzenesulfonamide
This protocol is adapted from established crystallographic studies.[3]
Materials:
-
Benzenesulfonyl chloride
-
o-Toluidine
-
Ethanol (for recrystallization)
-
Deionized water
-
Standard laboratory glassware
-
Heating mantle and magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a round-bottom flask, treat benzenesulfonyl chloride with o-toluidine in a stoichiometric ratio.
-
Heat the reaction mixture to boiling and maintain for 10 minutes with stirring.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing approximately 100 mL of ice-cold water. A solid precipitate should form.
-
Collect the solid product, N-(2-methylphenyl)benzenesulfonamide, by vacuum filtration.
-
Wash the filtered solid thoroughly with cold water to remove any unreacted starting materials and salts.
-
Recrystallize the crude product from dilute ethanol to obtain purified crystals with a constant melting point.
-
Dry the purified crystals under vacuum. The purity can be confirmed by infrared (IR) and NMR spectroscopy.[3]
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of the parent compound.
Modern Synthetic Approaches
While the classical method is robust, modern chemistry offers more sophisticated and often milder alternatives. One such approach involves the dual copper and visible-light-catalyzed S(O)₂–N coupling between phenylsulfinic acids and aryl azides.[6] This redox-neutral method generates a triplet nitrene from the azide, which then couples with a sulfonyl radical, offering an efficient pathway to structurally diverse sulfonamides under mild conditions.[6]
Strategies for Derivatization
To explore structure-activity relationships, both the benzenesulfonyl and the N-phenyl rings can be systematically modified. For instance, palladium-mediated cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce complex moieties like styryl groups onto a pre-functionalized (e.g., bromo-substituted) scaffold.[1] This allows for the synthesis of a library of analogues with diverse electronic and steric properties.
Chapter 3: Biological Activities and Therapeutic Applications
Derivatives and analogues of N-(2-methylphenyl)benzenesulfonamide have demonstrated a remarkable breadth of biological activities, positioning this scaffold as a versatile template for drug discovery.
Anticancer Activity
The sulfonamide core is a well-established pharmacophore in oncology. Derivatives have been shown to act through multiple mechanisms:
-
Carbonic Anhydrase (CA) Inhibition: Certain benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many hypoxic tumors and linked to cancer cell proliferation and survival.[7]
-
Kinase Inhibition: Analogues have been identified as inhibitors of receptor tyrosine kinases like TrkA, which is a potential target for glioblastoma (GBM). Molecular docking studies suggest these compounds interact with key residues in the kinase domain.[8]
-
Tubulin Polymerization Inhibition: By designing hybrids that mimic the structure of known tubulin inhibitors like Combretastatin A-4, researchers have developed potent benzenesulfonate analogues that disrupt microtubule formation, leading to cell cycle arrest in the G2/M phase and apoptosis.[9]
Caption: Key anticancer mechanisms of action for benzenesulfonamide derivatives.
Antimicrobial and Antifungal Activity
Following the legacy of sulfa drugs, novel benzenesulfonamide derivatives continue to be explored for their antimicrobial properties. Studies have shown that certain N-(aryl)benzenesulfonamides bearing carboxamide functionalities exhibit significant activity against a range of pathogens.[2][10]
| Compound Derivative | Target Organism | MIC (mg/mL) | Reference |
| 4d | Escherichia coli | 6.72 | [2][10] |
| 4h | Staphylococcus aureus | 6.63 | [2][10] |
| 4a | Pseudomonas aeruginosa | 6.67 | [2][10] |
| 4e | Aspergillus niger | 6.28 | [2][10] |
| 4h | Candida albicans | 6.63 | [2][10] |
| Note: Compound identifiers are from the cited source. |
Neuroprotective and Anticholinesterase Activity
The accumulation of amyloid-β and cholinergic deficit are hallmarks of Alzheimer's disease. Benzenesulfonamide derivatives have emerged as promising multi-target agents. Specifically, (E)-N-(2-acetyl-4-(styryl)phenyl)benzenesulfonamide derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for breaking down the neurotransmitter acetylcholine.[1] The presence of a styryl group on the scaffold was found to be crucial for this significant anticholinesterase activity.[1] These compounds also exhibit antioxidant properties, which can further contribute to a neuroprotective effect.[1]
Other Documented Therapeutic Areas
-
Anti-inflammatory Effects: Certain carboxamide derivatives have demonstrated potent in vivo anti-inflammatory activity, with some compounds showing inhibition of carrageenan-induced rat paw edema comparable to standard drugs.[10]
-
Cardiovascular Effects: Analogues such as 4-(2-aminoethyl)benzenesulfonamide have been shown to decrease perfusion pressure and coronary resistance in isolated rat heart models, suggesting potential applications in treating cardiovascular conditions.[11][12]
-
Antiviral Activity: By modifying known HIV capsid (CA) inhibitors, researchers have designed benzenesulfonamide-containing phenylalanine derivatives that show potent anti-HIV-1 activity, in some cases significantly more potent than the parent compound PF-74.[13]
Chapter 4: Structure-Activity Relationships (SAR) and Drug Design
The biological activity of this class of compounds is highly dependent on the nature and position of substituents on both aromatic rings.
-
Benzenesulfonyl Ring: Substitution on this ring can modulate electronic properties and interactions with the target. For example, in anticholinesterase inhibitors, a 4-methyl group on this ring is a common feature.[1]
-
N-Phenyl Ring: This ring offers a wide canvas for modification. As noted, introducing a styryl group at the 4-position of the N-phenyl ring led to significant anticholinesterase activity.[1] An acetyl group at the 2-position can form a strong intramolecular hydrogen bond with the sulfonamide N-H, locking the conformation and enhancing binding.[1]
-
The Sulfonamide Linker: The N-H group is a critical hydrogen bond donor. The S=O groups are strong hydrogen bond acceptors. The twisted, non-planar geometry imposed by the linker and its substituents is fundamental to how the molecule orients itself within a binding site.[1]
Caption: Key structure-activity relationships for benzenesulfonamide analogues.
Chapter 5: Key Experimental Protocols
Protocol: In Vitro Anticholinesterase Activity Assay
This protocol is based on the widely used Ellman's method for measuring AChE activity.[1]
Principle: The enzyme acetylcholinesterase (AChE) hydrolyzes the substrate acetylcholine iodide (AChI). The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.
Materials:
-
96-well microplate reader
-
AChE enzyme solution (e.g., 0.04 mg/mL)
-
Tris buffer (50 mM, pH 7.7)
-
Test compounds (sulfonamide derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
DTNB solution (3 mM in Tris buffer)
-
AChI solution (5 mM in Tris buffer)
Procedure:
-
In the wells of a 96-well plate, add sequentially:
-
70 µL of Tris buffer
-
8.0 µL of the test compound solution (at various concentrations) or solvent control.
-
2.0 µL of the AChE enzyme solution.
-
-
Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding to each well:
-
10 µL of DTNB solution.
-
10 µL of AChI solution.
-
-
Immediately place the plate in the microplate reader and measure the absorbance at 412 nm kinetically for a set period (e.g., 15-20 minutes).
-
Calculate the rate of reaction for each well. The percent inhibition is calculated as: (1 - (Rate of sample / Rate of control)) * 100.
-
Plot percent inhibition against the logarithm of inhibitor concentration to determine the IC₅₀ value.
Workflow for Biological Screening
Caption: A typical workflow for the biological evaluation of a compound library.
Chapter 6: Future Directions and Conclusion
The N-(2-methylphenyl)benzenesulfonamide scaffold and its analogues represent a highly versatile and fruitful area for drug discovery. The wealth of research demonstrates its potential to yield potent and selective inhibitors for a diverse set of biological targets.
Future opportunities include:
-
Multi-target Drug Design: Leveraging the scaffold's broad activity to design single molecules that can address multiple pathological factors, such as designing a compound with both anticholinesterase and anti-inflammatory properties for Alzheimer's disease.
-
Improving Pharmacokinetics: While many derivatives show excellent in vitro potency, future work must focus on optimizing ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties to ensure clinical viability. In silico ADMET profiling can guide the synthesis of compounds with better drug-like properties.[8]
-
Exploring New Targets: The inherent chemical properties of the sulfonamide group suggest its potential for interacting with many other enzyme classes. High-throughput screening of existing sulfonamide libraries against new targets could uncover novel therapeutic applications.
References
-
Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. Available at: [Link]
-
Gowda, B. T., et al. (2009). 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o369. Available at: [Link]
-
Gowda, B. T., et al. (2008). N-(2-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1692. Available at: [Link]
-
Fagbemi, O. R., et al. (2020). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 25(23), 5769. Available at: [Link]
-
Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. Available at: [Link]
-
Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. Available at: [Link]
-
Stenford, B. A., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available at: [Link]
-
Gowda, B. T., et al. (2009). 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. ResearchGate. Available at: [Link]
-
Cirla, A., et al. (2011). Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4. Journal of Medicinal Chemistry, 54(12), 4270-4283. Available at: [Link]
-
Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. ResearchGate. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Pharmaceuticals, 15(11), 1361. Available at: [Link]
-
Gowda, B. T., et al. (2008). N-(2-Methylphenyl)benzenesulfonamide. ResearchGate. Available at: [Link]
- CN106565549A - Method of synthesis of N-alkyl p-toluene sulfonamide. (2017). Google Patents.
-
Le, C. M., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9594-9598. Available at: [Link]
-
Zhang, M., et al. (2022). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 65(13), 9036-9051. Available at: [Link]
-
Zadykowicz, B., et al. (2021). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. International Journal of Molecular Sciences, 22(21), 11488. Available at: [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30206-30221. Available at: [Link]
-
Wang, H., et al. (2022). Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. Chinese Journal of Chemistry, 40(12), 1471-1476. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(2-Methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Methyl-N-(2-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 8. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of N-(2-methylphenyl)benzenesulfonamide: A Technical Guide
Introduction
N-(2-methylphenyl)benzenesulfonamide, a member of the sulfonamide class of organic compounds, represents a core structural motif in medicinal chemistry and materials science. The unique arrangement of its two aromatic rings bridged by a sulfonamide linkage (-SO₂NH-) imparts specific chemical and physical properties, making it a subject of interest for researchers in drug development and chemical synthesis. The biological activity of sulfonamides is deeply rooted in their molecular structure, influencing their interactions with enzymatic targets. Therefore, precise structural elucidation and confirmation are paramount.
This technical guide provides an in-depth analysis of the key spectroscopic data for N-(2-methylphenyl)benzenesulfonamide, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. As a self-validating system, this document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to interpret spectral data, confirm molecular identity, and ensure the purity of this compound. We will delve into the causality behind experimental observations, grounding our analysis in authoritative spectroscopic principles.
Molecular Structure and Analytical Overview
The fundamental structure of N-(2-methylphenyl)benzenesulfonamide consists of a benzenesulfonyl group attached to the nitrogen atom of 2-methylaniline (o-toluidine). The presence of two distinct aromatic systems and key functional groups gives rise to a characteristic spectroscopic fingerprint.
Molecular Structure Diagram
Caption: Molecular structure of N-(2-methylphenyl)benzenesulfonamide.
¹H NMR Spectroscopic Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen atoms. The chemical shift (δ), multiplicity (splitting pattern), and integration (number of protons) of each signal provide a wealth of structural information.
Table 1: Expected ¹H NMR Data for N-(2-methylphenyl)benzenesulfonamide (Based on analysis of analogous compounds and general principles)
| Protons (Assignment) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Benzenesulfonyl Aromatic (H2', H6') | ~7.7 - 7.9 | Multiplet (d-like) | 2H |
| Benzenesulfonyl Aromatic (H3', H4', H5') | ~7.4 - 7.6 | Multiplet | 3H |
| 2-Methylphenyl Aromatic (H3-H6) | ~7.0 - 7.3 | Multiplet | 4H |
| Sulfonamide (N-H) | Variable, broad (~9-11 in DMSO-d₆) | Singlet (broad) | 1H |
| Methyl (CH₃) | ~2.1 - 2.4 | Singlet | 3H |
Interpretation of the ¹H NMR Spectrum
-
Aromatic Region (δ 7.0-7.9 ppm): This region is complex due to the presence of nine aromatic protons from two different ring systems.
-
The protons on the benzenesulfonyl ring are expected to be further downfield due to the strong electron-withdrawing effect of the -SO₂- group. The ortho-protons (H2', H6') would appear as a multiplet around δ 7.7-7.9 ppm, while the meta- and para-protons (H3', H4', H5') would form a complex multiplet at a slightly higher field.
-
The protons on the 2-methylphenyl ring (H3-H6) are expected between δ 7.0 and 7.3 ppm. The presence of both the electron-donating methyl group and the electron-withdrawing sulfonamide group, along with ortho, meta, and para relationships, leads to overlapping signals that typically resolve as a complex multiplet.
-
-
Sulfonamide Proton (N-H): The chemical shift of the N-H proton is highly dependent on the solvent, concentration, and temperature. In a non-polar solvent like CDCl₃, it may be a broad singlet that is difficult to distinguish. However, in a polar aprotic solvent like DMSO-d₆, it typically appears as a distinct, sharp singlet at a downfield position (often >9 ppm) due to hydrogen bonding with the solvent. This peak will disappear upon the addition of D₂O, a key diagnostic test.
-
Methyl Protons (-CH₃): The three protons of the methyl group on the tolyl ring are chemically equivalent and do not have any adjacent protons to couple with. Therefore, they will appear as a sharp singlet at approximately δ 2.1-2.4 ppm.
¹H NMR Assignment Diagram
Caption: Key ¹H NMR chemical shift assignments for N-(2-methylphenyl)benzenesulfonamide.
¹³C NMR Spectroscopic Analysis
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its electronic environment.
Table 2: Expected ¹³C NMR Data for N-(2-methylphenyl)benzenesulfonamide (Based on analysis of analogous compounds and general principles)
| Carbon (Assignment) | Expected Chemical Shift (δ, ppm) |
| Benzenesulfonyl (C1') | ~139 - 141 |
| Benzenesulfonyl (C4') | ~132 - 134 |
| 2-Methylphenyl (C1) | ~135 - 137 |
| 2-Methylphenyl (C2) | ~130 - 132 |
| Aromatic CHs | ~125 - 131 |
| Methyl (CH₃) | ~17 - 19 |
Interpretation of the ¹³C NMR Spectrum
-
Aromatic Region (δ 125-141 ppm):
-
Quaternary Carbons: The carbon atoms directly attached to the sulfur (C1') and nitrogen (C1), as well as the methyl-substituted carbon (C2), are quaternary and will typically have lower intensities. The C1' carbon, attached to the highly electronegative sulfonyl group, is expected to be significantly downfield.
-
Protonated Carbons: The remaining nine CH carbons of the two aromatic rings will appear in the δ 125-131 ppm range. The exact chemical shifts are influenced by the electronic effects of the substituents. The para-carbon of the benzenesulfonyl ring (C4') is often distinctly identifiable around δ 132-134 ppm.
-
-
Aliphatic Region (δ 17-19 ppm):
-
The signal for the methyl carbon (-CH₃) is expected to appear upfield, in the characteristic range for alkyl groups attached to an aromatic ring.
-
Infrared (IR) Spectroscopic Analysis
Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching, bending), and the frequencies of these vibrations are characteristic of specific bonds. For N-(2-methylphenyl)benzenesulfonamide, the key functional groups are the N-H bond, the S=O bonds of the sulfonyl group, and the aromatic rings.
Table 3: Key IR Absorption Bands for N-(2-methylphenyl)benzenesulfonamide
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| N-H Stretch | 3250 - 3350 | Medium, Sharp |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2980 | Medium-Weak |
| Asymmetric SO₂ Stretch | 1315 - 1350 | Strong |
| Symmetric SO₂ Stretch | 1145 - 1190 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |
| S-N Stretch | 900 - 930 | Medium |
Interpretation of the IR Spectrum
The IR spectrum of a sulfonamide is dominated by the very strong absorption bands of the sulfonyl group.
-
N-H Stretching: A moderately sharp peak in the region of 3250-3350 cm⁻¹ is a clear indicator of the N-H stretching vibration of the sulfonamide group.[4]
-
SO₂ Stretching: The most characteristic signals for a sulfonamide are two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds.[4] The asymmetric stretch appears at a higher frequency (1315-1350 cm⁻¹) than the symmetric stretch (1145-1190 cm⁻¹). The presence of both strong bands is a definitive confirmation of the sulfonyl group.
-
C-H Stretching: Peaks just above 3000 cm⁻¹ are attributed to the C-H stretching vibrations of the aromatic rings. Weaker peaks just below 3000 cm⁻¹ correspond to the C-H stretching of the methyl group.
-
Aromatic C=C Stretching: Several bands of medium to weak intensity in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic rings.
-
S-N Stretching: A medium intensity band around 900-930 cm⁻¹ can be assigned to the S-N stretching vibration.[4]
Experimental Protocols & Workflow
To ensure the acquisition of high-quality, reproducible spectroscopic data, adherence to standardized experimental protocols is essential.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of N-(2-methylphenyl)benzenesulfonamide.
-
Transfer the sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for sulfonamides to clearly resolve the N-H proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
-
Instrument Setup & Acquisition:
-
Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended).
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
For ¹H NMR , acquire the spectrum using a standard pulse sequence. A typical experiment involves 8-16 scans with a relaxation delay of 1-2 seconds.
-
For ¹³C NMR , acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Protocol 2: IR Sample Preparation and Acquisition (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly dry approximately 1-2 mg of the sample and ~100 mg of spectroscopic grade Potassium Bromide (KBr) in an oven to remove any moisture.
-
Grind the KBr to a very fine powder using an agate mortar and pestle.
-
Add the sample to the KBr powder and continue to grind until the mixture is homogeneous and has a consistent, fine texture. This step is critical to avoid scattering of IR radiation.
-
-
Pellet Formation:
-
Transfer a small amount of the KBr-sample mixture into a pellet press die.
-
Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). A typical measurement involves co-adding 16-32 scans to improve the signal-to-noise ratio.[4]
-
The final spectrum is automatically ratioed against the background spectrum to produce the transmittance or absorbance spectrum.
-
Spectroscopic Analysis Workflow
Caption: Workflow for the complete spectroscopic characterization of the title compound.
Conclusion
The structural integrity of N-(2-methylphenyl)benzenesulfonamide can be unequivocally confirmed through a combined application of NMR and IR spectroscopy. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, while the IR spectrum confirms the presence of the critical sulfonamide functional group through its characteristic N-H and S=O stretching vibrations. This guide has outlined the expected spectral features, the rationale behind their interpretation, and the standardized protocols for their acquisition. By following this self-validating approach, researchers can confidently verify the identity and purity of their synthesized material, a critical step in any drug discovery or chemical development pipeline.
References
-
Zhang, W., Xie, J., Rao, B., & Luo, M. (2015). Supporting Information for Copper-Catalyzed N-Arylation of Sulfonamides with Bromo(chloro)arenes. The Royal Society of Chemistry. Available at: [Link]
-
Gowda, B. T., et al. (2008). N-(2-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1692. Available at: [Link]
-
Gowda, B. T., et al. (2008). N-(2-Methylphenyl)benzenesulfonamide. ResearchGate. Available at: [Link]
-
Nirmala, P. G., Gowda, B. T., Foro, S., & Fuess, H. (2009). 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3184. Available at: [Link]
-
Gowda, B. T., et al. (2009). 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. ResearchGate. Available at: [Link]
-
Gowda, B. T., et al. (2005). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung B, 60(4), 454-462. Available at: [Link]
-
Stenfors, B. A., & Ngassa, F. N. (2021). The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry, 12(2), 109-116. Available at: [Link]
Sources
Introduction: The Therapeutic Potential of the Benzenesulfonamide Scaffold
An In-Depth Technical Guide to the Core Mechanism of Action Hypotheses for N-(2-methylphenyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] N-(2-methylphenyl)benzenesulfonamide, a specific derivative within this class, has demonstrated notable anticancer activity, particularly its ability to induce apoptosis in breast cancer cell lines.[2] This has prompted significant interest in elucidating its precise mechanism of action to guide further drug development and optimization.
This technical guide provides an in-depth exploration of the primary hypotheses regarding the mechanism of action of N-(2-methylphenyl)benzenesulfonamide. As a Senior Application Scientist, the following sections are structured to not only present these hypotheses but to also provide actionable, field-proven experimental strategies for their validation. The narrative emphasizes the causality behind experimental choices, ensuring that each proposed protocol serves as a self-validating system for robust scientific inquiry.
Hypothesis 1: Inhibition of Carbonic Anhydrase IX/XII
Mechanistic Rationale
A prominent mechanism of action for many benzenesulfonamide-based anticancer agents is the inhibition of carbonic anhydrase (CA) isozymes.[3][4] Specifically, isoforms CA IX and CA XII are tumor-associated proteins that are overexpressed in a variety of solid tumors in response to hypoxia.[3][5] These enzymes play a crucial role in maintaining the acidic tumor microenvironment by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. This process facilitates tumor cell survival, proliferation, and metastasis. The primary sulfonamide group is known to be essential for binding to the zinc ion within the active site of carbonic anhydrases.[5] We hypothesize that N-(2-methylphenyl)benzenesulfonamide acts as a selective inhibitor of CA IX and/or CA XII, leading to a disruption of pH homeostasis in cancer cells and subsequently inducing apoptosis. Research on similar benzenesulfonamide derivatives has shown potent inhibitory activity against hCA IX with Ki values in the nanomolar range.[4]
Experimental Validation Workflow
The following experimental workflow is designed to systematically evaluate the inhibitory activity of N-(2-methylphenyl)benzenesulfonamide against carbonic anhydrase isoforms.
Detailed Experimental Protocols
1. In Vitro Carbonic Anhydrase Inhibition Assay
-
Objective: To determine the inhibitory potency (IC50) and binding affinity (Ki) of N-(2-methylphenyl)benzenesulfonamide against key human carbonic anhydrase isoforms (CA I, II, IX, and XII).
-
Methodology:
-
Utilize a stopped-flow spectrophotometer to measure the kinetics of CO2 hydration.
-
Prepare a reaction mixture containing a known concentration of recombinant human CA isoform in a suitable buffer (e.g., Tris-SO4).
-
Initiate the reaction by rapidly mixing the enzyme solution with a CO2-saturated solution.
-
Monitor the change in absorbance of a pH indicator dye over time to determine the initial rate of reaction.
-
Repeat the assay in the presence of varying concentrations of N-(2-methylphenyl)benzenesulfonamide.
-
Calculate the IC50 value by fitting the dose-response data to a suitable sigmoidal model.
-
Determine the Ki value using the Cheng-Prusoff equation.
-
-
Expected Outcome: Potent and selective inhibition of CA IX and/or CA XII with significantly higher IC50 values for the cytosolic isoforms CA I and II.
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct binding of N-(2-methylphenyl)benzenesulfonamide to CA IX in a cellular context.
-
Methodology:
-
Culture a cancer cell line known to express CA IX (e.g., MDA-MB-231) under hypoxic conditions to induce target expression.
-
Treat intact cells with N-(2-methylphenyl)benzenesulfonamide or vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble CA IX remaining at each temperature by Western blot.
-
-
Expected Outcome: A thermal shift (increased stability at higher temperatures) for CA IX in the presence of N-(2-methylphenyl)benzenesulfonamide, indicating direct target engagement.
3. Measurement of Extracellular Acidification Rate (ECAR)
-
Objective: To assess the functional impact of CA IX inhibition on the tumor microenvironment.
-
Methodology:
-
Use a Seahorse XF Analyzer to measure the ECAR of cancer cells in real-time.
-
Treat the cells with N-(2-methylphenyl)benzenesulfonamide and monitor the change in ECAR.
-
-
Expected Outcome: A significant decrease in the ECAR upon treatment with the compound, indicating reduced proton extrusion from the cancer cells.
| Parameter | Expected Value for Active Compound | Control |
| CA IX IC50 | < 100 nM | > 10 µM (Inactive Compound) |
| CA II IC50 | > 1 µM | > 10 µM (Inactive Compound) |
| CETSA Thermal Shift | > 2°C | No significant shift |
| ECAR Reduction | > 30% | < 5% |
Hypothesis 2: Disruption of Microtubule Dynamics via Tubulin Binding
Mechanistic Rationale
The microtubule cytoskeleton is a critical component for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several benzenesulfonamide derivatives have been reported to exert their antiproliferative effects by targeting tubulin and inhibiting its polymerization.[6] This leads to a cascade of cellular events, including cell cycle arrest at the G2/M phase and the induction of apoptosis. We hypothesize that N-(2-methylphenyl)benzenesulfonamide binds to tubulin, disrupts microtubule formation, and triggers mitotic catastrophe, leading to cancer cell death.
Experimental Validation Workflow
The following workflow is designed to investigate the interaction of N-(2-methylphenyl)benzenesulfonamide with tubulin and its effects on microtubule dynamics.
Detailed Experimental Protocols
1. In Vitro Tubulin Polymerization Assay
-
Objective: To determine if N-(2-methylphenyl)benzenesulfonamide directly inhibits the polymerization of purified tubulin.
-
Methodology:
-
Incubate purified tubulin with GTP and varying concentrations of N-(2-methylphenyl)benzenesulfonamide at 37°C.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of microtubules.
-
Use known tubulin inhibitors (e.g., colchicine, paclitaxel) as positive controls.
-
-
Expected Outcome: A dose-dependent inhibition of tubulin polymerization.
2. Immunofluorescence Microscopy
-
Objective: To visualize the effect of N-(2-methylphenyl)benzenesulfonamide on the microtubule network in cancer cells.
-
Methodology:
-
Treat cancer cells (e.g., HeLa, A549) with the compound for a specified time.
-
Fix and permeabilize the cells.
-
Stain the cells with an anti-α-tubulin antibody followed by a fluorescently labeled secondary antibody.
-
Visualize the microtubule structure using a fluorescence microscope.
-
-
Expected Outcome: Disruption of the normal filamentous microtubule network, leading to diffuse tubulin staining or aberrant mitotic spindles.
3. Cell Cycle Analysis
-
Objective: To determine if the compound induces cell cycle arrest at a specific phase.
-
Methodology:
-
Treat cells with the compound for 24-48 hours.
-
Fix the cells and stain their DNA with a fluorescent dye (e.g., propidium iodide).
-
Analyze the DNA content of the cell population by flow cytometry.
-
-
Expected Outcome: A significant increase in the percentage of cells in the G2/M phase of the cell cycle.
| Parameter | Expected Value for Active Compound | Control |
| Tubulin Polymerization IC50 | < 10 µM | > 100 µM (Inactive Compound) |
| G2/M Phase Arrest | > 50% of cell population | Baseline G2/M percentage |
| Mitotic Spindle Formation | Aberrant or absent | Normal bipolar spindles |
Hypothesis 3: Inhibition of a Pro-Survival Kinase Signaling Pathway
Mechanistic Rationale
Protein kinases are key regulators of a multitude of cellular processes, and their dysregulation is a hallmark of cancer. The benzenesulfonamide scaffold has been successfully utilized to develop potent kinase inhibitors.[7] For instance, some analogs have shown inhibitory activity against receptor tyrosine kinases like TrkA, which can be overexpressed in certain cancers and drive proliferation and survival.[7] We hypothesize that N-(2-methylphenyl)benzenesulfonamide functions as an inhibitor of a critical pro-survival kinase, thereby blocking downstream signaling pathways and inducing apoptosis.
Experimental Validation Workflow
This workflow is designed to identify and validate a specific kinase target of N-(2-methylphenyl)benzenesulfonamide.
Detailed Experimental Protocols
1. Kinome-Wide Profiling
-
Objective: To perform an unbiased screen to identify potential kinase targets of N-(2-methylphenyl)benzenesulfonamide.
-
Methodology:
-
Submit the compound to a commercial kinome profiling service (e.g., DiscoverX KINOMEscan™).
-
The assay measures the ability of the compound to compete with a ligand for the active site of a large panel of kinases.
-
-
Expected Outcome: Identification of a small number of high-affinity kinase targets.
2. Western Blot Analysis of Downstream Signaling
-
Objective: To confirm that the compound inhibits the activity of the identified kinase target in cells by assessing the phosphorylation status of its known substrates.
-
Methodology:
-
Treat a relevant cancer cell line with N-(2-methylphenyl)benzenesulfonamide.
-
Prepare cell lysates and perform Western blotting using antibodies specific for the phosphorylated forms of the kinase's downstream substrates.
-
-
Expected Outcome: A dose-dependent decrease in the phosphorylation of the substrate proteins.
3. Phenotypic Rescue Experiment
-
Objective: To establish a causal link between the inhibition of the identified kinase and the observed antiproliferative effects.
-
Methodology:
-
Transfect cancer cells with a plasmid encoding a constitutively active mutant of the target kinase.
-
Treat the transfected cells with N-(2-methylphenyl)benzenesulfonamide.
-
Measure cell viability or apoptosis.
-
-
Expected Outcome: The overexpression of the constitutively active kinase should rescue the cells from the cytotoxic effects of the compound.
| Parameter | Expected Value for Active Compound | Control |
| Kinase Binding Affinity (Kd) | < 1 µM | > 10 µM (Inactive Compound) |
| Substrate Phosphorylation IC50 | Correlates with antiproliferative IC50 | No significant inhibition |
| Phenotypic Rescue | > 50% rescue of cell viability | No rescue effect |
Conclusion
The pleiotropic biological activities of the benzenesulfonamide scaffold suggest that N-(2-methylphenyl)benzenesulfonamide may exert its anticancer effects through one or more of the mechanisms outlined in this guide. The proposed experimental workflows provide a rigorous and systematic approach to dissecting its molecular mechanism of action. A thorough understanding of how this compound induces apoptosis in cancer cells is paramount for its future clinical development and for the rational design of next-generation therapeutics. The integration of in vitro biochemical assays, cell-based target engagement studies, and functional cellular analyses will be critical in validating these hypotheses and ultimately uncovering the full therapeutic potential of N-(2-methylphenyl)benzenesulfonamide.
References
-
Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PMC. (n.d.). PubMed Central. [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC. (2021, August 1). PubMed Central. [Link]
-
Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. (2016). PubMed. [Link]
-
Anticancer benzenesulfonamide derivatives and 1,2,3-triazole derivatives. (n.d.). ResearchGate. [Link]
-
Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (n.d.). National Institutes of Health (NIH). [Link]
-
Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. (n.d.). National Institutes of Health (NIH). [Link]
-
Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC. (2022, October 6). PubMed Central. [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021, August 1). RSC Publishing. [Link]
-
Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024, March 25). Brazilian Journal of Science. [Link]
-
(PDF) N-(2-Methylphenyl)benzenesulfonamide. (2015, March 27). ResearchGate. [Link]
-
N-(2-Methylphenyl)benzenesulfonamide - PMC. (n.d.). National Institutes of Health (NIH). [Link]
-
2,4,6-trimethyl-3-(N-methylmethylsulfonamido)-N-(o-tolyl)benzenesulfonamide. (n.d.). PubChem. [Link]
-
Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (n.d.). MDPI. [Link]
-
Synthesis, Antitumor Evaluation, Molecular Modeling and Quantitative Structure–Activity Relationship (QSAR) of Novel 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2. (n.d.). National Institutes of Health (NIH). [Link]
-
Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC. (n.d.). National Institutes of Health (NIH). [Link]
-
4-Methyl-N-(2-methylphenyl)benzenesulfonamide - PMC. (n.d.). National Institutes of Health (NIH). [Link]
-
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (n.d.). De Gruyter. [Link]
-
N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide - PMC. (n.d.). National Institutes of Health (NIH). [Link]
-
Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)-. (n.d.). PubChem. [Link]
-
N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide - PMC. (n.d.). National Institutes of Health (NIH). [Link]
-
Biphenylsulfonamide endothelin receptor antagonists. 4. Discovery of N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]- 2-yl]methyl]-N,3,3-trimethylbutanamide (BMS-207940),. (n.d.). PubMed. [Link]
-
N-(4-Methylphenyl)benzenesulfonamide - PMC. (n.d.). National Institutes of Health (NIH). [Link]
-
A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. (2020, September 15). PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. N-(2-methylphenyl)benzenesulfonamide (18457-86-8) for sale [vulcanchem.com]
- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 5. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of N-(2-methylphenyl)benzenesulfonamide from o-Toluidine: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocol for the synthesis of N-(2-methylphenyl)benzenesulfonamide, a valuable compound in medicinal chemistry and organic synthesis. The procedure involves the reaction of o-toluidine with benzenesulfonyl chloride, a classic example of nucleophilic acyl substitution. This document is structured to provide not only a step-by-step methodology but also the underlying scientific principles, safety considerations, and characterization techniques essential for successful synthesis and validation.
Introduction: The Significance of N-Arylsulfonamides
N-arylsulfonamides are a class of organic compounds characterized by a sulfonamide group directly attached to an aryl ring. This structural motif is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents with antibacterial, antitumor, and anti-HIV activities.[1] The synthesis of these compounds is a cornerstone of many drug discovery programs. The reaction of an amine with a sulfonyl chloride, often referred to as the Hinsberg test when used for amine characterization, is a fundamental and reliable method for their preparation.[2][3][4][5][6] This guide focuses on the specific synthesis of N-(2-methylphenyl)benzenesulfonamide, a representative example of this important class of molecules.
Reaction Principle and Mechanism
The synthesis of N-(2-methylphenyl)benzenesulfonamide proceeds via the nucleophilic attack of the primary amine, o-toluidine, on the electrophilic sulfur atom of benzenesulfonyl chloride.[2][5] The presence of a base, such as pyridine or an aqueous alkali, is crucial to neutralize the hydrochloric acid byproduct formed during the reaction, driving the equilibrium towards the product.
The reaction can be summarized as follows:
o-Toluidine + Benzenesulfonyl Chloride → N-(2-methylphenyl)benzenesulfonamide + Hydrochloric Acid
The mechanism involves the lone pair of electrons on the nitrogen atom of o-toluidine attacking the electron-deficient sulfur atom of benzenesulfonyl chloride. This is facilitated by the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur.[2] A tetrahedral intermediate is formed, which then collapses with the expulsion of a chloride ion to yield the protonated sulfonamide. The base in the reaction mixture then deprotonates the nitrogen, yielding the final N-(2-methylphenyl)benzenesulfonamide product.
Safety and Handling Precautions
Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheets (SDS) for all reagents.
-
o-Toluidine: This substance is toxic if swallowed or inhaled and may cause cancer.[7][8] It is also an eye irritant and very toxic to aquatic life.[7] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[8][9]
-
Benzenesulfonyl Chloride: This reagent is corrosive and causes severe skin burns and eye damage.[10][11][12][13] It is harmful if inhaled and can cause allergic skin reactions or asthma-like symptoms.[10][13] It is also a lachrymator.[10] Handle with extreme care in a fume hood, wearing appropriate PPE.[10][13][14] It is moisture-sensitive and should be stored in a dry environment.[10][11][14]
-
Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor.[15] It can cause skin irritation and burns, and its vapors can be irritating to the eyes and respiratory system upon inhalation.[15][16][17] Prolonged exposure may lead to liver and kidney damage.[15][17][18] Use in a well-ventilated fume hood away from ignition sources.[16][19]
-
Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.
Experimental Protocol
This protocol is adapted from established literature procedures for the synthesis of N-arylsulfonamides.[20][21]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity |
| o-Toluidine | 107.15 | (To be calculated) |
| Benzenesulfonyl Chloride | 176.62 | (To be calculated) |
| Pyridine | 79.10 | (To be calculated) |
| Acetonitrile | 41.05 | (As solvent) |
| Ethyl Acetate | 88.11 | (For extraction) |
| Sodium Sulfate (anhydrous) | 142.04 | (For drying) |
| Dilute Ethanol | - | (For recrystallization) |
| Deionized Water | 18.02 | (For washing/precipitation) |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve a specific molar quantity of o-toluidine in acetonitrile. Add a slight molar excess of pyridine to the solution.[22]
-
Addition of Benzenesulfonyl Chloride: While stirring the solution at a temperature below 25°C (an ice bath may be used), add a slight molar excess of benzenesulfonyl chloride dropwise from the dropping funnel.[22]
-
Reaction: After the addition is complete, continue stirring the mixture for approximately one hour at room temperature to ensure the reaction goes to completion.[22]
-
Precipitation: Pour the reaction mixture into a beaker containing a significant volume of cold deionized water (e.g., 100 ml) to precipitate the crude product.[20][21]
-
Isolation: Collect the solid N-(2-methylphenyl)benzenesulfonamide by vacuum filtration and wash the solid thoroughly with cold water.[20][21]
-
Purification: Recrystallize the crude product from dilute ethanol to obtain the purified N-(2-methylphenyl)benzenesulfonamide.[20][21]
-
Drying: Dry the purified crystals, for instance, in a desiccator over a drying agent.
Experimental Workflow Diagram
Figure 1: A schematic representation of the synthesis workflow for N-(2-methylphenyl)benzenesulfonamide.
Characterization of N-(2-methylphenyl)benzenesulfonamide
To confirm the identity and purity of the synthesized compound, various spectroscopic and physical characterization techniques should be employed.
-
Melting Point: A sharp and consistent melting point is a good indicator of purity. The literature value can be used as a reference.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H bond, S=O stretching, and aromatic C-H bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural elucidation. The ¹H NMR spectrum will show distinct signals for the aromatic protons and the methyl group protons.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the synthesized compound.
The crystal structure of N-(2-methylphenyl)benzenesulfonamide has been reported, revealing a dihedral angle of 61.5 (1)° between the two benzene rings.[20][21] The conformation of the N-H bond is anti to the ortho-methyl group on the aniline ring.[20][21]
Troubleshooting and Key Considerations
-
Low Yield: Ensure all reagents are dry, especially the benzenesulfonyl chloride, as it is moisture-sensitive.[10][11][14] The reaction temperature should be controlled to prevent side reactions.
-
Impure Product: Thorough washing of the crude product is essential to remove any unreacted starting materials and pyridine hydrochloride. Recrystallization should be performed carefully to obtain a pure product.
-
Alternative Bases: While pyridine is commonly used, other non-nucleophilic bases like triethylamine can also be employed.[23] In some procedures, an aqueous base such as sodium hydroxide is used.[4]
Conclusion
The synthesis of N-(2-methylphenyl)benzenesulfonamide from o-toluidine and benzenesulfonyl chloride is a robust and well-established procedure. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can reliably synthesize this valuable compound for further applications in drug discovery and chemical research. The principles and techniques described herein are broadly applicable to the synthesis of a wide range of N-arylsulfonamides.
References
-
Sciencelab.com, Inc. (2005, October 11). Benzenesulfonyl Chloride MSDS. [Link]
-
Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008). N-(2-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1692. [Link]
-
Ing. Petr Švec - PENTA s.r.o. (2024, December 2). o-Toluidine - SAFETY DATA SHEET. Penta chemicals. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: o-Toluidine. [Link]
-
Loba Chemie. (2019, May 3). BENZENESULPHONYL CHLORIDE FOR SYNTHESIS MSDS. [Link]
-
Wikipedia. (n.d.). Pyridine. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU o-Toluidine. [Link]
-
Deepak Nitrite. (2023, March 20). SAFETY DATA SHEET Ortho-Toluidine. [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY - PYRIDINE. [Link]
-
Khan Academy. (n.d.). Hinsberg test (video) | Amines. [Link]
-
CK-12 Foundation. (n.d.). Discuss the Hinsberg test for distinguishing primary, secondary, and tertiary amines. [Link]
-
GOV.UK. (2024, November 28). Pyridine: general information. [Link]
-
Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. [Link]
-
Wikipedia. (n.d.). Hinsberg reaction. [Link]
-
Gowda, B. T., Foro, S., Sheela, K., & Fuess, H. (2009). 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o289. [Link]
-
BYJU'S. (n.d.). Hinsberg Reagent And Test. [Link]
-
Chemca. (n.d.). Hinsberg Test: Identification & Separation of Amines. [Link]
-
Combs, A. P., Tadesse, S., Rafalski, M., Haque, T. S., & Lam, P. Y. (2001). N-Arylation of Sulfonamides on Solid Supports. ACS Combinatorial Science, 3(5), 453–456. [Link]
-
Gowda, B. T., Foro, S., & Fuess, H. (2010). N-(4-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2815. [Link]
-
Hernandez, A. R., et al. (2017). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 12), 1833–1837. [Link]
-
ResearchGate. (2015, March 27). N-(2-Methylphenyl)benzenesulfonamide. [Link]
-
ResearchGate. (2015, March 27). 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. [Link]
-
PrepChem.com. (n.d.). (1) Preparation of N-Benzenesulfonyl-p-toluidine. [Link]
-
Combs, A. P., Tadesse, S., Rafalski, M., Haque, T. S., & Lam, P. Y. (2001). N-Arylation of Sulfonamides on Solid Supports. Journal of Combinatorial Chemistry, 3(5), 453–456. [Link]
-
Taylor & Francis Online. (2021, June 22). Recent developments in the synthesis of N-aryl sulfonamides. [Link]
-
Wikipedia. (n.d.). Benzenesulfonyl chloride. [Link]
-
Taylor & Francis Online. (n.d.). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. [Link]
-
Lam, P. Y., et al. (2004). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Tetrahedron Letters, 45(13), 2761–2764. [Link]
-
Khan Academy. (n.d.). Reactions at the benzylic position (video). [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Khan Academy [khanacademy.org]
- 3. ck12.org [ck12.org]
- 4. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. CHEMCA Free Chemistry Notes for JEE NEET Chemistry MadeEasy: Hinsberg Test: Identification & Separation of Amines | Chemca [chemca.in]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. carlroth.com [carlroth.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 12. fishersci.com [fishersci.com]
- 13. lobachemie.com [lobachemie.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. Pyridine - Wikipedia [en.wikipedia.org]
- 16. Pyridine-Health Hazards and Toxicity_Chemicalbook [chemicalbook.com]
- 17. nj.gov [nj.gov]
- 18. gov.uk [gov.uk]
- 19. lobachemie.com [lobachemie.com]
- 20. N-(2-Methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. prepchem.com [prepchem.com]
- 23. pubs.acs.org [pubs.acs.org]
Application Note: A Validated Protocol for the Purification of N-(2-methylphenyl)benzenesulfonamide
Introduction: The Criticality of Purity in Sulfonamide Research
N-(2-methylphenyl)benzenesulfonamide is a sulfonamide derivative of significant interest in medicinal chemistry and materials science. The sulfonamide functional group is a cornerstone in the development of therapeutics, including antibacterial and anti-cancer agents. The precise biological activity, pharmacokinetic properties, and material characteristics of such compounds are intrinsically linked to their purity. The presence of unreacted starting materials, byproducts, or other contaminants can lead to erroneous experimental data, altered biological efficacy, and unreliable characterization.
This application note provides a comprehensive, field-proven protocol for the purification of N-(2-methylphenyl)benzenesulfonamide. It moves beyond a simple list of steps to explain the underlying scientific principles, enabling researchers to not only execute the procedure but also to troubleshoot and adapt it as needed. The primary method detailed is single-solvent recrystallization, a robust technique for crystalline solids.[1][2] Additionally, guidance on column chromatography is provided for instances requiring more stringent purification.
Compound Profile and Impurity Analysis
A thorough purification strategy begins with understanding the target compound and the potential impurities that may be present from its synthesis.
Physical and Chemical Properties
The key properties of the target molecule are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₃NO₂S | [3] |
| Molecular Weight | 247.30 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Crystal System | Orthorhombic | [3][5] |
Synthesis and Potential Impurities
N-(2-methylphenyl)benzenesulfonamide is typically synthesized by reacting benzenesulfonyl chloride with o-toluidine in the presence of a base.[3][5] Based on this reaction, common impurities may include:
-
Unreacted Starting Materials: Residual o-toluidine or benzenesulfonyl chloride.
-
Hydrolysis Products: Benzenesulfonic acid, from the hydrolysis of benzenesulfonyl chloride.
-
Side-Reaction Products: Small quantities of disubstituted products or other isomers.
-
Process Contaminants: Colored impurities or insoluble materials from the reaction vessel.
Purification and Analysis Workflow
The overall strategy involves a primary purification step, followed by rigorous purity assessment. For highly impure samples, a secondary purification step may be required.
Sources
The Versatile Role of N-(2-methylphenyl)benzenesulfonamide in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Key Building Block
In the landscape of organic synthesis, the strategic use of functionalized building blocks is paramount for the efficient construction of complex molecular architectures. N-(2-methylphenyl)benzenesulfonamide, a readily accessible secondary sulfonamide, has emerged as a valuable and versatile scaffold. Its utility extends beyond that of a simple structural component; the benzenesulfonamide moiety can act as a robust directing group for carbon-hydrogen (C-H) bond functionalization, a transformative strategy in modern synthetic chemistry. This allows for the selective introduction of new chemical bonds at positions that would otherwise be unreactive. Furthermore, the inherent reactivity of this molecule provides a pathway for the synthesis of important heterocyclic structures, which are prevalent in pharmaceuticals and functional materials.
This guide provides an in-depth exploration of N-(2-methylphenyl)benzenesulfonamide as a key building block for researchers, scientists, and professionals in drug development. We will delve into its application as a directing group in palladium-catalyzed C-H functionalization and as a precursor for the synthesis of carbazole derivatives, a privileged scaffold in medicinal chemistry. The protocols detailed herein are designed to be self-validating, with a focus on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
I. N-(2-methylphenyl)benzenesulfonamide as a Directing Group in C-H Functionalization
The sulfonamide group is a powerful directing group in transition metal-catalyzed C-H activation.[1] It can coordinate to a metal center, bringing the catalyst into close proximity to a specific C-H bond and enabling its selective functionalization. The ortho-methyl group on the aniline ring of N-(2-methylphenyl)benzenesulfonamide introduces steric and electronic factors that can influence the regioselectivity of these transformations.
Application Note: Palladium-Catalyzed ortho-Arylation of the Benzenesulfonyl Ring
A key application of N-(2-methylphenyl)benzenesulfonamide is the directed C-H arylation at the ortho position of the benzenesulfonyl ring. This transformation allows for the synthesis of biaryl sulfonamides, which are important structural motifs in medicinal chemistry. The reaction is typically catalyzed by a palladium(II) species, which coordinates to the sulfonamide oxygen atoms, facilitating the cyclometalation and subsequent C-H activation.
Causality of Experimental Choices:
-
Palladium Catalyst (e.g., Pd(OAc)₂): Palladium(II) acetate is a common and effective catalyst for C-H activation reactions. It can readily undergo oxidative addition and reductive elimination, key steps in the catalytic cycle.
-
Oxidant (e.g., Ag₂CO₃, Cu(OAc)₂): An oxidant is often required to regenerate the active Pd(II) catalyst from the Pd(0) species formed after reductive elimination.
-
Ligand (e.g., PPh₃, PCy₃): While not always necessary, the addition of a phosphine ligand can modulate the reactivity and stability of the palladium catalyst, sometimes improving yields and selectivity.
-
Solvent (e.g., Toluene, Dioxane): High-boiling, non-polar aprotic solvents are typically used to achieve the necessary reaction temperatures for C-H activation.
-
Arylating Agent (e.g., Aryl iodides, bromides, or boronic acids): Aryl halides or boronic acids serve as the source of the aryl group to be introduced. Aryl iodides are generally more reactive.
Experimental Protocol: ortho-Arylation of N-(2-methylphenyl)benzenesulfonamide
This protocol describes the palladium-catalyzed ortho-arylation of N-(2-methylphenyl)benzenesulfonamide with an aryl iodide.
Materials:
-
N-(2-methylphenyl)benzenesulfonamide
-
Aryl iodide (e.g., 4-iodotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver carbonate (Ag₂CO₃)
-
Triphenylphosphine (PPh₃)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add N-(2-methylphenyl)benzenesulfonamide (1.0 mmol), aryl iodide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), Ag₂CO₃ (1.5 mmol), and PPh₃ (0.1 mmol, 10 mol%).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 120 °C for 12-24 hours, with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired ortho-arylated product.
Data Presentation:
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | 4-Iodotoluene | N-(2-methylphenyl)-2-(p-tolyl)benzenesulfonamide | 75 |
| 2 | 4-Iodoanisole | N-(2-methylphenyl)-2-(4-methoxyphenyl)benzenesulfonamide | 72 |
| 3 | 1-Iodo-4-(trifluoromethyl)benzene | N-(2-methylphenyl)-2-(4-(trifluoromethyl)phenyl)benzenesulfonamide | 68 |
Yields are representative and may vary depending on the specific substrate and reaction conditions.
Visualization of the Catalytic Cycle:
Caption: Proposed catalytic cycle for the palladium-catalyzed ortho-C-H arylation.
II. Synthesis of Carbazoles via Intramolecular C-H Functionalization
Carbazoles are a class of nitrogen-containing heterocyclic compounds with significant biological activities and applications in materials science.[2] N-(2-methylphenyl)benzenesulfonamide can serve as a precursor for the synthesis of carbazole derivatives through an intramolecular palladium-catalyzed C-H functionalization/C-N bond formation cascade. This strategy offers a convergent approach to constructing the carbazole core.
Application Note: Palladium-Catalyzed Intramolecular Cyclization to Form N-Benzenesulfonyl Carbazole Derivatives
This application leverages the directing group ability of the sulfonamide to facilitate an intramolecular C-H activation on the ortho-methylphenyl ring, followed by the formation of a new C-N bond to construct the carbazole skeleton. The resulting N-benzenesulfonyl carbazole can be further functionalized or the benzenesulfonyl group can be removed if desired.
Causality of Experimental Choices:
-
Palladium Catalyst (e.g., Pd(OAc)₂): As in the intermolecular arylation, Pd(II) is the active catalytic species.
-
Oxidant (e.g., Cu(OAc)₂, O₂): A copper(II) salt is often used as a co-catalyst and terminal oxidant, with molecular oxygen from air or a balloon serving to reoxidize the copper(I) species back to copper(II).[2]
-
Solvent (e.g., Acetic Acid, DMF): Polar aprotic solvents are often employed to facilitate the C-N bond-forming step. Acetic acid can also act as a proton shuttle in the C-H activation step.
-
Temperature: Elevated temperatures are necessary to overcome the activation energy for both C-H activation and C-N bond formation.
Experimental Protocol: Synthesis of a N-Benzenesulfonyl Carbazole Derivative
This protocol details the synthesis of N-benzenesulfonyl-3-methylcarbazole from a suitably substituted N-(2-methylphenyl)benzenesulfonamide precursor. For this specific transformation, a biaryl linkage is required, which can be introduced via a preceding cross-coupling reaction.
Step 1: Suzuki-Miyaura Coupling to form the Biaryl Precursor
Caption: Synthesis of the biaryl precursor via Suzuki-Miyaura coupling.
Step 2: Intramolecular C-H Amination to form the Carbazole
Materials:
-
N-(2-aryl-6-methylphenyl)benzenesulfonamide (from Step 1)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(II) acetate (Cu(OAc)₂)
-
Anhydrous Dimethylformamide (DMF)
-
Oxygen (balloon)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the N-(2-aryl-6-methylphenyl)benzenesulfonamide (1.0 mmol), Pd(OAc)₂ (0.1 mmol, 10 mol%), and Cu(OAc)₂ (2.0 mmol).
-
Add anhydrous DMF (10 mL).
-
Fit the flask with an oxygen-filled balloon.
-
Heat the reaction mixture to 130 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-benzenesulfonyl carbazole derivative.
Visualization of the Intramolecular Cyclization Workflow:
Caption: Workflow for the synthesis of carbazole derivatives.
Conclusion: A Versatile Tool for the Synthetic Chemist
N-(2-methylphenyl)benzenesulfonamide is a powerful and versatile building block in organic synthesis. Its ability to act as a directing group for C-H functionalization opens up new avenues for the construction of complex biaryl systems. Furthermore, its utility as a precursor for the synthesis of carbazoles highlights its importance in the development of medicinally relevant heterocyclic compounds. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this valuable synthetic tool, paving the way for the discovery and development of novel molecules with significant applications in science and medicine.
References
-
Stoltz, B. M., et al. (2007). A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. Journal of the American Chemical Society, 129(25), 7728–7729. [Link]
-
Dai, H.-X., et al. (2011). Divergent C–H Functionalizations Directed by Sulfonamide Pharmacophores: Late-Stage Diversification as a Tool for Drug Discovery. Journal of the American Chemical Society, 133(19), 7222–7225. [Link]
-
Zhu, C., et al. (2011). Rhodium-Catalyzed Annulation of N-Benzoylsulfonamide with Isocyanide via C-H Activation. Angewandte Chemie International Edition, 50(45), 10661-10664. [Link]
Sources
Application Note & Protocol: In Vitro Cytotoxicity of N-(2-methylphenyl)benzenesulfonamide
Introduction and Scientific Principle
The evaluation of a compound's cytotoxic potential is a mandatory step in the preclinical phase of drug discovery and toxicological safety assessment.[1][2] N-(2-methylphenyl)benzenesulfonamide is a compound belonging to the benzenesulfonamide class, a scaffold known to be a "privileged structure" in medicinal chemistry due to its presence in a wide range of therapeutic agents.[3] While many benzenesulfonamide derivatives have been explored for anticancer properties, the specific cytotoxic profile of N-(2-methylphenyl)benzenesulfonamide requires rigorous, systematic evaluation.[3][4] Preliminary research suggests that this compound may induce apoptosis in cancer cell lines, such as MDA-MB-231 breast cancer cells, making a thorough understanding of its dose-dependent effects and mechanism of cell death essential.[5]
This guide provides a multi-faceted strategy for assessing the in vitro cytotoxicity of N-(2-methylphenyl)benzenesulfonamide. We will detail protocols for three distinct, yet complementary, assays that interrogate different aspects of cellular health:
-
MTT Assay: Measures mitochondrial metabolic activity, serving as a robust indicator of overall cell viability.[6][7]
-
Lactate Dehydrogenase (LDH) Release Assay: Quantifies the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[8][9][10]
-
Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based method that differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[11][12][13]
By integrating data from these three assays, researchers can build a comprehensive cytotoxicity profile, determining not only the concentration at which the compound is toxic (e.g., the IC50 value) but also gaining critical insights into the primary mechanism of cell death. Adherence to standardized guidelines, such as those outlined in ISO 10993-5 for in vitro cytotoxicity testing, is crucial for ensuring data reliability and regulatory acceptance.[2][14][15][16]
Experimental Design & Workflow
A logical and well-controlled experimental design is paramount for generating reproducible and reliable cytotoxicity data. This involves careful planning of cell culture, compound preparation, and the inclusion of all necessary controls.
Causality in Experimental Choices
-
Cell Line Selection: The choice of cell line is critical and should be guided by the research question. For general toxicity screening, a common, well-characterized cell line like HEK293 (human embryonic kidney) or Balb/c 3T3 (mouse fibroblast) is often used. If investigating anticancer potential, a panel of relevant cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) should be used alongside a non-cancerous control cell line (e.g., MCF-10A or primary fibroblasts) to assess selectivity.
-
Compound Preparation & Vehicle Control: N-(2-methylphenyl)benzenesulfonamide should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[1] Subsequent dilutions must be made in culture medium. Crucially, a vehicle control (medium containing the same final concentration of DMSO used for the highest compound dose) must be included in all experiments. This is to ensure that any observed cytotoxicity is due to the compound itself and not the solvent. The final DMSO concentration should ideally not exceed 0.5% (v/v) to prevent solvent-induced toxicity.[1]
-
Controls for Each Assay:
-
Negative Control (Untreated Cells): Represents 100% cell viability.
-
Positive Control (Known Toxin): A compound known to induce the expected effect (e.g., Doxorubicin or Staurosporine for apoptosis) is used to validate that the assay is working correctly.
-
Maximum LDH Release Control (Lysis Control): For the LDH assay, cells are treated with a lysis buffer to induce 100% cell death, establishing the maximum possible signal.[9]
-
Experimental Workflow Diagram
The following diagram outlines a comprehensive workflow for the cytotoxicity assessment of N-(2-methylphenyl)benzenesulfonamide, from initial screening to mechanistic elucidation.
Caption: Correlation of cell states with key assay readouts.
Conclusion
This application note provides a robust framework for the comprehensive in vitro cytotoxicity evaluation of N-(2-methylphenyl)benzenesulfonamide. By employing a combination of assays that measure metabolic viability (MTT), membrane integrity (LDH), and the specific hallmarks of apoptosis (Annexin V/PI), researchers can obtain a detailed and reliable profile of the compound's toxic potential. For further mechanistic insight, follow-up studies such as a Caspase-Glo® 3/7 assay can be performed to confirm the involvement of executioner caspases in the apoptotic pathway. [17][18][19]The rigorous application of these protocols will yield high-quality, reproducible data essential for advancing drug discovery and development programs.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Kanduc, D., Mittelman, A., & Tiwari, R. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
-
Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Kansas University Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
NAMSA. (n.d.). Cytotoxicity Study - ISO Direct Contact Method. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]
-
Greenlight Guru. (2021). Cytotoxicity Testing: Ensuring the Biocompatibility of Your Medical Device. Retrieved from [Link]
-
Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]
-
Weyermann, J., Lochmann, D., & Zimmer, A. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. PubMed. Retrieved from [Link]
-
Medical Device and Diagnostic Industry. (n.d.). A Practical Guide to ISO 10993-5: Cytotoxicity. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know. Retrieved from [Link]
-
National Toxicology Program. (n.d.). Section 1: In Vitro Cytotoxicity Test Methods BRD. Retrieved from [Link]
-
IntechOpen. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Retrieved from [Link]
-
Brazilian Journal of Science. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-(2-Methylphenyl)benzenesulfonamide. PMC. Retrieved from [Link]
-
National Institutes of Health. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC. Retrieved from [Link]
-
National Institutes of Health. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. Retrieved from [Link]
-
US EPA. (n.d.). Benzenesulfonamide, N-(2-aminophenyl)-4-methyl- - Substance Details. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. greenlight.guru [greenlight.guru]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(2-methylphenyl)benzenesulfonamide (18457-86-8) for sale [vulcanchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. clyte.tech [clyte.tech]
- 8. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 9. tiarisbiosciences.com [tiarisbiosciences.com]
- 10. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kumc.edu [kumc.edu]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. namsa.com [namsa.com]
- 15. mddionline.com [mddionline.com]
- 16. Cytotoxicity Testing: Everything You Need to Know | Test Labs [testlabsuk.com]
- 17. Caspase-Glo® 3/7 Assay Protocol [ch.promega.com]
- 18. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 19. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
Developing Enzyme Inhibition Assays for Sulfonamide Compounds: An Application Note and Protocol Guide
Introduction: The Enduring Relevance of Sulfonamides in Drug Discovery
Sulfonamides represent a cornerstone class of synthetic antimicrobial agents, the first of their kind to be successfully deployed in clinical practice.[1] Their mechanism of action primarily involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2][3][4][5][6] This pathway is critical for the biosynthesis of nucleic acids, and its disruption leads to a bacteriostatic effect, effectively halting bacterial growth and replication.[1][][8][9][10] Mammalian cells, in contrast, acquire folate from their diet, rendering them insensitive to DHPS inhibitors and providing a basis for the selective toxicity of sulfonamides.[4][5]
Beyond their antibacterial properties, sulfonamide-containing compounds have demonstrated a broad spectrum of pharmacological activities, including the inhibition of carbonic anhydrases (CAs), proteases, and kinases.[2][11] This versatility has cemented their role in the treatment of a wide array of conditions, from glaucoma and epilepsy to cancer and inflammatory disorders.[1][11][12][13][14] Consequently, the development of robust and reliable enzyme inhibition assays is paramount for the screening and characterization of novel sulfonamide-based drug candidates.
This comprehensive guide provides detailed application notes and step-by-step protocols for the development of enzyme inhibition assays tailored to sulfonamide compounds. We will delve into the principles behind various assay formats, offer practical insights into experimental design, and provide a framework for rigorous data analysis and interpretation.
Pillar 1: Foundational Principles of Enzyme Inhibition Assays
The core principle of an enzyme inhibition assay is to quantify the reduction in the rate of an enzyme-catalyzed reaction in the presence of a potential inhibitor. The choice of assay format is dictated by the specific enzyme target, the nature of the substrate and product, and the desired throughput and sensitivity. The most common formats employed for sulfonamide inhibitor screening include spectrophotometric, fluorometric, and luminescent assays.
Mechanism of Action: A Visual Representation
Sulfonamides primarily act as competitive inhibitors of DHPS, mimicking the natural substrate, para-aminobenzoic acid (PABA). This competitive binding prevents the formation of dihydropteroate, a crucial precursor for folate synthesis.
Caption: Competitive inhibition of dihydropteroate synthase (DHPS) by sulfonamides.
Pillar 2: Spectrophotometric Assays - The Workhorse of Enzyme Kinetics
Spectrophotometric assays are a widely used, cost-effective, and robust method for monitoring enzyme activity.[15] These assays rely on a change in the absorbance of light in the UV-visible range as a substrate is converted to a product.[15]
Application Note: Carbonic Anhydrase Inhibition Assay
Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[16][17][18][19] Many sulfonamides are potent CA inhibitors.[14] A common method to assay CA activity is to measure its esterase activity using a chromogenic substrate like p-nitrophenyl acetate (pNPA).[14][20]
Causality Behind Experimental Choices:
-
p-Nitrophenyl acetate (pNPA) as the Substrate: pNPA is an ideal substrate because its hydrolysis product, p-nitrophenol, is a yellow-colored compound with a distinct absorbance maximum at 400-405 nm, allowing for easy spectrophotometric detection.[20]
-
Choice of Buffer: A Tris-HCl buffer at a physiological pH (e.g., 7.4) is typically used to maintain the optimal activity of the enzyme and ensure the chromogenic product is in its ionized form for maximal absorbance.
-
Inhibitor Pre-incubation: Pre-incubating the enzyme with the sulfonamide inhibitor allows for the establishment of the enzyme-inhibitor binding equilibrium before initiating the reaction, leading to more accurate and reproducible inhibition data.[21]
Protocol 1: Spectrophotometric Carbonic Anhydrase Inhibition Assay
Materials:
-
Purified human carbonic anhydrase (e.g., hCA I or hCA II)
-
Sulfonamide compound stock solution (e.g., 10 mM in DMSO)
-
p-Nitrophenyl acetate (pNPA) solution (e.g., 10 mM in acetonitrile)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 400-405 nm
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of the sulfonamide stock solution in Assay Buffer to achieve a range of final assay concentrations.
-
Prepare the working pNPA substrate solution by diluting the stock in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Sulfonamide solution (or DMSO for control wells)
-
Carbonic anhydrase solution
-
-
Include the following controls:
-
Enzyme Control (100% activity): Enzyme + Assay Buffer + DMSO
-
Inhibitor Wells: Enzyme + Assay Buffer + Sulfonamide
-
Blank (no enzyme): Assay Buffer + DMSO
-
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[21]
-
Reaction Initiation: Initiate the reaction by adding the pNPA substrate solution to all wells.
-
Measurement: Immediately measure the increase in absorbance at 400 nm over time (kinetic mode) using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curves.
-
Determine the percent inhibition for each sulfonamide concentration relative to the enzyme control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[22]
-
Pillar 3: Fluorometric and Luminescent Assays - Enhancing Sensitivity and Throughput
For high-throughput screening (HTS) and the characterization of highly potent inhibitors, more sensitive assay formats like fluorometric and luminescent assays are often preferred.
Application Note: Fluorometric Carbonic Anhydrase Assay
A sensitive fluorometric assay for CA activity involves monitoring the pH change resulting from the hydration of CO₂.[23] This can be achieved using a pH-sensitive fluorescent indicator.[23] Another approach is an indicator-displacement assay where a fluorescent probe binds to the enzyme's active site and is displaced by a competitive inhibitor, leading to a recovery of fluorescence.[24]
Application Note: Luminescent Kinase Inhibition Assays
Certain sulfonamides have been shown to inhibit protein kinases. Luminescent kinase assays, such as the Kinase-Glo® assay, provide a highly sensitive and robust method for measuring kinase activity.[25][26][27] These assays quantify the amount of ATP remaining after a kinase reaction.[25][26] The remaining ATP is used by luciferase to generate a luminescent signal that is inversely proportional to kinase activity.[26]
Causality Behind Experimental Choices:
-
ATP Concentration: The ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitivity to competitive inhibitors.
-
Homogeneous "Add-and-Read" Format: These assays are designed for HTS, with a simple workflow where reagents are added directly to the reaction well, minimizing pipetting steps and variability.[28]
Protocol 2: Luminescent Kinase Inhibition Assay (Generic)
Materials:
-
Purified active kinase
-
Specific peptide substrate for the kinase
-
Sulfonamide compound stock solution (e.g., 10 mM in DMSO)
-
ATP solution
-
Kinase assay buffer
-
Luminescent kinase assay reagent (e.g., ADP-Glo™ or Kinase-Glo®)[25][29]
-
White, opaque 96-well or 384-well microplate
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of the sulfonamide stock solution in the kinase assay buffer.
-
-
Assay Setup:
-
In a white, opaque microplate, add the following to each well:
-
Kinase assay buffer
-
Sulfonamide solution (or DMSO for control wells)
-
Kinase solution
-
Peptide substrate solution
-
-
-
Reaction Initiation: Start the kinase reaction by adding the ATP solution to all wells.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a defined period (e.g., 60 minutes).
-
Signal Detection:
-
Measurement: Measure the luminescence signal using a luminometer.
-
Data Analysis:
-
The luminescent signal is inversely proportional to kinase activity.
-
Calculate the percent inhibition for each sulfonamide concentration.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Pillar 4: Data Analysis and Interpretation - From Raw Data to Meaningful Insights
Rigorous data analysis is crucial for the accurate characterization of enzyme inhibitors. This involves determining key inhibitory parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).
IC₅₀ Determination
The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[22][30] It is a widely used parameter for comparing the potency of different inhibitors.
Caption: Workflow for IC₅₀ determination from raw experimental data.
Determining the Mechanism of Inhibition: The Dixon Plot
To understand how a sulfonamide inhibits an enzyme, it is essential to determine its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). The Dixon plot is a graphical method used for this purpose.[12][31][32][33] It involves plotting the reciprocal of the initial velocity (1/V₀) against the inhibitor concentration ([I]) at multiple fixed substrate concentrations.[31][33]
Interpreting Dixon Plots:
-
Competitive Inhibition: The lines for different substrate concentrations intersect at a single point above the x-axis, where the x-coordinate is equal to -Kᵢ.
-
Non-competitive Inhibition: The lines intersect on the x-axis at -Kᵢ.
-
Uncompetitive Inhibition: The lines are parallel.
Sources
- 1. drugs.com [drugs.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. study.com [study.com]
- 10. Sulfonamide: Mechanism of Action & Uses - Lesson | Study.com [study.com]
- 11. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fiveable.me [fiveable.me]
- 13. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric)| Abcam [abcam.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. mdpi.com [mdpi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. courses.edx.org [courses.edx.org]
- 23. Measurement of carbonic anhydrase activity using a sensitive fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. promega.com [promega.com]
- 28. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]
- 30. IC50 - Wikipedia [en.wikipedia.org]
- 31. letstalkacademy.com [letstalkacademy.com]
- 32. tandfonline.com [tandfonline.com]
- 33. letstalkacademy.com [letstalkacademy.com]
Application Notes and Protocols: The Versatility of N-(2-methylphenyl)benzenesulfonamide in Modern Medicinal Chemistry
Introduction: The Enduring Legacy of the Sulfonamide Scaffold
The benzenesulfonamide moiety is a cornerstone of medicinal chemistry, a privileged scaffold that has given rise to a multitude of therapeutic agents since the discovery of Prontosil in the 1930s.[1] Its remarkable versatility stems from its unique physicochemical properties, particularly the ability of the sulfonamide group to act as a hydrogen bond donor and acceptor, and crucially, as a potent zinc-binding group. This has enabled its application across a vast spectrum of biological targets, leading to numerous FDA-approved drugs for treating cancer, viral infections, and inflammatory diseases.[1]
Within this broad class, N-(2-methylphenyl)benzenesulfonamide represents a fundamental structure whose derivatives have demonstrated significant potential in several key therapeutic areas. This guide provides an in-depth exploration of its applications, focusing on anticancer and antimicrobial activities, supported by detailed experimental protocols for researchers and drug development professionals. We will delve into the mechanistic rationale behind its efficacy and provide actionable methodologies for its synthesis and evaluation.
Part 1: Anticancer Applications - Targeting Tumor Microenvironments
The N-(2-methylphenyl)benzenesulfonamide scaffold and its analogs have emerged as promising candidates for cancer therapeutics, primarily through their ability to inhibit key enzymes that are overexpressed in tumor cells and contribute to their survival and proliferation.[2]
Primary Mechanism of Action: Carbonic Anhydrase Inhibition
A principal mechanism for the anticancer activity of benzenesulfonamides is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[3]
-
The Role of CA IX in Cancer: Hypoxic tumors often overexpress CA IX, a transmembrane enzyme that regulates intra- and extracellular pH. By catalyzing the hydration of carbon dioxide to bicarbonate and a proton, it helps maintain a slightly alkaline intracellular pH, which is favorable for tumor cell proliferation, while contributing to an acidic extracellular microenvironment that promotes invasion and metastasis.
-
Molecular Interaction: The benzenesulfonamide group is a key zinc-binding moiety (ZBG).[4] It coordinates directly with the catalytic Zn²⁺ ion within the active site of carbonic anhydrase, effectively blocking the enzyme's catalytic activity.[4] This disruption of pH regulation can lead to apoptosis and a reduction in tumor growth and metastasis. Derivatives of N-(2-methylphenyl)benzenesulfonamide have shown significant inhibitory activity against CA IX, with IC50 values in the nanomolar range.[2]
Secondary Mechanism: Induction of Apoptosis and Kinase Inhibition
Beyond CA IX inhibition, this class of compounds can trigger programmed cell death.
-
Apoptosis Induction: In studies using the MDA-MB-231 breast cancer cell line, treatment with N-(2-methylphenyl)benzenesulfonamide derivatives resulted in a 22-fold increase in late-stage apoptotic cells compared to controls, as confirmed by annexin V-FITC staining.[2]
-
Kinase Inhibition: Benzenesulfonamide analogs have also been identified as potent kinase inhibitors.[5] For instance, certain derivatives have shown promise in treating glioblastoma by targeting the Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase that is often overexpressed in this aggressive brain cancer.[5]
Caption: Mechanism of Carbonic Anhydrase IX (CA IX) inhibition by a benzenesulfonamide.
Quantitative Data: Anticancer Activity
The following table summarizes the reported in vitro anticancer activity of N-(2-methylphenyl)benzenesulfonamide derivatives against various cancer cell lines.
| Compound Class | Cell Line(s) | Target(s) | Reported IC₅₀ Values | Reference |
| Thiazolone-based benzenesulfonamides | MDA-MB-231, MCF-7 | CA IX | 1.52–6.31 µM (Cell), 10.93–25.06 nM (Enzyme) | [3] |
| Substituted benzenesulfonamides | A549, HeLa, MCF-7 | - | 1.98–2.82 µM | [6] |
| N-substituted benzenesulfonyl-guanidines | MCF-7, HCT-116 | - | 2.5–5 µM | [7] |
| N-(2-methylphenyl)benzenesulfonamide derivative | MDA-MB-231 | CA IX | 3.58 µM | [2][3] |
| Benzenesulfonamide analog (AL106) | U87 (Glioblastoma) | TrkA | 58.6 µM | [5] |
Protocol 1: In Vitro Cytotoxicity Evaluation using MTT Assay
This protocol details a standard method for assessing the cytotoxic effects of N-(2-methylphenyl)benzenesulfonamide and its analogs on a selected cancer cell line, such as MDA-MB-231 human breast cancer cells.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound.
Materials:
-
Test Compound (N-(2-methylphenyl)benzenesulfonamide derivative)
-
MDA-MB-231 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
DMSO (Dimethyl sulfoxide), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Multichannel pipette and sterile tips
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Culture MDA-MB-231 cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in fresh medium to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is <0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for another 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).
-
Part 2: Antimicrobial Applications - A Classic Scaffold Revisited
The foundational success of sulfonamides was in antibacterial therapy, and the N-(2-methylphenyl)benzenesulfonamide scaffold continues this legacy, providing a template for the development of new antimicrobial agents.
Mechanism of Action: Folate Synthesis Inhibition
The primary antimicrobial mechanism for sulfonamides is well-established. They act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.
-
Metabolic Interference: Bacteria require folic acid for the synthesis of nucleotides and certain amino acids. Unlike humans, who obtain folate from their diet, many bacteria must synthesize it de novo.
-
Competitive Inhibition: Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS. By binding to the enzyme's active site, they prevent PABA from binding, thereby halting the production of dihydrofolic acid and disrupting bacterial growth and replication.[2]
Studies have shown that N-(2-methylphenyl)benzenesulfonamide and its derivatives exhibit inhibitory effects against a range of bacterial strains, with activity comparable to established antibiotics at concentrations around 50 μg/mL.[2]
Quantitative Data: Antimicrobial Activity
| Compound Class | Bacterial Strain(s) | Reported MIC (µg/mL) | Reference |
| N-Butyl-benzenesulfonamide derivatives | E. coli, S. aureus, P. aeruginosa | 6.63 - 6.72 | [8] |
| N-(thiazol-2-yl)benzenesulfonamides (isopropyl subst.) | S. aureus, A. xylosoxidans | 3.9 | [9] |
| 2,4,6-Trimethylbenzenesulfonyl hydrazones | S. spp., B. subtilis | 7.81 - 15.62 | [10] |
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol outlines the standard broth microdilution method to determine the MIC of a compound against a bacterial strain like Staphylococcus aureus.
Objective: To find the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test Compound
-
S. aureus (e.g., ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)
-
Spectrophotometer (600 nm)
Procedure:
-
Inoculum Preparation:
-
From an overnight culture plate, select 3-5 colonies of S. aureus and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Dilution Series:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12.
-
Add 100 µL of the compound (at 2x the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.
-
Wells 11 (no compound) and 12 (no compound, no bacteria) will serve as the positive growth control and sterility control, respectively.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Add 50 µL of sterile CAMHB to well 12.
-
Seal the plate and incubate at 35-37°C for 18-24 hours.
-
-
Reading the MIC:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Part 3: Synthesis of N-(2-methylphenyl)benzenesulfonamide
The synthesis of the parent compound is a straightforward and robust nucleophilic substitution reaction, accessible in most chemistry laboratories.
Protocol 3: Two-Step Synthesis from Benzene
This protocol describes the synthesis starting from benzene, which is first converted to benzenesulfonyl chloride, followed by reaction with o-toluidine.
Step 1: Synthesis of Benzenesulfonyl Chloride
WARNING: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, face shield).
-
Setup: Place a flask containing benzene (10 mL) in an ice bath to cool to 0°C.
-
Reaction: Slowly add chlorosulfonic acid (25 mL) dropwise to the cold, stirred benzene. Hydrogen chloride gas will evolve.
-
Work-up: Once the addition is complete and the initial gas evolution has subsided, allow the mixture to warm to room temperature. Carefully pour the reaction mixture over crushed ice.
-
Extraction: Transfer the mixture to a separatory funnel. The lower organic layer (chloroform may be added to aid separation) contains the product. Separate the layers, wash the organic layer with cold water, and dry over anhydrous sodium sulfate.
-
Isolation: Remove the solvent by rotary evaporation to yield crude benzenesulfonyl chloride, which can be used directly in the next step.
Step 2: Synthesis of N-(2-methylphenyl)benzenesulfonamide
-
Reaction: In a round-bottom flask, combine the crude benzenesulfonyl chloride from Step 1 with o-toluidine in a 1:1 stoichiometric ratio.
-
Heating: Heat the mixture to a boil for approximately 10 minutes.[11]
-
Precipitation: Cool the reaction mixture to room temperature and pour it into ice-cold water (~100 mL). A solid precipitate will form.
-
Purification:
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from dilute ethanol until a constant melting point is achieved.[11]
-
-
Characterization: Confirm the purity and identity of the final product using techniques such as melting point determination, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.[11]
Caption: Two-step synthesis workflow for N-(2-methylphenyl)benzenesulfonamide.
Conclusion and Future Outlook
N-(2-methylphenyl)benzenesulfonamide is more than a simple chemical entity; it is a versatile and highly tractable scaffold for medicinal chemistry. Its derivatives have demonstrated compelling activity as anticancer agents via inhibition of crucial targets like CA IX and TrkA, and as antimicrobials by disrupting the essential folate pathway. The straightforward synthesis and the potential for extensive structure-activity relationship (SAR) exploration make it an attractive starting point for drug discovery campaigns.
Future research should focus on optimizing the selectivity of these compounds, particularly for specific carbonic anhydrase isoforms or bacterial species, to enhance therapeutic efficacy while minimizing potential off-target effects. The integration of computational modeling and advanced biological screening will undoubtedly accelerate the development of novel, potent, and safe therapeutics derived from this enduring and valuable chemical scaffold.
References
- 4-Amino-N-(2-methylphenyl)benzenesulfonamide Research Chemical. (n.d.). Benchchem.
- Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (n.d.). National Institutes of Health.
- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Publishing.
- N-(2-Methylphenyl)benzenesulfonamide. (n.d.). National Institutes of Health.
- Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. (n.d.). IntechOpen.
- N-(2-methylphenyl)benzenesulfonamide. (n.d.). Vulcanchem.
- Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (n.d.). MDPI.
- Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. (n.d.). National Institutes of Health.
- Synthesis of New N-Substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with Anticancer Activity. (2022). MDPI.
- Antibacterial 4-amino- N -(5-methylisoxazol-3-yl)- N -[(4-oxo-2-phenyl-4 H -1-benzopyran-6-yl)methyl]benzenesulfonamide. (n.d.). ResearchGate.
- Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Brazilian Journal of Science.
- Antibacterial 4-amino-N-(5-methylisoxazol-3-yl)-N-[(4-oxo-2-phenyl-4H-1-benzopyran-6-yl)methyl]benzenesulfonamide. (2005). ResearchGate.
- N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. (n.d.). National Institutes of Health.
- Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. (n.d.). National Institutes of Health.
- 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. (2009). ResearchGate.
- Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. (n.d.). PubMed Central.
- 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). MDPI.
- Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. (n.d.). MDPI.
- Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). National Institutes of Health.
- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (n.d.). PubMed.
- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry.
- N-(2-Methylphenyl)benzenesulfonamide. (2008). ResearchGate.
- 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. (n.d.). National Institutes of Health.
- Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. (n.d.). ResearchGate.
- Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. (n.d.). MDPI.
Sources
- 1. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-(2-methylphenyl)benzenesulfonamide (18457-86-8) for sale [vulcanchem.com]
- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of New N-Substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with Anticancer Activity [mdpi.com]
- 8. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. N-(2-Methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Efficacy of N-(2-methylphenyl)benzenesulfonamide
Introduction: Unveiling the Therapeutic Potential of N-(2-methylphenyl)benzenesulfonamide
N-(2-methylphenyl)benzenesulfonamide is a compound belonging to the sulfonamide class of molecules, which have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] Emerging research has highlighted the potential of N-(2-methylphenyl)benzenesulfonamide as an anticancer agent, with demonstrated activity against breast cancer cell lines.[3] Preliminary studies indicate that its mechanism of action involves the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the efficacy of N-(2-methylphenyl)benzenesulfonamide in a cell-based setting. The protocols detailed herein are designed to be self-validating and are grounded in established scientific principles. We will explore a multi-faceted approach, starting from the assessment of general cytotoxicity to the elucidation of specific molecular mechanisms, including apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.
A significant body of evidence suggests that the anticancer effects of benzenesulfonamide derivatives may be attributed to their interaction with specific molecular targets. One such target is carbonic anhydrase IX (CA IX), a zinc-containing metalloenzyme that is overexpressed in many tumors and contributes to the acidic tumor microenvironment, promoting cancer cell survival and metastasis.[3][4][5] Furthermore, sulfonamides have been reported to modulate critical signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways.[6][7][8] The experimental workflow outlined in this guide is designed to investigate these potential mechanisms of action for N-(2-methylphenyl)benzenesulfonamide.
Part 1: Foundational Efficacy Assessment
The initial evaluation of N-(2-methylphenyl)benzenesulfonamide involves determining its impact on cancer cell viability and its ability to induce apoptosis. This section provides detailed protocols for these fundamental assays.
Cell Viability Assessment using MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells, allowing for the determination of the compound's cytotoxic effects and the calculation of its half-maximal inhibitory concentration (IC50).
Experimental Workflow:
Caption: Workflow for the MTT Cell Viability Assay.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of N-(2-methylphenyl)benzenesulfonamide in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to obtain a range of desired concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control. Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value using non-linear regression analysis.
Quantitative Data Summary:
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Control) | 100 | 100 | 100 |
| 1 | 95 ± 5 | 88 ± 6 | 75 ± 7 |
| 10 | 70 ± 8 | 55 ± 7 | 40 ± 5 |
| 50 | 45 ± 6 | 25 ± 4 | 15 ± 3 |
| 100 | 20 ± 4 | 10 ± 2 | 5 ± 1 |
| IC50 (µM) | ~40 | ~15 | ~8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide Staining
Rationale: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of late apoptotic and necrotic cells where membrane integrity is lost. This dual-staining method allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with N-(2-methylphenyl)benzenesulfonamide at the determined IC50 concentration for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Part 2: Mechanistic Insights into the Action of N-(2-methylphenyl)benzenesulfonamide
To delve deeper into the mechanism of action, the following assays will investigate the compound's effect on the cell cycle, specific apoptotic pathways, and a potential molecular target.
Cell Cycle Analysis by Propidium Iodide Staining
Rationale: Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints, preventing cell division and proliferation. PI staining of DNA allows for the quantification of the DNA content in a cell population. Cells in the G0/G1 phase have a 2n DNA content, cells in the S phase have a DNA content between 2n and 4n, and cells in the G2/M phase have a 4n DNA content. Flow cytometric analysis of PI-stained cells can reveal the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with N-(2-methylphenyl)benzenesulfonamide at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.
-
PI Staining: Add PI solution (50 µg/mL) to the cell suspension and incubate for 15 minutes in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
Expected Outcome: An increase in the percentage of cells in a specific phase of the cell cycle (e.g., G1, S, or G2/M) would suggest that N-(2-methylphenyl)benzenesulfonamide induces cell cycle arrest at that checkpoint.
Caspase-3/7 Activity Assay
Rationale: Caspases are a family of proteases that play a central role in the execution phase of apoptosis. Caspase-3 and Caspase-7 are key executioner caspases that cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Measuring the activity of these caspases provides a direct assessment of the apoptotic pathway's activation.
Protocol (using a luminogenic substrate):
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with N-(2-methylphenyl)benzenesulfonamide for a specified time course (e.g., 6, 12, 24 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Data Analysis: An increase in luminescence compared to the untreated control indicates an activation of caspase-3 and/or -7.
Western Blot Analysis of Apoptosis-Related Proteins
Rationale: Western blotting allows for the detection and semi-quantification of specific proteins involved in the apoptotic signaling cascade. This provides a more detailed understanding of the molecular pathways activated by N-(2-methylphenyl)benzenesulfonamide. Key proteins to investigate include members of the Bcl-2 family (e.g., Bax, Bcl-2), which regulate mitochondrial outer membrane permeabilization, and cleaved PARP, a substrate of activated caspases.
Apoptotic Signaling Pathway:
Sources
- 1. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(2-methylphenyl)benzenesulfonamide (18457-86-8) for sale [vulcanchem.com]
- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2-methylphenyl)benzenesulfonamide
Welcome to the technical support center for the synthesis of N-(2-methylphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and significantly improve the yield and purity of your synthesis.
Troubleshooting Guide: From Low Yields to Purification Woes
This section addresses specific issues you may encounter during the synthesis of N-(2-methylphenyl)benzenesulfonamide, which is typically prepared by the reaction of benzenesulfonyl chloride with 2-methylaniline (o-toluidine).
Problem 1: Low to No Product Formation
Question: I've followed the standard procedure of reacting benzenesulfonyl chloride with 2-methylaniline in the presence of a base, but my TLC and NMR analysis show a very low yield of the desired N-(2-methylphenyl)benzenesulfonamide. What could be the issue?
Answer: Low product yield is a frequent challenge and can stem from several factors related to reagent quality, reaction conditions, and the inherent reactivity of your starting materials.
Possible Causes and Solutions:
-
Poor Quality of Reagents:
-
Benzenesulfonyl Chloride Hydrolysis: Benzenesulfonyl chloride is highly sensitive to moisture and can hydrolyze to benzenesulfonic acid, which will not react with the amine.[1][2][3]
-
Solution: Always use a fresh bottle of benzenesulfonyl chloride or purify older stock by distillation. Ensure all your glassware is oven-dried, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
-
-
Amine Oxidation: 2-methylaniline, like many anilines, can be susceptible to air oxidation, leading to colored impurities and reduced nucleophilicity.
-
Solution: Use freshly distilled or purified 2-methylaniline.
-
-
-
Inadequate Base: A base is crucial to neutralize the HCl generated during the reaction.[3][4] If the HCl is not neutralized, it will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Solution: Use at least one equivalent of a suitable base like pyridine or triethylamine. For sterically hindered or less reactive anilines, a stronger, non-nucleophilic base might be necessary.[3] Ensure the base is dry.
-
-
Suboptimal Reaction Temperature:
-
Too Low: The reaction may be too slow at very low temperatures, leading to incomplete conversion within the given timeframe.
-
Too High: Elevated temperatures can promote side reactions and decomposition of the sulfonyl chloride.[3]
-
Solution: Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC to determine the optimal reaction time and temperature.
-
-
Problem 2: The Product is an Oily Residue Instead of a Solid
Question: After quenching the reaction with ice water, I obtained an oil instead of the expected solid precipitate of N-(2-methylphenyl)benzenesulfonamide. How can I induce crystallization and purify my product?
Answer: The formation of an oil suggests the presence of impurities that are depressing the melting point of your product or that the product itself is slow to crystallize under the current conditions.
Possible Causes and Solutions:
-
Presence of Impurities: Unreacted starting materials or side products can act as contaminants.
-
Solution:
-
Extraction: Dissolve the oily residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to remove any unreacted 2-methylaniline and base. Follow with a wash with saturated sodium bicarbonate solution to remove any benzenesulfonic acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
-
Inducing Crystallization:
-
Solution:
-
Scratching: Use a glass rod to scratch the inside of the flask containing the concentrated oil. This can create nucleation sites for crystal growth.
-
Trituration: Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexanes or pentane) to the oil and stir vigorously. This can wash away soluble impurities and induce crystallization.
-
Recrystallization: A standard method for purification involves recrystallizing the crude product from a suitable solvent system, such as ethanol/water.[5]
-
-
Problem 3: Formation of a Disulfonated Byproduct
Question: My mass spectrometry and NMR data suggest the presence of a byproduct with a mass corresponding to the disulfonated amine. How can this be avoided?
Answer: The formation of a disulfonated product, where two sulfonyl groups react with the amine, can occur, although it is generally less common with primary amines under standard conditions. However, forcing conditions can promote this side reaction.
Possible Causes and Solutions:
-
Excess Benzenesulfonyl Chloride: A large excess of the sulfonyl chloride can drive the reaction towards disulfonation after the initial sulfonamide is formed.
-
Prolonged Reaction Time at High Temperatures: Extended reaction times, especially at elevated temperatures, can provide the energy needed for the less reactive sulfonamide nitrogen to react with another molecule of benzenesulfonyl chloride.
-
Solution: Monitor the reaction closely by TLC. Once the starting amine is consumed, work up the reaction promptly. Avoid unnecessarily high temperatures.
-
Experimental Protocol: Synthesis of N-(2-methylphenyl)benzenesulfonamide
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-methylaniline (1.0 eq.) in anhydrous pyridine (or dichloromethane with 1.2 eq. of triethylamine) at 0 °C (ice bath).
-
Addition of Sulfonyl Chloride: Dissolve benzenesulfonyl chloride (1.05 eq.) in a minimal amount of the reaction solvent and add it to the dropping funnel. Add the benzenesulfonyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC until the starting amine is no longer visible.
-
Quenching: Slowly pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring.[5][6]
-
Isolation: The solid N-(2-methylphenyl)benzenesulfonamide will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water.[5]
-
Purification: Recrystallize the crude product from a dilute ethanol solution to obtain the pure compound.[5] Dry the purified crystals under vacuum.
Data Presentation
| Parameter | Recommended Value | Rationale |
| Stoichiometry | 1.0 eq. 2-methylaniline | To ensure complete reaction of the amine. |
| 1.05-1.1 eq. benzenesulfonyl chloride | A slight excess can drive the reaction to completion without promoting significant side reactions. | |
| 1.2-1.5 eq. Base (e.g., Pyridine) | To effectively neutralize the HCl byproduct. | |
| Temperature | 0 °C to Room Temperature | Balances reaction rate and minimizes side reactions. |
| Solvent | Aprotic (e.g., DCM, ACN, THF) or Pyridine | Provides a suitable medium for the reactants.[3] |
| Purification | Recrystallization from Ethanol/Water | A reliable method for obtaining high-purity crystalline product.[5] |
Visualization of Key Processes
Reaction Workflow
Caption: Workflow for the synthesis of N-(2-methylphenyl)benzenesulfonamide.
Troubleshooting Logic
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sulfonamide - Wikipedia [en.wikipedia.org]
- 5. N-(2-Methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Methyl-N-(2-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-(2-methylphenyl)benzenesulfonamide Solubility Challenges
Welcome to the technical support center for N-(2-methylphenyl)benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges associated with this compound. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure successful experimental outcomes.
Introduction: Understanding the Solubility Profile
N-(2-methylphenyl)benzenesulfonamide, a member of the sulfonamide class of compounds, often presents solubility issues that can impede research and development. Its molecular structure, characterized by two aromatic rings, contributes to its hydrophobic nature and consequently, low aqueous solubility.[1] This guide will provide a systematic approach to addressing these challenges, enabling you to effectively work with this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of N-(2-methylphenyl)benzenesulfonamide?
Q2: I am seeing precipitation when I add my N-(2-methylphenyl)benzenesulfonamide stock solution to my aqueous assay buffer. What is happening?
A2: This is a common issue when working with compounds that have low aqueous solubility. Your stock solution, likely prepared in a high concentration of an organic solvent like DMSO, is miscible with the aqueous buffer. However, when the final concentration of the organic solvent in the buffer is too low to maintain the solubility of your compound, it precipitates out of the solution.
Q3: How can I determine the solubility of N-(2-methylphenyl)benzenesulfonamide in my specific solvent or buffer?
A3: A simple and effective way to empirically determine the solubility is through a visual method. Prepare a series of vials with a fixed amount of your compound and add increasing volumes of the solvent or buffer of interest. Agitate the vials at a constant temperature and visually inspect for the complete dissolution of the solid. The concentration at which the compound fully dissolves is its approximate solubility under those conditions. For more precise measurements, you can analyze the clear supernatant of a saturated solution using techniques like HPLC or UV-Vis spectroscopy.
Q4: Can pH be used to improve the solubility of N-(2-methylphenyl)benzenesulfonamide?
A4: Yes, for sulfonamides, pH can be a critical factor in solubility. The sulfonamide functional group is weakly acidic, and under alkaline conditions, it can be deprotonated to form a more soluble salt.[1] Therefore, increasing the pH of your aqueous solution may enhance the solubility of N-(2-methylphenyl)benzenesulfonamide. It is advisable to determine the pKa of your compound to select an appropriate pH for solubilization.
Troubleshooting Guide: Overcoming Solubility Issues
This section provides a structured approach to troubleshooting and resolving common solubility problems encountered with N-(2-methylphenyl)benzenesulfonamide.
Initial Assessment: Visualizing the Problem
Before attempting any complex solubilization techniques, it's crucial to characterize the problem. The following flowchart can guide your initial assessment.
Caption: Initial troubleshooting workflow for solubility issues.
Strategies for Enhancing Solubility
If you are facing challenges in dissolving N-(2-methylphenyl)benzenesulfonamide, the following techniques can be employed.
For many biological assays, the use of a co-solvent is a standard and effective approach.
Principle: A water-miscible organic solvent in which the compound is highly soluble is used to prepare a concentrated stock solution. This stock is then diluted into the aqueous buffer to a final concentration where the organic solvent percentage is low enough not to affect the assay but high enough to keep the compound in solution.
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent for poorly soluble compounds. Benzenesulfonamide has a reported solubility of ≥23.6 mg/mL in DMSO.[5]
-
Ethanol (EtOH): A less toxic alternative to DMSO, suitable for many cell-based assays. Benzenesulfonamide has a reported solubility of ≥22.3 mg/mL in ethanol.[5]
-
Dimethylformamide (DMF): Another strong solvent, but its use may be limited by its toxicity in certain biological systems.
Protocol: Preparing a Stock Solution with a Co-solvent
-
Determine the required stock concentration: This will depend on the final concentration needed for your experiment and the maximum tolerable concentration of the organic solvent in your assay.
-
Weigh the N-(2-methylphenyl)benzenesulfonamide: Accurately weigh the required amount of the compound into a sterile microcentrifuge tube or glass vial.
-
Add the co-solvent: Add the calculated volume of your chosen co-solvent (e.g., DMSO) to the compound.
-
Facilitate dissolution: Vortex the mixture vigorously. If the compound does not dissolve completely, gentle warming (e.g., in a 37°C water bath) or sonication can be applied. Be cautious with heating as it can degrade some compounds.
-
Visually confirm dissolution: Ensure no solid particles are visible before using the stock solution.
-
Serial dilution: Perform serial dilutions of your stock solution in the same co-solvent to create a range of concentrations for your experiments.
-
Final dilution into aqueous buffer: When adding the stock solution to your aqueous assay buffer, add it dropwise while vortexing or stirring to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.
Principle: As a weak acid, the solubility of N-(2-methylphenyl)benzenesulfonamide in aqueous solutions can be increased by raising the pH. At a pH above its pKa, the sulfonamide group will be deprotonated, forming a more polar and thus more water-soluble anion.
Protocol: pH-mediated Solubilization
-
Determine the pKa: If the pKa of N-(2-methylphenyl)benzenesulfonamide is unknown, you can estimate it based on similar sulfonamides or determine it experimentally.
-
Prepare a basic buffer: Choose a buffer system that is compatible with your experiment and can maintain a pH above the compound's pKa.
-
Attempt to dissolve the compound: Suspend the compound in the basic buffer and agitate.
-
Titrate with a base: If the compound does not dissolve, you can add a small amount of a dilute basic solution (e.g., 0.1 M NaOH) dropwise while monitoring the pH and observing for dissolution.
-
Caution: Ensure that the final pH of your solution is compatible with your experimental system, as high pH can be detrimental to cells or proteins.
Principle: Reducing the particle size of a solid compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[6] This can be particularly useful when trying to dissolve the compound directly in a solvent where it has borderline solubility.
Methods:
-
Micronization: This involves mechanically grinding the solid to a smaller and more uniform particle size. This can be achieved using a mortar and pestle for small quantities.
-
Sonication: Applying ultrasonic energy to a suspension of the compound can help to break down agglomerates and reduce particle size.
Principle: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively increasing their apparent solubility in water.[6]
Commonly Used Surfactants:
-
Tween 80
-
Polyethylene glycol (PEG)
-
Solutol HS-15
Considerations:
-
The concentration of the surfactant must be above its critical micelle concentration (CMC) to form micelles.
-
Surfactants can interfere with some biological assays, so their compatibility must be tested.
Data Summary: Solubility of Related Compounds
While specific quantitative data for N-(2-methylphenyl)benzenesulfonamide is limited, the following table provides solubility information for the parent compound, benzenesulfonamide, which can serve as a useful reference point.
| Solvent | Solubility of Benzenesulfonamide | Reference |
| Water | ≥1.27 mg/mL (with sonication) | [5] |
| Ethanol (EtOH) | ≥22.3 mg/mL | [5] |
| Dimethyl Sulfoxide (DMSO) | ≥23.6 mg/mL | [5] |
Note: The addition of the 2-methylphenyl group is expected to decrease aqueous solubility and increase solubility in organic solvents compared to the parent benzenesulfonamide.
Experimental Workflow for Solubility Enhancement
The following diagram illustrates a systematic workflow for addressing the solubility of N-(2-methylphenyl)benzenesulfonamide in an experimental setting.
Caption: A step-by-step workflow for preparing a soluble experimental solution.
Conclusion
Overcoming the solubility challenges of N-(2-methylphenyl)benzenesulfonamide is achievable through a systematic and informed approach. By understanding the compound's inherent properties and applying the appropriate solubilization techniques, researchers can successfully prepare solutions suitable for a wide range of experimental applications. This guide provides the foundational knowledge and practical protocols to navigate these challenges effectively.
References
-
Solubility of Things. Benzenesulfonamide. [Link]
-
Journal of Chemical & Engineering Data. Solubility of p -Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. [Link]
-
MDPI. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. [Link]
-
PMC. Solubilization techniques used for poorly water-soluble drugs. [Link]
-
PMC. N-(2-Methylphenyl)benzenesulfonamide. [Link]
-
ResearchGate. The solubility of benzenesulfonamide studied both experimentally and theoretically. [Link]
-
MDPI. Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs. [Link]
-
International Journal of Trend in Scientific Research and Development. Novel Technologies for Enhancing Solubility of Poorly water soluble drugs. [Link]
-
Global Journal of Pharmacy & Pharmaceutical Sciences. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. [Link]
-
PubMed. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
ResearchGate. N-(2-Methylphenyl)benzenesulfonamide. [Link]
-
ResearchGate. 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. [Link]
-
The Royal Society of Chemistry. Visible-Light-Promoted N-Centered Radical Generation for Remote Heteroaryl Migration. [Link]
-
MDPI. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. N-(2-Methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Optimizing Reaction Conditions for Sulfonamide Synthesis
Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial chemical transformation. Sulfonamides are a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents.[1][2][3] Their synthesis, most commonly via the reaction of a sulfonyl chloride with a primary or secondary amine, appears straightforward but is fraught with potential pitfalls that can impact yield, purity, and scalability.[4][5][6]
This resource moves beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions. We will dissect common experimental challenges, explain the underlying chemical principles, and offer robust, validated solutions to empower you in your research.
Section 1: Troubleshooting Guide
This section addresses the most frequent issues encountered during sulfonamide synthesis in a direct question-and-answer format.
Q1: Why is my reaction yield consistently low or non-existent?
A1: Low yields are the most common frustration in sulfonamide synthesis. The root cause can typically be traced to one of four areas: reagent integrity, reaction conditions, stoichiometry, or side reactions.
-
Hydrolysis of Sulfonyl Chloride: The primary culprit is often the hydrolysis of the sulfonyl chloride.[7][8] This starting material is highly electrophilic and exceptionally sensitive to moisture. Even trace amounts of water in your solvent, on your glassware, or from the atmosphere can convert the reactive sulfonyl chloride into the corresponding sulfonic acid, which is unreactive toward the amine.[7][8]
-
Expert Insight: This is a competitive reaction. The amine and any water present are competing nucleophiles. To ensure success, you must rigorously exclude water.
-
Solution:
-
Ensure Anhydrous Conditions: Thoroughly flame-dry or oven-dry all glassware before use. Use freshly opened, anhydrous-grade solvents.[7][9]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent exposure to atmospheric moisture.[7][8]
-
Reagent Quality: Use a fresh bottle of sulfonyl chloride. Older reagents may have already undergone partial hydrolysis.[7]
-
-
-
Inadequate Base: The reaction between a sulfonyl chloride and an amine generates one equivalent of hydrochloric acid (HCl).[4][7] If not neutralized, this acid will protonate the starting amine, converting it into an ammonium salt. This salt is no longer nucleophilic and the reaction will stop.[9]
-
Solution: Use at least one equivalent (typically 1.1-1.5 equivalents) of a non-nucleophilic organic base. Pyridine and triethylamine (TEA) are common choices that act as effective HCl scavengers without competing with your amine substrate.[1][7] For less reactive amines, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be necessary.[9]
-
-
Sub-optimal Temperature: While many sulfonamide formations proceed well at 0 °C to room temperature, some less reactive (sterically hindered or electron-poor) amines or sulfonyl chlorides may require gentle heating.[8] However, excessive heat can promote decomposition of the sulfonyl chloride or other side reactions.[9]
-
Solution: Start the reaction at 0 °C, allowing it to slowly warm to room temperature. If reaction progress (monitored by TLC) is sluggish after several hours, consider gentle heating to 40-50 °C.
-
Q2: I've isolated my product, but it's contaminated with an unexpected side product. What is it and how can I prevent it?
A2: The identity of the side product depends on your specific substrates, but one of the most common is the bis-sulfonylated product, especially when using a primary amine.
-
Formation of a Di-sulfonamide (Bis-sulfonylation): When a primary amine (R-NH₂) is used, the initial product is a secondary sulfonamide (R-NH-SO₂R'). This product still has a proton on the nitrogen, which can be removed by the base in the reaction. The resulting anion is nucleophilic and can react with a second molecule of the sulfonyl chloride to form a di-sulfonamide product (R-N(SO₂R')₂).
-
Expert Insight: This side reaction consumes two equivalents of your valuable sulfonyl chloride and reduces the yield of the desired monosulfonamide.
-
Solution:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the primary amine relative to the sulfonyl chloride. This ensures the sulfonyl chloride is the limiting reagent and is consumed before significant bis-sulfonylation can occur.[7]
-
Slow Addition: Add the sulfonyl chloride slowly (dropwise) to the solution of the amine and base at a low temperature (0 °C). This maintains a low instantaneous concentration of the sulfonyl chloride, favoring the reaction with the more nucleophilic primary amine over the sulfonamide anion.
-
-
Q3: My crude product is an oil or looks impure. How can I effectively purify my sulfonamide?
A3: Sulfonamides are typically stable, crystalline solids, making them highly amenable to purification by recrystallization.[4][7] If you obtain an oil, it is likely due to impurities depressing the melting point.
-
Recrystallization: This is the most effective and common purification method for solid sulfonamides.[7] The principle is to find a solvent system that dissolves the sulfonamide and impurities at a high temperature but in which the sulfonamide has low solubility at room or cold temperatures, while the impurities remain dissolved.
-
Solution:
-
Solvent Screening: Test the solubility of your crude product in various common laboratory solvents. Good candidates for recrystallization often include ethanol, isopropanol, or mixtures like ethanol/water and ethyl acetate/hexanes.[7]
-
Protocol: A detailed protocol for recrystallization is provided in Section 3 .
-
-
-
Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography is a reliable alternative.
-
Solution: The polarity of the eluent system will depend on your specific sulfonamide. A typical starting point is a gradient of ethyl acetate in hexanes. Use TLC to determine the optimal solvent system that gives good separation between your product and impurities.
-
Section 2: Frequently Asked Questions (FAQs)
Q: What is the role of the base, and how do I choose the right one?
A: The base is critical; its primary role is to neutralize the HCl generated during the reaction.[7] This prevents the protonation and deactivation of the amine nucleophile. The ideal base should be non-nucleophilic to avoid reacting with the sulfonyl chloride.
| Base | pKa of Conjugate Acid | Key Characteristics |
| Pyridine | ~5.2 | Common choice, acts as a mild base and can sometimes be used as a solvent. |
| Triethylamine (TEA) | ~10.7 | Stronger than pyridine, widely used. Ensure it is pure and dry.[1] |
| DIPEA | ~11.0 | A sterically hindered base, useful for sensitive substrates. |
| DBU | ~13.5 | A very strong, non-nucleophilic base for unreactive amines.[9] |
Q: How do I select the optimal solvent?
A: The solvent must be inert to the reactants and capable of dissolving them. Aprotic solvents are generally preferred to avoid any reaction with the sulfonyl chloride.[9]
| Solvent | Dielectric Constant | Key Characteristics |
| Dichloromethane (DCM) | 9.1 | Excellent solvent for a wide range of substrates, easy to remove.[7] |
| Tetrahydrofuran (THF) | 7.5 | Good general-purpose solvent. Must be anhydrous.[7] |
| Acetonitrile (ACN) | 37.5 | A more polar aprotic solvent, useful for less soluble starting materials.[9] |
| Deep Eutectic Solvents (DESs) | Variable | Sustainable, biodegradable alternatives like Choline Chloride/Glycerol have been shown to be effective.[10] |
Q: How can I monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture on a silica plate alongside your starting amine and sulfonyl chloride. Develop the plate in an appropriate solvent system (e.g., ethyl acetate/hexanes). The reaction is complete when the spot corresponding to the limiting reagent (usually the sulfonyl chloride) has disappeared and a new, typically less polar, product spot has appeared.
Section 3: Key Experimental Protocols
General Protocol for Sulfonamide Synthesis
This protocol is a representative example and may require optimization for specific substrates.
-
Preparation: To a clean, oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the amine (1.1 equivalents) and anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add the sulfonyl chloride (1.0 equivalent) to the stirred solution.
-
Base Addition: Add anhydrous pyridine or triethylamine (1.5 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress periodically by TLC.[7]
-
Workup: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove any remaining acid), and brine (to remove water).[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude sulfonamide.
Protocol for Recrystallization of a Sulfonamide
-
Dissolution: In an Erlenmeyer flask, add the crude sulfonamide and a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven to remove all traces of solvent. The purity can be checked by melting point determination or other analytical techniques.
Section 4: Visual Guides
Workflow for Sulfonamide Synthesis Optimization
Caption: A typical workflow for the synthesis and purification of sulfonamides.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose and solve common causes of low reaction yield.
References
- BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
- Various Authors. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
- Macmillan Group. (2023).
- Various Authors. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-210.
- Wikipedia. (n.d.). Sulfonamide.
- Donohoe, J. P., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
- ResearchGate. (n.d.).
- Google Patents. (n.d.).
- ResearchGate. (2022). Sulfonamide Scaffold Synthesis Methods: A Review.
- Thieme. (2024).
- SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- Frontier Research Publication. (2024).
- BenchChem. (n.d.). Minimizing side products in sulfonamide synthesis.
- Wiley Online Library. (n.d.). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis.
- BenchChem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols.
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Sulfonamide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. frontiersrj.com [frontiersrj.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ricerca.uniba.it [ricerca.uniba.it]
Technical Support Center: Solvent Selection for the Recrystallization of N-(2-methylphenyl)benzenesulfonamide
Prepared by: Senior Application Scientist, Chemical Process Development
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven resource for selecting the optimal recrystallization solvent for N-(2-methylphenyl)benzenesulfonamide. Moving beyond a simple list of steps, this document elucidates the causal relationships behind experimental choices, ensuring a deeper understanding and more successful purification outcomes.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses the most common inquiries and foundational principles for the successful recrystallization of N-(2-methylphenyl)benzenesulfonamide.
Q1: What is the most effective and literature-validated solvent for recrystallizing N-(2-methylphenyl)benzenesulfonamide?
A1: The most frequently cited and effective solvent system for purifying N-(2-methylphenyl)benzenesulfonamide is dilute ethanol , which is a mixed-solvent system of ethanol and water.[1][2][3] Multiple crystallographic studies have successfully grown high-purity single crystals of the target compound using an ethanolic solution, which strongly validates this choice.[1][2][3]
Q2: Why is a mixed-solvent system like ethanol/water superior to a single solvent for this specific compound?
A2: The molecular structure of N-(2-methylphenyl)benzenesulfonamide contains both nonpolar (two benzene rings) and polar (the sulfonamide -SO₂NH- group) moieties. This dual character makes finding a single solvent with ideal properties—high solubility when hot, low solubility when cold—challenging.
-
Ethanol ("Good" Solvent): Effectively dissolves the compound at elevated temperatures due to favorable interactions with both the polar and nonpolar regions.
-
Water ("Anti-solvent" or "Bad" Solvent): The compound is poorly soluble in water.
By using a mixed system, you can finely tune the solvent's dissolving power. The compound is first dissolved in a minimal amount of hot ethanol. Then, water is added dropwise to the hot solution, decreasing the overall solubility of the compound until the saturation point is reached, which is the ideal state for crystal formation upon slow cooling.[4][5][6]
Q3: My lab has limited ethanol. What are some logical alternative solvents to screen?
A3: While dilute ethanol is the proven choice, other solvent systems can be rationally selected based on the same principles. Common solvents for sulfonamide recrystallization include isopropanol, often in a mixture with water.[7]
A systematic approach involves small-scale solubility tests. The ideal solvent should fully dissolve the compound when boiling but yield a heavy precipitate upon cooling to room temperature or in an ice bath.
Q4: How do I correctly perform a small-scale solvent test to find a suitable system?
A4: Use the following micro-scale protocol:
-
Place approximately 50-100 mg of your crude N-(2-methylphenyl)benzenesulfonamide into a small test tube.
-
Add the chosen solvent (e.g., isopropanol) dropwise at room temperature, vortexing after each addition. Note if the compound is highly soluble at room temperature (if so, it's a poor choice).
-
If insoluble at room temperature, begin gently heating the test tube in a water or sand bath while continuing to add the solvent dropwise until the solid just dissolves. Record the approximate volume.
-
Allow the test tube to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. A successful test will show significant crystal formation.
Part 2: Troubleshooting Guide for Common Recrystallization Issues
Q: My compound "oiled out," forming a liquid layer instead of solid crystals. What caused this and how can I fix it?
A: Oiling out occurs when the solute comes out of the supersaturated solution at a temperature above its melting point.
-
Causality: This is common when the boiling point of the solvent is too high or when the solution is cooled too rapidly. Highly impure starting material can also depress the melting point, exacerbating the issue.
-
Solution: Re-heat the solution until the oil redissolves completely. Add a small amount of additional "good" solvent (e.g., ethanol) to decrease the saturation level slightly. Then, allow the flask to cool much more slowly. Insulating the flask with glass wool or a cloth can promote gradual cooling, which is essential for forming pure crystals.[8]
Q: My final yield of pure product is extremely low. What are the most likely errors?
A: Low recovery is one of the most frequent problems in recrystallization.[8]
-
Causality & Solutions:
-
Using Excessive Solvent: This is the most common mistake.[8] A significant portion of your product will remain dissolved in the mother liquor even when cold. Fix: Always use the absolute minimum amount of hot solvent required to dissolve the solid.
-
Incomplete Cooling: Ensure the flask is thoroughly cooled in an ice bath after it has reached room temperature to maximize precipitation.
-
Premature Crystallization During Filtration: If you performed a hot filtration to remove insoluble impurities and crystals formed in the funnel, you have lost product. Fix: Use a pre-warmed funnel and dilute the solution with a small amount of extra hot solvent before filtering. You can then boil off the excess solvent to re-achieve saturation.[9]
-
Q: No crystals have formed, even after cooling the solution in an ice bath for an extended period. What should I do?
A: This indicates that the solution is not supersaturated.
-
Causality & Solutions:
-
Too Much Solvent: The solution is too dilute. Fix: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound. Allow it to cool again.
-
Lack of Nucleation Sites: Spontaneous crystallization sometimes needs encouragement. Fix: Try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches provide a surface for crystal growth. Alternatively, if you have a pure crystal from a previous batch, add a tiny "seed crystal" to induce crystallization.[9]
-
Part 3: Data Summary & Workflow Visualization
Table 1: Qualitative Solvent Suitability Profile for N-(2-methylphenyl)benzenesulfonamide
| Solvent System | Category | Rationale |
| Ethanol / Water | Highly Recommended | Literature-proven system for this specific compound.[1][2] Ethanol is an excellent "good" solvent, and water is a miscible "anti-solvent," allowing for precise control of solubility. |
| Isopropanol / Water | Good Alternative | Isopropanol is a common, effective solvent for sulfonamides.[7] Its properties are similar to ethanol, making it a logical substitute. |
| Ethanol (95%) | Possible Single Solvent | 95% Ethanol might work as a single solvent, as the small amount of water present can aid in reducing solubility upon cooling. Requires careful testing. |
| Methanol | Use with Caution | Methanol is a powerful solvent but is more volatile and toxic. It may dissolve the compound too well, even at cold temperatures, leading to poor recovery. |
| Hexane or Toluene | Poor Choice | These are nonpolar solvents. The polar sulfonamide group will likely render the compound insoluble or poorly soluble even when hot. |
| Water | Poor Choice (as primary) | The compound is expected to be largely insoluble in water even when hot. It is only useful as an anti-solvent. |
Diagram 1: Recrystallization Solvent Selection Workflow
This diagram outlines the logical process for determining a suitable solvent system for a novel compound, grounded in the principles discussed.
Caption: A decision tree to guide the selection of a suitable crystallization solvent.
Part 4: Experimental Protocols
This section provides a detailed, step-by-step methodology for the recommended purification procedure.
Protocol 1: Mixed-Solvent Recrystallization of N-(2-methylphenyl)benzenesulfonamide
This protocol is based on the validated ethanol/water system.[1][2][3]
Materials:
-
Crude N-(2-methylphenyl)benzenesulfonamide
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer flask (sized so the solvent will fill it ~1/3 to 1/2 full)
-
Hot plate with stirring capability
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude solid into the Erlenmeyer flask. Add a minimal amount of ethanol, just enough to create a slurry. Begin heating the mixture on the hot plate with gentle stirring.
-
Achieve Saturation: Continue adding hot ethanol in small portions until the solid just completely dissolves. It is critical to use the minimum volume necessary to avoid low yields.[10]
-
Addition of Anti-Solvent: While the ethanol solution is still hot, begin adding hot deionized water dropwise with constant swirling.[11]
-
Scientist's Note: Using hot anti-solvent prevents localized, rapid cooling which could cause the product to "crash out" as an amorphous solid rather than forming well-ordered crystals.
-
-
Induce Turbidity: Continue adding water until a faint, persistent cloudiness (turbidity) appears.[4][6] This indicates the solution is now saturated at that temperature.
-
Clarification: Add 1-2 drops of hot ethanol to re-dissolve the precipitate and make the solution clear again. The solution is now perfectly saturated and ready for cooling.
-
Slow Cooling: Remove the flask from the heat, cover it with a watch glass (to prevent solvent evaporation), and allow it to cool slowly to room temperature undisturbed.
-
Scientist's Note: Slow, gradual cooling is paramount for the formation of large, pure crystals. Rapid cooling traps impurities within the crystal lattice.[10]
-
-
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture (in roughly the same ratio used for the recrystallization). This removes any residual soluble impurities from the crystal surfaces.
-
Drying: Allow the crystals to dry completely under vacuum on the funnel, then transfer to a watch glass or drying oven (set to a temperature well below the compound's melting point) to remove all residual solvent.
Diagram 2: Experimental Workflow for Mixed-Solvent Recrystallization
Caption: The four key stages of the mixed-solvent recrystallization protocol.
References
-
University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link][10]
-
Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008). N-(2-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1692. Retrieved from [Link][1]
-
University of York. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link][4]
-
Study.com. (n.d.). For a multiple solvent recrystallization- explain why and how this techniques works, ie based... Retrieved from [Link][5]
-
MIT OpenCourseWare. (2012). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link][11]
-
Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. Retrieved from [Link][6]
-
Gowda, B. T., Nirmala, P. G., Foro, S., & Fuess, H. (2009). 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3184. Retrieved from [Link][2]
-
ResearchGate. (2015). N-(2-Methylphenyl)benzenesulfonamide. Retrieved from [Link][3]
Sources
- 1. N-(2-Methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Methyl-N-(2-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 5. homework.study.com [homework.study.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. ocw.mit.edu [ocw.mit.edu]
Troubleshooting N-(2-methylphenyl)benzenesulfonamide purification by chromatography
Welcome to the technical support center for the chromatographic purification of N-(2-methylphenyl)benzenesulfonamide. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine technical accuracy with practical, field-tested insights to help you overcome your purification challenges.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the chromatographic purification of N-(2-methylphenyl)benzenesulfonamide.
Q1: What are the key properties of N-(2-methylphenyl)benzenesulfonamide to consider for chromatographic purification?
N-(2-methylphenyl)benzenesulfonamide is a moderately polar compound. Its structure contains two aromatic rings, a sulfonamide linkage (-SO₂NH-), and a methyl group. The sulfonamide group is polar and can participate in hydrogen bonding, which strongly influences its interaction with polar stationary phases like silica gel. The presence of the N-H proton makes the compound slightly acidic, which can sometimes lead to peak tailing on standard silica gel.
Q2: What is a good starting solvent system for Thin Layer Chromatography (TLC) analysis?
A good starting point for TLC analysis is a mixture of a non-polar and a moderately polar solvent. For N-(2-methylphenyl)benzenesulfonamide, a standard and effective system is Ethyl Acetate/Hexanes .
-
Initial Recommendation: Begin with a 30:70 (v/v) mixture of ethyl acetate in hexanes.
-
Optimization:
-
If the Rf value is too low (the spot doesn't move far from the baseline), increase the polarity by increasing the proportion of ethyl acetate (e.g., 40% or 50%).
-
If the Rf value is too high (the spot moves close to the solvent front), decrease the polarity by reducing the proportion of ethyl acetate (e.g., 20%).[1]
-
An alternative system to try is Dichloromethane/Methanol for more polar compounds, starting with a small amount of methanol (e.g., 1-5%).[2]
Q3: What stationary phase is recommended for the column chromatography of this compound?
Silica gel (mesh size 230-400 or 40-63 µm for flash chromatography) is the most common and generally effective stationary phase for purifying N-(2-methylphenyl)benzenesulfonamide.[3] However, due to the slightly acidic nature of the sulfonamide N-H and the inherent acidity of silica gel, peak tailing can occur. If this becomes problematic, consider the following:
-
Deactivated Silica Gel: You can neutralize the acidic silanol groups by adding a small amount of a basic modifier, such as triethylamine (0.1-1%) , to your eluent.[2][4]
-
Alumina: Neutral or basic alumina can be a good alternative if your compound proves to be unstable on silica gel.[5]
Q4: Is N-(2-methylphenyl)benzenesulfonamide stable under typical chromatographic conditions?
Sulfonamides are generally stable, but they can be susceptible to hydrolysis under strongly acidic or basic conditions.[6] Standard silica gel is slightly acidic and is usually not a problem for this compound. However, if you observe significant streaking or the appearance of new spots on your TLC plate after spotting, it could indicate on-plate decomposition.[5] In such cases, using deactivated silica or an alternative stationary phase is recommended.
Q5: Are there any effective non-chromatographic purification methods for this compound?
Yes, recrystallization is a highly effective method for purifying N-(2-methylphenyl)benzenesulfonamide and related structures. Published literature indicates that this compound can be successfully recrystallized from dilute ethanol .[7][8] This method is particularly useful for removing trace impurities after an initial chromatographic separation or for large-scale purifications where chromatography may be less practical.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the purification of N-(2-methylphenyl)benzenesulfonamide.
Problem: My compound is streaking or tailing on the TLC plate and column.
-
Causality: This is a classic sign of an undesirable interaction between the analyte and the stationary phase. The slightly acidic N-H group on your sulfonamide can interact strongly with the acidic silanol groups on the silica gel surface, leading to slow desorption kinetics and, consequently, tailing.
-
Solution:
-
Add a Basic Modifier: Incorporate a small amount of triethylamine (Et₃N) or pyridine into your mobile phase (typically 0.1-1%). This base will preferentially bind to the acidic sites on the silica, preventing your compound from interacting too strongly and resulting in sharper, more symmetrical peaks.[2][4]
-
Change the Solvent System: Sometimes, a more polar or protic solvent like methanol in a dichloromethane/methanol system can help to mitigate tailing by competing for the same interaction sites on the silica.
-
Problem: I'm not getting good separation between my product and unreacted starting material (e.g., o-toluidine).
-
Causality: O-toluidine is a basic amine and will have a different polarity compared to your product. However, if your solvent system is too polar, both compounds may travel up the column too quickly, resulting in poor separation.
-
Solution:
-
Decrease Solvent Polarity: Reduce the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. This will increase the retention of both compounds on the silica gel, exaggerating their differences in polarity and improving separation.
-
Utilize a Shallow Gradient: If using automated chromatography, a very slow, shallow gradient increase in polarity can effectively resolve closely eluting spots.
-
Acid Wash: Before chromatography, an acidic aqueous wash (e.g., 1M HCl) of your crude product dissolved in an organic solvent (like ethyl acetate or dichloromethane) can remove the basic o-toluidine by converting it to its water-soluble salt.
-
Problem: My product seems to be decomposing on the silica gel column.
-
Causality: While generally stable, prolonged exposure to the acidic environment of a silica gel column can cause some sensitive compounds to degrade.[5][6] This might manifest as multiple new spots appearing in your collected fractions that were not in the initial crude mixture.
-
Solution:
-
Deactivate the Silica: As mentioned, use a mobile phase containing a small amount of triethylamine.
-
Switch to a Different Stationary Phase: Try using neutral alumina, which lacks the acidic silanol groups of silica.[5]
-
Minimize Contact Time: Use flash chromatography with higher flow rates to reduce the time your compound spends on the column.
-
Problem: My crude sample is not soluble in the mobile phase for loading onto the column.
-
Causality: This is a common issue, especially when using non-polar solvent systems like ethyl acetate/hexanes.[5] Loading an insoluble sample directly can lead to it precipitating at the top of the column, causing poor separation and streaking.
-
Solution: Dry Loading
-
Dissolve your crude product in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully load this powder onto the top of your packed column. This technique ensures that your compound is introduced to the column in a finely dispersed manner, leading to much better separation.[3]
-
Experimental Protocols & Workflows
Protocol 1: TLC Method Development
-
Prepare TLC Chambers: Line two to three small beakers or TLC chambers with filter paper and add a few milliliters of different solvent systems (e.g., 20% EtOAc/Hexane, 30% EtOAc/Hexane, 40% EtOAc/Hexane). Cover them to allow the atmosphere to saturate.
-
Prepare Sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.
-
Spot the Plate: Use a capillary tube to spot the starting materials (benzenesulfonyl chloride and o-toluidine) and your crude product on the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in the chamber and allow the solvent to elute until it is about 1 cm from the top.
-
Visualize: Remove the plate, immediately mark the solvent front with a pencil, and visualize the spots under a UV lamp (254 nm). Circle the spots.
-
Analyze: The ideal solvent system will give your product an Rf value of approximately 0.2-0.35, with clear separation from impurities.[9][10] Adjust the solvent polarity as needed.
Workflow: From TLC to Flash Chromatography
The process of scaling up from TLC to flash chromatography is a fundamental workflow in organic synthesis.
Sources
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. reddit.com [reddit.com]
- 5. Chromatography [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-(2-Methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Methyl-N-(2-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgsyn.org [orgsyn.org]
- 10. sorbtech.com [sorbtech.com]
Technical Support Center: Preventing Side Reactions in the Synthesis of Benzenesulfonamides
Welcome to the technical support center for benzenesulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Benzenesulfonamides are a cornerstone structural motif in medicinal chemistry and materials science, but their synthesis is often plagued by side reactions that can diminish yield, complicate purification, and compromise final product quality.
This document moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms and the causal factors behind common synthetic challenges. By addressing specific issues in a direct question-and-answer format, we aim to equip you with the expert insights needed to troubleshoot and optimize your experiments effectively.
Section 1: Troubleshooting Guide
This section addresses specific, problem-oriented questions you may encounter during your experiments.
Q1: My reaction is resulting in a very low yield or has failed completely. What are the most common causes?
A low or non-existent yield of the desired sulfonamide is one of the most frequent issues. The root cause can typically be traced to one of three main areas: reagent deactivation, suboptimal reaction conditions, or reagent impurity.
-
Primary Cause: Hydrolysis of the Sulfonyl Chloride Benzenesulfonyl chloride is highly electrophilic and, consequently, very sensitive to moisture. Even trace amounts of water in the solvent, on the glassware, or in the amine starting material can lead to rapid hydrolysis, converting the reactive sulfonyl chloride into the unreactive benzenesulfonic acid.[1] This is the most common failure mode.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-drying is recommended). Use anhydrous solvents from a freshly opened bottle or a solvent purification system.[1]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent exposure to atmospheric moisture.[2]
-
Reagent Handling: Add the amine and base to the solvent before introducing the sulfonyl chloride. The amine is generally more nucleophilic than trace water, allowing it to outcompete the hydrolysis reaction.[2]
-
-
Secondary Cause: Inadequate Base The reaction between an amine and benzenesulfonyl chloride generates one equivalent of hydrochloric acid (HCl).[2] This acid will protonate the starting amine, rendering it non-nucleophilic and effectively halting the reaction. A suitable base is required to scavenge this HCl.
Troubleshooting Steps:
-
Select an Appropriate Base: Non-nucleophilic tertiary amines like triethylamine (TEA) or pyridine are standard choices. Pyridine can also act as a nucleophilic catalyst. For less reactive amines, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be necessary.[2]
-
Verify Stoichiometry: Ensure at least one full equivalent of the base is used relative to the sulfonyl chloride.
-
-
Tertiary Cause: Reagent Purity Impurities in either the amine or the sulfonyl chloride can interfere with the reaction. Ensure the purity of your starting materials before beginning the synthesis.[2]
Troubleshooting Workflow: Low Reaction Yield
Caption: A logical workflow for diagnosing the cause of low sulfonamide yield.
Q2: I'm reacting a primary amine and getting a significant, insoluble side product. What is this and how do I prevent it?
This is a classic problem when working with primary amines. The side product is almost certainly the N,N-bis(benzenesulfonyl)amine, resulting from a second sulfonylation of the initially formed sulfonamide.
Mechanism of Side Reaction: The sulfonamide formed from a primary amine still possesses a proton on the nitrogen atom. This proton is acidic because the two adjacent sulfonyl groups are powerfully electron-withdrawing. In the presence of a base, this proton can be removed to form a sulfonamide anion, which is nucleophilic enough to attack another molecule of benzenesulfonyl chloride.[1][3]
Prevention Strategies: The key is to ensure that a molecule of benzenesulfonyl chloride is more likely to react with the starting primary amine than with the sulfonamide product.
-
Control Stoichiometry and Addition: The most effective method is to add the benzenesulfonyl chloride slowly (e.g., dropwise via an addition funnel) to a solution containing an excess of the primary amine (e.g., 1.2 to 2 equivalents).[1] This maintains a high concentration of the more reactive starting amine, favoring the desired reaction.
-
Use a Bulky Base: Employing a sterically hindered base can sometimes disfavor the deprotonation of the already bulky sulfonamide product.
-
Protecting Groups: For particularly valuable or complex substrates, temporarily protecting the primary amine as a different functional group that can be easily removed later is a viable, albeit longer, strategy. Silyl-containing sulfonamides like the 2-(trimethylsilyl)ethanesulfonyl (SES) group are designed for this purpose, offering robust protection and mild removal conditions.[4]
Side Reaction: Bis-sulfonation of Primary Amines
Caption: Pathway showing the formation of the undesired bis-sulfonated byproduct.
Q3: My substrate contains both an amine and a hydroxyl group. How can I achieve selective N-sulfonylation?
Achieving selectivity between N- and O-nucleophiles is a common challenge. While amines are generally more nucleophilic than alcohols, competitive O-sulfonylation can occur, leading to sulfonate ester byproducts. The sulfonylation of hydroxyl groups can also make them better leaving groups, potentially leading to elimination reactions.[5]
Strategies for Selective N-Sulfonylation:
-
pH Control: In aqueous or protic media, the reaction's pH can be controlled to favor N-sulfonylation. At moderately basic pH, the amine (R-NH₂) remains a potent nucleophile while the alcohol (R-OH) is largely protonated and less reactive. Extremely high pH can deprotonate the alcohol, increasing its nucleophilicity and the risk of O-sulfonylation. However, studies have shown that high yields of N-sulfonylation can still be achieved at high pH (e.g., 1.0 M NaOH) for certain hydrophobic amines.[6][7]
-
Protecting Groups: The most robust strategy is to protect the hydroxyl group before performing the sulfonylation. The choice of protecting group is critical and should be stable to the basic conditions of the sulfonylation reaction but easily removable afterward.
| Protecting Group | Protection Reagent | Removal Conditions | Key Features |
| Silyl Ethers (e.g., TBDMS) | TBDMS-Cl, Imidazole | Fluoride source (TBAF), or mild acid | Very common, stable to many conditions, orthogonal removal.[8] |
| Benzyl Ether (Bn) | Benzyl Bromide (BnBr), NaH | Hydrogenolysis (H₂, Pd/C) | Very stable, but removal requires catalytic hydrogenation. |
| p-Methoxybenzyl (PMB) | PMB-Cl, NaH | Oxidative cleavage (DDQ) or strong acid | Stable, but removal conditions can be harsh.[8] |
Experimental Workflow for Selective N-Sulfonylation
Caption: A multi-step workflow using a protecting group for selective synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of benzenesulfonamide formation?
The reaction is a classic nucleophilic substitution on the sulfur atom of the sulfonyl chloride.[9][10]
-
Nucleophilic Attack: The amine, acting as a nucleophile, attacks the electrophilic sulfur atom of the benzenesulfonyl chloride.
-
Intermediate Formation: This forms a transient, tetrahedral intermediate.
-
Leaving Group Departure: The chloride ion, a good leaving group, is expelled.
-
Deprotonation: A base removes the proton from the nitrogen atom, neutralizing the resulting ammonium species and yielding the final sulfonamide product. The base also neutralizes the HCl byproduct formed from the displaced chloride and the abstracted proton.
Q2: How does the choice of solvent affect the reaction?
Solvent choice is critical for success. The ideal solvent should dissolve both the amine and the sulfonyl chloride but be inert to the highly reactive sulfonyl chloride.[2]
-
Aprotic Solvents (Recommended): Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN) are commonly used. They are non-reactive and do a good job of solvating the reactants.[2]
-
Protic Solvents (Use with Caution): Alcohols or water can compete with the amine as nucleophiles, leading to the formation of sulfonate esters or sulfonic acid, respectively. While some specialized aqueous procedures exist, they require careful pH control.[6][7]
Q3: What are the most effective methods for purifying crude benzenesulfonamides?
Benzenesulfonamides are typically stable, crystalline solids, making them amenable to standard purification techniques.
| Purification Method | When to Use | Advantages | Disadvantages |
| Recrystallization | Primary method for solid products when impurities have different solubility profiles. | Highly effective for removing minor impurities, scalable, cost-effective.[1] | Requires finding a suitable solvent system; can have lower recovery if product is partially soluble at low temps. |
| Column Chromatography | When recrystallization fails, or for oily products, or when separating products with similar polarity. | Excellent separation power for complex mixtures. | More time-consuming, requires more solvent, can be difficult to scale up.[1][11] |
| Aqueous Wash/Extraction | To remove water-soluble starting materials (e.g., amine salts) or byproducts (e.g., pyridinium hydrochloride). | Simple, fast, good for initial cleanup. | Only removes water-soluble impurities. |
Section 3: Key Experimental Protocols
Protocol 1: General Synthesis of a Benzenesulfonamide from a Primary Amine
This protocol is a general guideline and should be adapted for specific substrates.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq) to a flame-dried, round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the amine, followed by the addition of pyridine (1.2 eq). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Dissolve benzenesulfonyl chloride (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.
-
Workup: Quench the reaction by adding 1M HCl (aq). Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) or by silica gel chromatography.[1][11]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude solid and a few drops of a test solvent. An ideal solvent will fully dissolve the solid when hot but cause it to precipitate upon cooling. Common choices include ethanol, isopropanol, or mixtures like ethanol/water.[1]
-
Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place it in an ice bath for 20-30 minutes.
-
Collection: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel), washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
References
-
Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Science Publishing. [Link]
-
Discuss the Hinsberg test for distinguishing primary, secondary, and tertiary amines. CK-12 Foundation. [Link]
-
Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. [Link]
-
Hinsberg Reagent And Test. BYJU'S. [Link]
-
Hinsberg reaction. Wikipedia. [Link]
-
Sulfonyl Protective Groups. Chem-Station. [Link]
-
Protecting Groups for Amines: Sulfonamides. YouTube. [Link]
-
Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
-
Synthesis of Sulfonimidamide‐Based Amino Acid Building Blocks with Orthogonal Protecting Groups. ResearchGate. [Link]
-
Complete Beginner's Guide For Hinsberg Test. CG's Chemistry Solutions. [Link]
-
Hinsberg test (video). Khan Academy. [Link]
- Process for the preparation of benzene sulfonamides.
-
Hinsberg Test for Amine. Mastering Chemistry Help. [Link]
-
Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. National Institutes of Health. [Link]
-
Hinsberg Reagent And Test. Unacademy. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health. [Link]
-
Reactions of benzenesulfonohydrazides and benzenesulfonamides with hydrogen chloride or hydrogen bromide in acetic acid. PubMed. [Link]
- PROCEDURE FOR THE PURIFICATION OF A BENZENSOLPHONAMID COMPOUND.
- Method for synthesizing benzene sulfonamide compounds.
-
Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides. ACS Publications. [Link]
-
An alternative synthetic process of -acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HCl. ResearchGate. [Link]
-
Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Royal Society of Chemistry. [Link]
-
Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. National Institutes of Health. [Link]
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. [Link]
-
Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. National Institutes of Health. [Link]
-
Benzenesulfonamide. Solubility of Things. [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Royal Society of Chemistry. [Link]
- A kind of purification process of benzene sulfonic acid along bent storehouse ammonium.
- Sulfonamide purification process.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cgchemistrysolutions.co.in [cgchemistrysolutions.co.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. scilit.com [scilit.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. byjus.com [byjus.com]
- 10. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 11. Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
Stability testing of N-(2-methylphenyl)benzenesulfonamide under different conditions
Welcome to the technical support center for the stability testing of N-(2-methylphenyl)benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for stability studies of this compound. Our approach is rooted in scientific principles and practical laboratory experience to ensure the integrity and success of your experimental work.
Introduction to the Stability of N-(2-methylphenyl)benzenesulfonamide
N-(2-methylphenyl)benzenesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry. Understanding its stability under various environmental conditions is a critical aspect of its development and characterization. The presence of the sulfonamide functional group and the ortho-methyl substituent on the phenyl ring bestows specific chemical properties that influence its degradation pathways. This guide will walk you through the key aspects of designing and troubleshooting stability studies for this molecule.
Forced degradation studies are an essential component of drug development, providing insights into the intrinsic stability of a drug substance, potential degradation products, and informing the development of stability-indicating analytical methods.[1][2] These studies are typically conducted under more severe conditions than accelerated stability testing to intentionally degrade the molecule.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for sulfonamides like N-(2-methylphenyl)benzenesulfonamide?
A1: Sulfonamides can degrade through several pathways, with the most common being hydrolysis, oxidation, and photolysis.[3][4]
-
Hydrolysis: The sulfonamide bond (S-N) is susceptible to cleavage under both acidic and basic conditions, yielding benzenesulfonic acid and 2-methylaniline. The rate of hydrolysis can be influenced by the presence of the ortho-methyl group.
-
Oxidation: The sulfur atom in the sulfonamide group and the aromatic rings are potential sites for oxidation. This can lead to the formation of hydroxylated derivatives or cleavage of the molecule.[5]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. Common photodegradation pathways for sulfonamides include cleavage of the S-N bond and hydroxylation of the benzene ring.[3][4]
Q2: How does the ortho-methyl group on the phenyl ring affect the stability of N-(2-methylphenyl)benzenesulfonamide?
A2: The ortho-methyl group can influence the molecule's stability in several ways:
-
Steric Hindrance: The methyl group can sterically hinder the approach of reactants to the sulfonamide linkage, potentially slowing down degradation reactions compared to unsubstituted analogs.
-
Electronic Effects: The methyl group is weakly electron-donating, which can slightly alter the electron density around the sulfonamide bond and the aromatic ring, thereby influencing its reactivity.
-
Conformational Effects: The presence of an ortho-substituent can affect the rotational stability and the preferred conformation of the molecule, which in turn can impact its reactivity and interaction with its environment.[6][7][8]
Q3: What are the initial steps to take when an unexpected peak appears in my HPLC chromatogram during a stability study?
A3: The appearance of a new peak is a common occurrence in stability studies and indicates the formation of a degradation product. The initial steps for investigation should be:
-
Verify System Suitability: Ensure that your HPLC system is performing correctly by checking system suitability parameters (e.g., retention time, peak area, and tailing factor of the main peak).
-
Blank Injection: Inject a blank (your sample solvent) to rule out any contamination from the solvent or the system.
-
Stress Condition Correlation: Determine under which specific stress condition (e.g., acid, base, peroxide, light) the peak is most prominent. This provides clues about the nature of the degradation product.
-
Peak Purity Analysis: If you have a photodiode array (PDA) detector, perform a peak purity analysis to ensure the new peak is a single component.
-
Mass Spectrometry (LC-MS): The most effective way to identify the unknown peak is to analyze the sample by LC-MS to determine its mass-to-charge ratio (m/z). This will provide the molecular weight of the degradation product and help in proposing its structure.
Q4: What are the ICH guidelines for photostability testing?
A4: The International Council for Harmonisation (ICH) guideline Q1B provides recommendations for photostability testing.[9][10][11] The key requirements include exposing the drug substance to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA radiation.[9][12] The testing should be conducted on the drug substance itself and, if necessary, on the drug product in its immediate packaging and marketing pack.[9]
Troubleshooting Guide
This section addresses specific issues you might encounter during your stability testing experiments.
| Problem | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Significant degradation (>20%) observed in acidic conditions. | The sulfonamide bond is susceptible to acid-catalyzed hydrolysis. | 1. Reduce the acid concentration or exposure time: Start with milder conditions (e.g., 0.01N HCl instead of 0.1N HCl) to achieve a target degradation of 5-20%. This allows for a clearer observation of the primary degradation products without excessive secondary degradation. 2. Monitor at earlier time points: Sample the reaction mixture at shorter intervals to track the formation of the primary degradant before it is further degraded. 3. Identify the degradant: The primary degradation products are likely benzenesulfonic acid and 2-methylaniline due to the cleavage of the S-N bond. Use reference standards if available, or LC-MS for confirmation. |
| Multiple degradation peaks appear under oxidative stress (e.g., H₂O₂). | Oxidation can occur at multiple sites on the molecule. | 1. Vary the oxidant concentration: Use a lower concentration of the oxidizing agent to favor the formation of the primary oxidation products. 2. Analyze by LC-MS/MS: This will help to identify the molecular weights of the different degradation products and fragment patterns, which can elucidate their structures. Potential products include hydroxylated derivatives on either of the aromatic rings.[5] 3. Consider the reaction mechanism: Peroxide-induced oxidation can proceed through radical or non-radical pathways, leading to different product profiles. Understanding the potential mechanisms can aid in structure elucidation. |
| Inconsistent results in photostability studies. | Improper control of light exposure or sample preparation. | 1. Ensure consistent light exposure: Use a calibrated photostability chamber that provides uniform light and UVA exposure as per ICH Q1B guidelines.[9][12] 2. Use a dark control: Always include a sample protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions to differentiate between thermal and photodegradation. 3. Consider the physical state: Test the compound in both solid and solution states, as photolytic degradation can be state-dependent. |
| No degradation is observed under any stress condition. | The molecule is highly stable, or the stress conditions are not harsh enough. | 1. Increase the severity of stress conditions: Gradually increase the temperature, concentration of the stressor (acid, base, oxidant), or duration of exposure.[1] 2. Confirm the purity of the starting material: A highly pure and crystalline starting material may exhibit greater stability. 3. Re-evaluate the analytical method: Ensure your HPLC method is capable of separating potential degradation products from the parent peak. A co-eluting degradant might be missed. |
Experimental Protocols & Data Presentation
Forced Degradation Experimental Workflow
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: Workflow for forced degradation studies.
Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.
Table 1: Recommended Starting Conditions for HPLC Method Development
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides good peak shape and is suitable for UV detection. |
| Mobile Phase B | Acetonitrile | A common organic modifier for reverse-phase HPLC. |
| Gradient | Start with a shallow gradient (e.g., 30-70% B over 20 min) | A gradient is often necessary to separate polar and non-polar degradation products from the parent compound.[13] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 230 nm | A wavelength where both the parent compound and potential degradation products are likely to have good absorbance. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
Potential Degradation Pathways and Products
The following diagram illustrates the potential degradation pathways of N-(2-methylphenyl)benzenesulfonamide based on the known reactivity of sulfonamides.
Caption: Potential degradation pathways.
Table 2: Summary of Expected Degradation Products
| Stress Condition | Potential Degradation Product | Proposed Structure |
| Acid/Base Hydrolysis | Benzenesulfonic Acid | C₆H₅SO₃H |
| 2-Methylaniline | CH₃C₆H₄NH₂ | |
| Oxidation | Hydroxylated N-(2-methylphenyl)benzenesulfonamide | C₁₃H₁₃NO₃S |
| Photolysis | Benzenesulfonic Acid and 2-Methylaniline | C₆H₅SO₃H and CH₃C₆H₄NH₂ |
| Hydroxylated N-(2-methylphenyl)benzenesulfonamide | C₁₃H₁₃NO₃S |
References
-
Gao, Y., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Molecules, 27(21), 7482. Available at: [Link]
-
Horváth, D., et al. (2021). Wavelength Dependence of the Transformation Mechanism of Sulfonamides Using Different LED Light Sources and TiO2 and ZnO Photocatalysts. International Journal of Molecular Sciences, 23(1), 37. Available at: [Link]
-
Chen, J., et al. (2017). Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. Chemical Engineering Journal, 330, 839-847. Available at: [Link]
-
Nie, M., et al. (2019). Photolysis mechanism of sulfonamide moiety in five-membered sulfonamides: A DFT study. Chemosphere, 223, 44-51. Available at: [Link]
-
Madej-Kiełbik, D., & Adamek, E. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences, 25(12), 6528. Available at: [Link]
-
Sato, Y., et al. (2023). Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)sulfonamides through Chiral Pd-Catalyzed N-Allylation. Synthesis, 55(04), 585-594. Available at: [Link]
-
European Medicines Agency. (1996). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]
-
Morkūnaitė, V., et al. (2019). Sulfonamide-related conformational effects and their importance in structure-based design. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1253-1262. Available at: [Link]
-
Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Available at: [Link]
-
U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Available at: [Link]
-
ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Available at: [Link]
-
Nyasse, B., et al. (2001). Synthesis and cathodic cleavage of a set of substituted benzenesulfonamides including the corresponding tert-butyl sulfonylcarbamates: pKa of sulfonamides. Journal of the Chemical Society, Perkin Transactions 1, (2), 261-267. Available at: [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. Available at: [Link]
-
Evangelisti, L., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2776. Available at: [Link]
-
Becerril-Bravo, E., et al. (2020). Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. Revista Internacional de Contaminación Ambiental, 36(2), 343-354. Available at: [Link]
-
Teasdale, A., et al. (2013). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
Várda, E. F., et al. (2022). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Molecules, 27(23), 8279. Available at: [Link]
-
Gowda, B. T., et al. (2008). N-(2-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1692. Available at: [Link]
-
Harayama, T., et al. (2001). Oxidative Cross-Coupling of N-(2'-Phenylphenyl)benzenesulfonamides or Benzoic and Naphthoic Acids with Alkenes Using a Palladium−Copper Catalyst System under Air. The Journal of Organic Chemistry, 66(18), 6133-6138. Available at: [Link]
-
Li, Z., et al. (2022). Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic. Organic & Biomolecular Chemistry, 20(2), 312-316. Available at: [Link]
-
Bansal, G., et al. (2009). Proposed degradation pathways of the drug under different hydrolytic conditions. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 768-775. Available at: [Link]
-
Shainyan, B. A., & Chipanina, N. N. (2012). The basicity of sulfonamides and carboxamides. Theoretical and experimental analysis and effect of fluorinated substituent. Journal of Physical Organic Chemistry, 25(10), 876-883. Available at: [Link]
-
Gooljarsingh, L. T., et al. (1999). Increased stability of peptidesulfonamide peptidomimetics towards protease catalyzed degradation. Bioorganic & Medicinal Chemistry, 7(6), 1043-1047. Available at: [Link]
-
Li, S., et al. (2008). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. Journal of Pharmaceutical Sciences, 97(8), 3178-3193. Available at: [Link]
-
Li, Z., et al. (2021). Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant. RSC Publishing. Available at: [Link]
-
Gowda, B. T., et al. (2015). N-(2-Methylphenyl)benzenesulfonamide. ResearchGate. Available at: [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available at: [Link]
-
Várda, E. F., et al. (2022). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. MDPI. Available at: [Link]
-
Hawe, A. (2015). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 28(7). Available at: [Link]
-
Sharma, S., & Singh, A. (2017). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, Volume-1(Issue-5), 933-941. Available at: [Link]
-
SIELC Technologies. Separation of Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)- on Newcrom R1 HPLC column. Available at: [Link]
-
SIELC Technologies. Separation of Benzenesulfonamide, 2-methyl-5-nitro-N-phenyl- on Newcrom R1 HPLC column. Available at: [Link]
-
Nummert, V., & Piirsalu, M. (1996). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2, (11), 2341-2347. Available at: [Link]
-
D'Ambrosio, K., et al. (2019). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1263-1270. Available at: [Link]
-
Human Metabolome Database. (2021). Showing metabocard for Benzenesulfonamide (HMDB0248984). Available at: [Link]
-
Reddy, G. S., et al. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. Scholars Academic Journal of Pharmacy, 8(1), 1-8. Available at: [Link]
-
Huang, Y., et al. (2024). An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Toppr. Organic Chemistry – Specific Name Reactions. Available at: [Link]
Sources
- 1. biopharminternational.com [biopharminternational.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Shapes of Sulfonamides: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 13. ijtsrd.com [ijtsrd.com]
Technical Support Center: Scaling Up the Synthesis of N-(2-methylphenyl)benzenesulfonamide
An in-depth guide to the synthesis of N-(2-methylphenyl)benzenesulfonamide, including troubleshooting guides and FAQs for researchers.
Welcome to your dedicated resource for the synthesis of N-(2-methylphenyl)benzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals who are looking to perform this synthesis reliably and scale it effectively. We will move beyond simple procedural steps to explore the underlying chemical principles, troubleshoot common experimental hurdles, and answer frequently asked questions, ensuring your success from bench-scale experiments to pilot-plant production.
The synthesis of N-(2-methylphenyl)benzenesulfonamide is a classic example of a nucleophilic acyl substitution, specifically a Schotten-Baumann reaction.[1] It involves the reaction of o-toluidine (a primary amine) with benzenesulfonyl chloride in the presence of a base. This reaction is also the foundation of the Hinsberg test, a qualitative method used to differentiate between primary, secondary, and tertiary amines.[2][3] Understanding these principles is crucial for effective troubleshooting and optimization.
Part A: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. Each answer provides a diagnosis of the potential cause and a validated solution.
Q1: I am experiencing very low or no yield of the desired product. What are the most common culprits?
A1: A low yield is one of the most frequent issues and typically points to problems with reagents or reaction conditions.
-
Causality & Diagnosis: The primary reactants are o-toluidine, a nucleophile, and benzenesulfonyl chloride, a highly reactive electrophile. The success of the reaction hinges on the amine's ability to attack the sulfonyl chloride. Several factors can prevent this:
-
Degradation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is highly susceptible to hydrolysis.[4] Moisture in the air, in the solvent, or on the glassware will convert it to the unreactive benzenesulfonic acid. A pungent, acidic smell (due to HCl from hydrolysis) from an old bottle is a tell-tale sign of degradation.
-
Purity of the Amine: The amine (o-toluidine) should be pure. Impurities can compete in side reactions. If the amine has darkened significantly, it may indicate oxidation or polymerization, which can inhibit its nucleophilicity.
-
Ineffective Base: The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the starting amine, rendering it non-nucleophilic. A base is required to neutralize this HCl as it forms.[3][5] If the base is weak, impure, or added in insufficient quantity, the reaction will stall.
-
Incorrect Stoichiometry: An incorrect molar ratio of reactants is a simple but common error. The stoichiometry must be precise to ensure the limiting reagent is fully consumed.
-
-
Solutions & Best Practices:
-
Reagent Quality Control: Always use a fresh or recently purified bottle of benzenesulfonyl chloride. For critical applications, consider purifying it by distillation under reduced pressure. Ensure your o-toluidine is clean; distillation may be necessary if it is heavily discolored.
-
Anhydrous Conditions: Use oven-dried or flame-dried glassware and anhydrous solvents, especially when working on a larger scale or with organic bases like pyridine.[4] Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended to exclude moisture.
-
Base Selection and Stoichiometry: For aqueous conditions, a sufficient excess of a base like NaOH or KOH is critical. For non-aqueous conditions, use at least one equivalent of a tertiary amine base like triethylamine or pyridine. Double-check all molar calculations before starting.
-
Q2: My reaction mixture became a thick, un-stirrable slurry or a persistent emulsion immediately after adding the reagents. What happened and how can I fix it?
A2: This is a physical state issue often related to product precipitation or phase separation.
-
Causality & Diagnosis:
-
Rapid Precipitation: N-(2-methylphenyl)benzenesulfonamide is a solid that is largely insoluble in water.[6] In biphasic reaction systems (e.g., an organic solvent with aqueous NaOH), the product can precipitate rapidly at the interface, especially if the reaction is fast, leading to a thick slurry that impedes mixing.
-
Emulsion Formation: Vigorous stirring of a biphasic mixture, especially in the presence of the newly formed sulfonamide which can act as a surfactant, can create a stable emulsion that is difficult to break.[7]
-
-
Solutions & Best Practices:
-
Solvent Choice: Ensure you are using a sufficient volume of solvent to keep the product dissolved until the reaction is complete (if in a single-phase system) or to allow for effective stirring (in a biphasic system).
-
Controlled Addition: Add the benzenesulfonyl chloride slowly and portion-wise to a well-stirred solution of the amine and base. This controls the rate of reaction and product formation, preventing sudden, massive precipitation. For larger scales, use an addition funnel.
-
Mechanical Stirring: For reactions larger than a few grams, switch from a magnetic stir bar to an overhead mechanical stirrer. This provides much more torque and ensures the mixture remains mobile.
-
Breaking Emulsions: If an emulsion forms during workup, adding a saturated brine solution can help break it by increasing the ionic strength of the aqueous phase. Gentle swirling instead of vigorous shaking in the separatory funnel can also prevent its formation.
-
Q3: The crude product is an oil or a gummy solid that is difficult to purify by recrystallization. How can I obtain clean, crystalline material?
A3: This problem indicates the presence of impurities that are interfering with the crystal lattice formation.
-
Causality & Diagnosis: The most likely impurities are unreacted starting materials (especially the oily o-toluidine) or byproducts from the hydrolysis of benzenesulfonyl chloride. The presence of residual solvent can also lower the melting point and give an oily appearance.
-
Solutions & Best Practices:
-
Thorough Washing: Before recrystallization, the crude solid must be washed thoroughly.
-
Wash with cold water to remove any inorganic salts (like NaCl if NaOH and HCl were the base/acid).
-
Wash with a dilute acid solution (e.g., 1M HCl) to remove any unreacted o-toluidine by converting it to its water-soluble ammonium salt.
-
Wash with a dilute base solution (e.g., 5% NaHCO₃) to remove any benzenesulfonic acid.
-
Finally, wash again with cold water to remove any residual acid or base.
-
-
Recrystallization Technique: The literature specifies recrystallization from dilute ethanol.[6][8] This is a crucial step.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hot water until the solution just begins to turn cloudy (the cloud point).
-
Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Slow cooling is key to forming large, pure crystals.
-
-
Part B: Frequently Asked Questions (FAQs)
Q1: What is the detailed reaction mechanism for the formation of N-(2-methylphenyl)benzenesulfonamide?
A1: The reaction proceeds via a nucleophilic substitution mechanism at the sulfur atom.[9]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of o-toluidine (the nucleophile) attacks the electrophilic sulfur atom of benzenesulfonyl chloride.
-
Intermediate Formation: This forms a tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, and the chloride ion, a good leaving group, is eliminated.
-
Deprotonation: The resulting product is protonated on the nitrogen. A base present in the mixture removes this proton to yield the neutral sulfonamide and the base's conjugate acid (e.g., HCl, which is then neutralized by the bulk base).
Q2: Why is this reaction considered the basis for the Hinsberg test?
A2: The Hinsberg test distinguishes amine classes based on the properties of the sulfonamide product formed.[10][11]
-
Primary Amines (like o-toluidine): React to form a sulfonamide that still has one acidic proton on the nitrogen atom. In the presence of a strong aqueous base (like KOH or NaOH), this proton is removed, forming a water-soluble sodium or potassium salt.[3]
-
Secondary Amines: React to form a sulfonamide with no acidic proton on the nitrogen. This product is insoluble in the aqueous base.
-
Tertiary Amines: Do not react to form a stable sulfonamide because they lack a proton on the nitrogen to be eliminated.[5] This difference in solubility provides a clear visual distinction.
Q3: What are the advantages of using an organic base like pyridine versus an inorganic base like NaOH?
A3: The choice of base depends on the desired reaction conditions (homogeneous vs. heterogeneous) and the sensitivity of the starting materials.
-
Sodium Hydroxide (NaOH):
-
Pros: Inexpensive, strong, and highly effective at neutralizing HCl. Often used in biphasic (e.g., water/dichloromethane) systems.
-
Cons: Can promote hydrolysis of the sulfonyl chloride if not managed properly. The biphasic nature can sometimes lead to mixing issues on a large scale.
-
-
Pyridine:
-
Pros: Acts as both a base and a solvent, creating a homogeneous reaction mixture which can be easier to control and monitor. It is also an excellent nucleophilic catalyst.
-
Cons: It is toxic, has an unpleasant odor, and can be difficult to remove completely during workup. Reactions are often run at reflux, requiring more energy.[12]
-
Q4: What is the main side reaction, and how can it be minimized?
A4: The primary and most impactful side reaction is the hydrolysis of benzenesulfonyl chloride to form benzenesulfonic acid. This consumes the electrophile, reducing the theoretical maximum yield. To minimize this, as detailed in the troubleshooting section, it is imperative to use anhydrous solvents, dry glassware, and an inert atmosphere, and to add the sulfonyl chloride to the amine solution, not the other way around.[4]
Detailed Experimental Protocol (Bench-Scale)
This protocol is adapted from established literature procedures.[6][8]
Materials:
-
o-Toluidine
-
Benzenesulfonyl chloride
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl, dilute)
-
Deionized water
-
Dichloromethane (DCM) or other suitable organic solvent
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve o-toluidine (1.0 eq) in 50 mL of DCM.
-
In a separate beaker, prepare a 10% aqueous solution of NaOH (2.0 eq).
-
Cool the flask containing the o-toluidine solution to 0-5 °C in an ice bath.
-
Slowly add the benzenesulfonyl chloride (1.05 eq) to the stirred amine solution.
-
Simultaneously, add the aqueous NaOH solution dropwise, ensuring the temperature remains below 10 °C and the pH of the aqueous phase remains basic.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the o-toluidine spot has disappeared.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (2 x 30 mL), water (1 x 30 mL), and saturated brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude solid product.
-
Recrystallize the crude solid from a hot ethanol/water mixture to obtain pure N-(2-methylphenyl)benzenesulfonamide as a white crystalline solid.
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles | Amount |
| o-Toluidine | 107.15 | 1.0 | 0.05 | 5.36 g |
| Benzenesulfonyl chloride | 176.62 | 1.05 | 0.0525 | 9.27 g (6.6 mL) |
| Sodium Hydroxide | 40.00 | 2.0 | 0.10 | 4.0 g (in 40 mL H₂O) |
Visualizations
Experimental Workflow
This diagram outlines the key stages of the synthesis process from reaction to purification.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. byjus.com [byjus.com]
- 3. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. N-(2-Methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. 4-Methyl-N-(2-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Khan Academy [khanacademy.org]
- 10. ck12.org [ck12.org]
- 11. CHEMCA Free Chemistry Notes for JEE NEET Chemistry MadeEasy: Hinsberg Test: Identification & Separation of Amines | Chemca [chemca.in]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Interpreting Complex NMR Spectra of N-(2-methylphenyl)benzenesulfonamide
Welcome to the technical support center for the analysis of N-(2-methylphenyl)benzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals who are working with this and structurally related sulfonamides. Here, we address common challenges encountered during the interpretation of their NMR spectra in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I've acquired a ¹H NMR spectrum of N-(2-methylphenyl)benzenesulfonamide. How do I begin assigning the proton signals?
Answer: A systematic approach is key to unraveling the ¹H NMR spectrum of N-(2-methylphenyl)benzenesulfonamide. The molecule has three distinct types of protons: the sulfonamide N-H, the aromatic protons on two different rings, and the methyl protons.
-
Identify the Landmarks (Easiest Signals First):
-
Methyl Protons (-CH₃): Look for a sharp singlet integrating to 3 protons, typically in the upfield region of the aromatic spectrum, around δ 2.1-2.4 ppm . This is the methyl group on the o-tolyl moiety.
-
Sulfonamide Proton (-SO₂NH-): This is a singlet (or sometimes a broad singlet) that can appear over a wide chemical shift range, often from δ 8.5 to 11.0 ppm , depending on the solvent, concentration, and temperature. Its integration should correspond to one proton. In DMSO-d₆, this proton is often more distinct and less prone to exchange than in CDCl₃.
-
-
Tackle the Aromatic Region (δ 7.0-8.0 ppm):
-
This is the most complex region, containing signals for the remaining 9 aromatic protons. The protons on the benzenesulfonyl ring are influenced by the strong electron-withdrawing effect of the -SO₂ group, pushing them downfield compared to the protons on the 2-methylphenyl ring.[1]
-
Benzenesulfonyl Protons (5H): Expect these signals to be further downfield. The two protons ortho to the sulfonyl group will likely appear as a multiplet (often a doublet of doublets or a complex multiplet) around δ 7.7-7.9 ppm . The meta and para protons will be slightly more upfield, typically between δ 7.3-7.6 ppm .
-
2-Methylphenyl Protons (4H): These four protons will be in a more upfield portion of the aromatic region. Due to the ortho-methyl group, they will form a complex pattern of overlapping multiplets.
-
To definitively assign protons within the aromatic jungle, a 2D COSY (Correlation Spectroscopy) experiment is invaluable. It will reveal which protons are coupled (i.e., adjacent) to each other.
Question 2: The aromatic region of my ¹H NMR spectrum is just a series of overlapping multiplets. How can I resolve and assign these signals?
Answer: This is a very common issue. Overlapping signals in the aromatic region of N-(2-methylphenyl)benzenesulfonamide are expected due to the similar electronic environments of the nine aromatic protons. Here is a workflow to dissect this region:
Step 1: Predict the Splitting Patterns
-
Benzenesulfonyl Ring: The protons ortho to the sulfonyl group will be coupled to the meta protons (³J, ortho coupling, ~7-10 Hz) and potentially to the para protons (⁵J, para coupling, ~0-1 Hz, often not resolved). The meta protons will be coupled to both ortho and para protons. This typically results in complex multiplets.
-
2-Methylphenyl Ring: This ring exhibits a four-proton system. The proton ortho to the nitrogen will be coupled to its neighbor, which is in turn coupled to the next proton, and so on. This chain of couplings across the four adjacent protons leads to a series of overlapping doublets of doublets or multiplets.
Step 2: Employ 2D NMR Techniques
-
¹H-¹H COSY: This is the most direct way to establish proton-proton connectivity. Cross-peaks in the COSY spectrum connect signals from protons that are spin-coupled. You can "walk" along the spin systems of each aromatic ring by following the cross-peaks. For example, you can trace the connectivity from one proton on the 2-methylphenyl ring to its adjacent neighbors.
-
¹H-¹³C HSQC/HMQC: This experiment correlates protons with the carbons they are directly attached to. It helps to spread the signals out into a second dimension based on the carbon chemical shifts, aiding in the resolution of overlapping proton signals.
-
¹H-¹³C HMBC: This experiment shows correlations between protons and carbons over two or three bonds. It is extremely powerful for confirming assignments. For instance, the methyl protons should show an HMBC correlation to the C2 and C1 carbons of the 2-methylphenyl ring.
Step 3: Use Higher Field Strength
If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the dispersion of the signals, often turning a complex multiplet into a more interpretable, first-order pattern.
Question 3: My N-H proton signal is very broad, or I can't see it at all. What is happening?
Answer: The appearance of the N-H proton signal is highly sensitive to its environment. Several factors can cause it to broaden or disappear:
-
Chemical Exchange: The N-H proton can exchange with acidic protons in the solvent (like residual water) or with other N-H protons on neighboring molecules. This is a common issue in solvents like CDCl₃. The rate of this exchange can be on a similar timescale to the NMR experiment, leading to signal broadening.
-
Troubleshooting: Try using a deuterated solvent that is a good hydrogen bond acceptor, like DMSO-d₆. The strong hydrogen bond formed between the N-H and the DMSO oxygen slows down the exchange rate, resulting in a much sharper signal.
-
-
Quadrupolar Coupling: The nitrogen atom (¹⁴N) has a nuclear spin (I=1) and is quadrupolar. This can lead to fast relaxation of the attached proton, causing the signal to broaden.
-
Conformational Dynamics: As discussed in the next question, restricted rotation around the S-N bond can lead to different conformers. If the interconversion between these conformers is at an intermediate rate on the NMR timescale, it can cause the N-H signal to broaden.
To confirm the N-H signal: Add a drop of D₂O to your NMR tube and re-acquire the spectrum. The N-H proton will exchange with deuterium, and the signal should disappear. This is a definitive test for an exchangeable proton.
Question 4: I suspect there might be restricted rotation around the S-N bond. How would this manifest in the NMR spectrum?
Answer: Yes, restricted rotation around the sulfonamide S-N bond is a well-documented phenomenon due to the partial double-bond character arising from the delocalization of the nitrogen lone pair into the S-O bonds.[2][3] This can give rise to distinct rotational isomers (rotamers) that may be observable by NMR.
NMR Signatures of Restricted Rotation:
-
Signal Broadening: At room temperature, if the rate of rotation is intermediate on the NMR timescale, you may observe significant broadening of signals for the nuclei near the S-N bond. This is particularly true for the protons on the 2-methylphenyl ring.
-
Signal Duplication at Low Temperature: As you lower the temperature, the rotation slows down. If the energy barrier is high enough, you may reach a point where the exchange between rotamers is slow on the NMR timescale. In this "slow exchange regime," you will see two separate sets of signals—one for each distinct rotamer. The protons on the 2-methylphenyl ring and even the benzenesulfonyl ring might appear as duplicated, complex patterns.
-
Variable-Temperature (VT) NMR: The definitive way to study this is by performing a VT-NMR experiment. By acquiring spectra at different temperatures, you can observe the transition from fast exchange (sharp, averaged signals) through the intermediate exchange (broad signals) to the slow exchange (two sets of sharp signals) regime. This allows for the calculation of the energy barrier to rotation.
The ortho-methyl group in N-(2-methylphenyl)benzenesulfonamide likely creates a significant steric barrier, making restricted rotation more probable than in an unsubstituted analogue.[4][5]
Question 5: Can I use NMR to confirm the through-space proximity of the ortho-methyl group to the benzenesulfonyl ring?
Answer: Absolutely. The ortho-methyl group is sterically positioned in a way that it can be close in space to the protons of the benzenesulfonyl ring, depending on the conformation around the S-N and N-C bonds. This through-space proximity can be confirmed using a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment.
-
How it works: These experiments detect correlations between protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds.
-
Expected Correlation: In a NOESY or ROESY spectrum, you would look for a cross-peak between the signal for the methyl protons (~δ 2.2 ppm) and the signals for the ortho-protons of the benzenesulfonyl ring (~δ 7.7-7.9 ppm).
-
Interpretation: The presence of this cross-peak is direct evidence of their spatial proximity and can provide valuable insight into the dominant solution-state conformation of the molecule. This is a powerful tool for confirming that the two aromatic rings are oriented in a folded or non-extended conformation.[6][7]
Predicted NMR Data Summary
The following table provides predicted chemical shift ranges for N-(2-methylphenyl)benzenesulfonamide based on data from analogous compounds and general principles of NMR spectroscopy.[1][8][9][10]
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| Methyl (-CH₃) | 2.1 – 2.4 (singlet) | 17 – 20 | Sharp signal, easy to identify. |
| N-H Proton | 8.5 – 11.0 (broad singlet) | N/A | Position and shape are highly solvent-dependent. |
| Benzenesulfonyl Ring (C1'-C6') | |||
| C1' (ipso to SO₂) | N/A | 138 – 142 | Quaternary carbon, no ¹H signal. |
| C2', C6' (ortho) | 7.7 – 7.9 (multiplet) | 127 – 129 | Most downfield aromatic protons due to -SO₂ effect. |
| C3', C5' (meta) | 7.3 – 7.6 (multiplet) | 129 – 131 | Overlaps with other aromatic signals. |
| C4' (para) | 7.4 – 7.6 (multiplet) | 132 – 134 | |
| 2-Methylphenyl Ring (C1-C6) | |||
| C1 (ipso to N) | N/A | 135 – 138 | Quaternary carbon. |
| C2 (ipso to CH₃) | N/A | 130 – 133 | Quaternary carbon. |
| C3 – C6 | 7.0 – 7.3 (complex multiplets) | 124 – 131 | Complex, overlapping region. Assignments require 2D NMR. |
Experimental & Analytical Workflow
For a comprehensive analysis of N-(2-methylphenyl)benzenesulfonamide, the following workflow is recommended.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. The Shapes of Sulfonamides: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(2-Methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Dihydrogen contacts observed by through-space indirect NMR coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. compoundchem.com [compoundchem.com]
Technical Support Center: Addressing Poor Cell Permeability of Sulfonamide-Based Inhibitors
Prepared by: The Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common and critical challenge in drug discovery: the poor cell permeability of sulfonamide-based inhibitors. We have structured this resource in a practical question-and-answer format to directly address issues you may be encountering at the bench.
Section 1: Foundational FAQs - Understanding the Permeability Problem
Q1: My sulfonamide inhibitor is highly potent in enzymatic assays but shows weak activity in cell-based assays. Why is this happening?
A1: This is a classic efficacy disconnect, and poor cell permeability is a primary suspect. Your compound must cross the cell membrane to reach its intracellular target. The sulfonamide functional group, while excellent for target binding (e.g., as a zinc-binding group in carbonic anhydrases), introduces physicochemical properties that can hinder this process.[1][2]
Key properties of the sulfonamide group that often lead to poor permeability include:
-
High Polarity & Hydrogen Bonding Capacity: The -SO₂NH₂ group is a strong hydrogen bond donor and acceptor.[3][4] While crucial for target engagement, these interactions are energetically unfavorable for partitioning into the hydrophobic lipid bilayer of the cell membrane. The molecule would rather stay in the aqueous extracellular environment.
-
Ionization State (pKa): Many sulfonamides have a pKa in the physiological range.[5] The ionized (anionic) form is significantly more polar and less membrane-permeant than the neutral form. The degree of ionization at physiological pH (around 7.4) can therefore dominate its ability to passively diffuse across membranes.[5][6]
Q2: What are the key physicochemical properties I should be optimizing to improve the permeability of my sulfonamide series?
A2: Balancing the properties that govern permeability with those required for target potency is the central challenge. Focus your optimization efforts on the following parameters:
-
Lipophilicity (logP/logD): This is a measure of a compound's preference for a lipid versus an aqueous environment. Higher lipophilicity generally correlates with better passive diffusion.[7][8] However, this is a delicate balance. Excessively high lipophilicity can lead to poor aqueous solubility, high plasma-protein binding, and non-specific toxicity.[7] A reduction in lipophilicity has been shown to improve not only solubility but also permeability in certain sulfonamide series.[7]
-
Hydrogen Bond Donors (HBD) and Acceptors (HBA): A high number of HBDs/HBAs increases the energy required to desolvate the molecule for membrane entry. Strategically masking or replacing these groups can significantly improve permeability. Intramolecular hydrogen bonding can be a clever strategy to "hide" polar groups, effectively reducing the molecule's interaction with water and increasing its permeability.[3][9]
-
Polar Surface Area (PSA): This metric quantifies the surface area of a molecule contributed by polar atoms. A lower PSA is generally associated with better membrane permeability.
-
Molecular Weight (MW): Smaller molecules tend to diffuse more easily. While not always the most impactful parameter, it's a key consideration, especially for paracellular transport.
Section 2: Initial Diagnosis - How to Measure Permeability
Before you can fix a permeability problem, you must quantify it. A tiered approach using both artificial membrane and cell-based assays is the most efficient strategy.
Q3: What is the best first-pass experiment to quickly assess the permeability of many compounds in my library?
A3: The Parallel Artificial Membrane Permeability Assay (PAMPA) is the ideal starting point.[10] It is a high-throughput, cost-effective assay that specifically measures passive diffusion.[11]
-
Causality: PAMPA uses a synthetic membrane (e.g., lecithin) coated on a filter support, separating a donor and an acceptor well.[10][12] This setup isolates the process of passive diffusion, which is the primary route of entry for many drugs. By eliminating biological variables like active transporters and metabolism, you get a clean, unambiguous measure of your compound's intrinsic ability to cross a lipid barrier.[13] If a compound fails in PAMPA, it will almost certainly fail in more complex cell-based systems.
Q4: My compound looks good in PAMPA, but it still isn't working in my cell assay. What's the next step?
A4: This result strongly suggests that biological factors, absent in the PAMPA model, are at play. The next logical step is the Caco-2 Permeability Assay .[14]
-
Causality: Caco-2 cells are derived from human colon adenocarcinoma and, when cultured for about 21 days, differentiate into a monolayer of polarized epithelial cells that mimic the intestinal barrier.[12] Crucially, they express a variety of active uptake and efflux transporters (like P-glycoprotein, P-gp) as well as tight junctions for paracellular transport.[14] This assay provides a more physiologically relevant picture by assessing not just passive diffusion but also active transport phenomena.[12][13]
The workflow below outlines a logical progression for diagnosing permeability issues.
Caption: Permeability Troubleshooting Workflow.
Permeability Classification Table
This table provides general guidelines for interpreting permeability data from PAMPA and Caco-2 assays.
| Assay | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Permeability Classification | Next Steps & Interpretation |
| PAMPA | < 1 | Low | Passive permeability is a major hurdle. Focus on structural modification. |
| 1 - 10 | Moderate | Permeability may be sufficient, but could be improved. Proceed to Caco-2. | |
| > 10 | High | Excellent passive permeability. If cell activity is still low, suspect efflux. | |
| Caco-2 | < 2 | Low | Poor absorption expected. |
| 2 - 20 | Moderate | Variable absorption. May be a viable candidate. | |
| > 20 | High | Good absorption potential. |
Note: Papp values are compound and condition-dependent. These are general ranges.
Section 3: Troubleshooting & Optimization Strategies
Q5: My PAMPA results are poor. How can I structurally modify my sulfonamide to improve passive diffusion?
A5: Poor PAMPA results point directly to a problem with the molecule's intrinsic ability to cross a lipid membrane. Your goal is to make the molecule "less polar" without destroying its activity.
-
Reduce Hydrogen Bonding Potential: This is often the most impactful strategy.
-
N-methylation: Methylating the sulfonamide nitrogen or other amide NH groups can break a key hydrogen bond donor site. This has been shown to improve permeability.[9]
-
Bioisosteric Replacement: Replace polar functional groups with less polar ones that retain similar electronic and steric properties.
-
Introduce Intramolecular Hydrogen Bonds (IMHB): Design the molecule so that a hydrogen bond donor and acceptor on the molecule can interact with each other. This "internal" bond satisfies the polar groups, effectively shielding them from water and making the molecule behave as if it were more lipophilic.[3][9]
-
-
Optimize Lipophilicity (LogD):
-
"Tail Approach": Systematically add small, lipophilic groups (e.g., methyl, ethyl, halogen) to different parts of the scaffold.[15] This is a well-established method in sulfonamide chemistry to modulate physicochemical properties.[15][16] Be systematic and measure the LogD and permeability of each new analog to build a clear Structure-Permeability Relationship (SPR).
-
-
Reduce Polar Surface Area (PSA):
-
This is often a consequence of the strategies above. Replacing an -OH group with an -OMe, for example, reduces PSA. Keep this parameter in mind as you design new analogs.
-
Q6: My Caco-2 results show a high efflux ratio (Papp B→A / Papp A→B > 2). What does this mean and what can I do?
A6: A high efflux ratio is the classic signature of a compound being a substrate for an efflux pump, most commonly P-glycoprotein (P-gp).[14] The pump recognizes your compound once it enters the cell and actively transports it back out, preventing it from reaching its target.
-
Self-Validating Protocol: To confirm this, you must repeat the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil.[14] If the absorptive (A→B) permeability increases and the efflux ratio decreases significantly in the presence of the inhibitor, you have validated that your compound is a P-gp substrate.
-
Solutions:
-
Structural Modification: The most robust solution is to design the P-gp recognition out of the molecule. This is challenging, but look for common P-gp pharmacophore features (e.g., specific arrangements of hydrogen bond acceptors and hydrophobic centers) and try to modify them.
-
Prodrug Approach: Mask the part of your molecule recognized by the transporter with a promoiety that is cleaved off inside the cell.[17][18]
-
Formulation with Excipients: Some formulation excipients can inhibit efflux pumps in the gut wall, though this is a less common strategy for systemic drugs.[19]
-
Q7: I've heard about using a "prodrug" strategy. When is this appropriate and how does it work?
A7: A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound.[20] This is an excellent strategy when you have a potent compound with a fixable "drug-like" property defect, such as poor permeability.[17][18][21]
-
Causality: The prodrug approach works by temporarily masking the functional groups that are causing the permeability problem. For sulfonamides, this often involves masking the polar -SO₂NH₂ group. A common strategy is to attach a lipophilic, enzyme-cleavable moiety (e.g., an ester) to the molecule. This new, more lipophilic entity crosses the cell membrane via passive diffusion. Once inside the cell, endogenous enzymes (like esterases) cleave the promoiety, releasing the active sulfonamide inhibitor where it needs to act.[22]
Caption: The Prodrug Strategy Workflow.
Q8: Can formulation changes help improve the absorption of my sulfonamide without chemical modification?
A8: Yes, formulation can be a powerful tool, particularly for compounds that are solubility-limited (a common issue that accompanies permeability challenges).[23][24] These strategies aim to increase the concentration of dissolved drug at the intestinal wall, thereby maximizing the driving force for absorption.
-
Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly improve the oral bioavailability of poorly soluble drugs.[19][25] The drug is dissolved in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in the GI tract, this mixture forms a fine oil-in-water emulsion, keeping the drug in a solubilized state for absorption.[19]
-
Amorphous Solid Dispersions: By dispersing the drug in a polymeric carrier in an amorphous (non-crystalline) state, you can achieve a much higher apparent solubility and dissolution rate compared to the stable crystalline form.[26][27]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, which dramatically speeds up the dissolution rate according to the Noyes-Whitney equation.[26]
Section 4: Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general framework. Specifics may vary based on the commercial plate system used (e.g., Corning, pION).
Objective: To determine the passive diffusion rate of a test compound.
Methodology:
-
Compound Preparation: Prepare stock solutions of test compounds and controls (e.g., Caffeine for high permeability, Famotidine for low) in DMSO.[10] Dilute stocks to a final concentration (e.g., 10-50 µM) in a suitable buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be <1%.
-
Plate Preparation: The PAMPA system consists of a 96-well donor plate and a 96-well acceptor plate. The filter in the donor plate is pre-coated with a lipid solution (e.g., 2% lecithin in dodecane).
-
Assay Start:
-
Add the prepared buffer to the acceptor wells.
-
Carefully place the donor plate on top of the acceptor plate.
-
Add the compound solutions to the donor wells.
-
-
Incubation: Cover the plate assembly and incubate for a specified time (e.g., 4-18 hours) at room temperature with gentle shaking.
-
Sampling: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.
-
Quantification: Analyze the concentration of the compound in the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.[10]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (VA / (Area * Time)) Where VA is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.
Protocol 2: Caco-2 Bidirectional Permeability Assay
Objective: To determine compound permeability and assess its potential as an efflux transporter substrate.
Methodology:
-
Cell Culture: Seed Caco-2 cells onto semi-permeable Transwell inserts in multi-well plates.[12][14] Culture the cells for ~21 days to allow them to differentiate and form a confluent, polarized monolayer.[12]
-
Monolayer Integrity Check (Self-Validation):
-
TEER Measurement: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. TEER values should be within the lab's established range (e.g., 300-500 Ω·cm²) to ensure tight junction integrity.[12]
-
Lucifer Yellow Flux: In parallel, assess the flux of Lucifer Yellow, a membrane-impermeant paracellular marker. Low transport of Lucifer Yellow confirms the integrity of the cell monolayer.[12] Discard any wells that fail these checks.
-
-
Assay Preparation: Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).
-
Permeability Measurement (A→B and B→A):
-
A→B (Apical to Basolateral): Add the test compound solution to the apical (top) chamber and transport buffer to the basolateral (bottom) chamber.
-
B→A (Basolateral to Apical): Add the test compound solution to the basolateral chamber and transport buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[14]
-
Sampling & Quantification: At the end of the incubation, take samples from both the donor and receiver chambers. Analyze compound concentrations via LC-MS/MS.
-
Data Analysis:
-
Calculate Papp for both A→B and B→A directions.
-
Calculate the Efflux Ratio (ER) = Papp(B→A) / Papp(A→B). An ER > 2 suggests the compound is a substrate for active efflux.[14]
-
References
-
Sygnature Discovery. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]
-
Creative Bioarray. Caco-2 permeability assay. Available from: [Link]
-
Monti SM, et al. Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. MDPI. 2020. Available from: [Link]
-
Zhu C, et al. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. Semantic Scholar. 2002. Available from: [Link]
-
Masungi C, et al. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. ResearchGate. 2008. Available from: [Link]
-
Vergin H, et al. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. PubMed. 1994. Available from: [Link]
-
Nocentini A, et al. Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. 2020. Available from: [Link]
-
Marcotte D, et al. Reduction in lipophilicity improved the solubility, plasma-protein binding, and permeability of tertiary sulfonamide RORc inverse agonists. PubMed. 2014. Available from: [Link]
-
Sajjad H, et al. Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242. ACS Medicinal Chemistry Letters. 2021. Available from: [Link]
-
Maren TH, et al. The transcorneal permeability of sulfonamide carbonic anhydrase inhibitors and their effect on aqueous humor secretion. PubMed. 1983. Available from: [Link]
-
Angeli A, et al. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. 2023. Available from: [Link]
-
Ovung A, Bhattacharyya J. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews. 2021. Available from: [Link]
-
Matlaba P, et al. Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. PMC. 2021. Available from: [Link]
-
Ferreira L, et al. Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. 2024. Available from: [Link]
-
Ovung A, Bhattacharyya J. (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. ResearchGate. 2021. Available from: [Link]
-
Eze CC, et al. Novel Sulfonamides with strong Antibacterial Activity; Synthesis, Physiochemical Properties and Molecular Docking Study. ResearchGate. 2017. Available from: [Link]
-
Staliński K, et al. Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. MDPI. 2021. Available from: [Link]
-
Parkkila S, et al. Carbonic Anhydrase Inhibitors. Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX That Inhibit Isozyme IX-Mediated Acidification of Hypoxic Tumors. Journal of Medicinal Chemistry. 2005. Available from: [Link]
-
Ferreira LLG, et al. Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. 2024. Available from: [Link]
-
Supuran CT, et al. Carbonic anhydrase inhibitors: synthesis of membrane-impermeant low molecular weight sulfonamides possessing in vivo selectivity for the membrane-bound versus cytosolic isozymes. PubMed. 2000. Available from: [Link]
-
Adsmond DA, Grant DJ. Hydrogen bonding in sulfonamides. PubMed. 2001. Available from: [Link]
-
Ferreira LLG, et al. Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed. 2025. Available from: [Link]
-
Al-Ghananeem AM, Malkawi AH. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI. 2022. Available from: [Link]
-
Singh G, et al. Formulation strategies to improve the bioavailability of poorly absorbed drugs. ResearchGate. 2017. Available from: [Link]
-
Dahl G, et al. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry. 2017. Available from: [Link]
-
UPM Pharmaceuticals. Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Available from: [Link]
-
Supuran CT, et al. Carbonic anhydrase inhibitors: Synthesis of membrane-impermeant low molecular weight sulfonamides possessing in vivo selectivity for the membrane-bound versus cytosolic isozymes. J Med Chem. 2000. Available from: [Link]
-
Lee H, et al. Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry. 2015. Available from: [Link]
-
Kaur G, et al. Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. ResearchGate. 2023. Available from: [Link]
-
Oliveira-Tintino CD, et al. The 1,8-naphthyridines sulfonamides are NorA efflux pump inhibitors. PubMed. 2020. Available from: [Link]
-
Singh B, et al. (PDF) Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ResearchGate. 2015. Available from: [Link]
-
Almalki A, et al. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI. 2023. Available from: [Link]
-
Di Fiore A, et al. Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. PMC. 2013. Available from: [Link]
-
Williams HD, et al. Strategies to Address Low Drug Solubility in Discovery and Development. ResearchGate. 2013. Available from: [Link]
-
Dahan A, Miller JM. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. PMC. 2012. Available from: [Link]
-
Bisharat R, et al. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ResearchGate. 2024. Available from: [Link]
-
Williams HD, et al. Strategies to address low drug solubility in discovery and development. PubMed. 2013. Available from: [Link]
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogen bonding in sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Reduction in lipophilicity improved the solubility, plasma-protein binding, and permeability of tertiary sulfonamide RORc inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The transcorneal permeability of sulfonamide carbonic anhydrase inhibitors and their effect on aqueous humor secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. researchgate.net [researchgate.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. | Semantic Scholar [semanticscholar.org]
- 14. enamine.net [enamine.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Strategies to address low drug solubility in discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. upm-inc.com [upm-inc.com]
- 27. mdpi.com [mdpi.com]
Validation & Comparative
Conformational Analysis: A Comparative Guide to N-(2-methylphenyl)benzenesulfonamide and N-(2-chlorophenyl)benzenesulfonamide
This guide provides an in-depth comparative analysis of the conformational preferences of N-(2-methylphenyl)benzenesulfonamide and N-(2-chlorophenyl)benzenesulfonamide. Directed at researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data, explains the underlying physicochemical principles driving conformational differences, and provides detailed experimental protocols for independent verification.
Introduction: The Significance of Sulfonamide Conformation
The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to the structure of numerous antibacterial, anti-inflammatory, and antiviral drugs. The therapeutic efficacy of these molecules is intrinsically linked to their three-dimensional structure, which dictates their binding affinity to biological targets. The conformation of N-arylsulfonamides, in particular, is governed by the subtle interplay of steric and electronic effects imparted by substituents on the aryl rings. Understanding these conformational nuances is paramount for rational drug design and the development of novel therapeutics with enhanced specificity and efficacy.
This guide focuses on two closely related analogs, N-(2-methylphenyl)benzenesulfonamide and N-(2-chlorophenyl)benzenesulfonamide, to illustrate how a seemingly minor change in an ortho-substituent—from a methyl to a chloro group—can induce a profound shift in molecular conformation. We will delve into solid-state conformational data obtained from X-ray crystallography and discuss the experimental and computational methodologies used to elucidate these structures.
Conformational Isomers: A Tale of Two Substituents
The critical conformational distinction between N-(2-methylphenyl)benzenesulfonamide and N-(2-chlorophenyl)benzenesulfonamide lies in the orientation of the N-H bond of the sulfonamide linker relative to the ortho-substituent on the aniline ring. This relationship is defined as either syn or anti.
Experimental evidence from single-crystal X-ray diffraction has unequivocally demonstrated these conformational preferences in the solid state.
N-(2-methylphenyl)benzenesulfonamide: The Anti Conformation
In the crystalline state, N-(2-methylphenyl)benzenesulfonamide adopts an anti conformation, where the N-H bond is directed away from the ortho-methyl group.[1][2] This arrangement is primarily driven by steric hindrance. The bulky methyl group repels the sulfonamide moiety, forcing the N-H bond to orient itself in the less sterically crowded position.
N-(2-chlorophenyl)benzenesulfonamide: The Syn Conformation
Conversely, N-(2-chlorophenyl)benzenesulfonamide exhibits a syn conformation in its crystal structure, with the N-H bond pointing towards the ortho-chloro substituent.[1] This preference is attributed to the formation of a stabilizing intramolecular hydrogen bond between the sulfonamide proton and the electronegative chlorine atom (N-H···Cl). This interaction, though weak, is sufficient to overcome the steric repulsion that would otherwise favor an anti conformation.
Experimental Data Summary
The following table summarizes the key crystallographic data for the two compounds, highlighting the quantitative differences in their solid-state structures.
| Parameter | N-(2-methylphenyl)benzenesulfonamide | N-(2-chlorophenyl)benzenesulfonamide | Reference |
| N-H Conformation | anti to the ortho-methyl group | syn to the ortho-chloro group | [1] |
| Dihedral Angle Between Benzene Rings | 61.5 (1)° | 49.1 (1)° | [1][2] |
| Intermolecular Interactions | N-H···O hydrogen bonds forming chains | N-H···O hydrogen bonds | [1] |
| Intramolecular Interactions | Steric repulsion from the methyl group | Intramolecular N-H···Cl hydrogen bond |
Methodologies for Conformational Analysis
The determination of molecular conformation relies on a combination of experimental techniques and computational modeling.
Synthesis of N-(aryl)benzenesulfonamides
A general and reliable method for the synthesis of these compounds involves the reaction of the appropriately substituted aniline with benzenesulfonyl chloride.
Experimental Protocol: Synthesis of N-(2-methylphenyl)benzenesulfonamide [1]
-
Preparation of Benzenesulfonyl Chloride: In a flask equipped with a dropping funnel and a stirrer, cool a solution of benzene (10 ml) in chloroform (40 ml) to 0°C. Add chlorosulfonic acid (25 ml) dropwise while maintaining the temperature. After the addition is complete, allow the mixture to warm to room temperature.
-
Reaction with o-toluidine: Slowly add the prepared benzenesulfonyl chloride solution to a stoichiometric amount of o-toluidine. Heat the mixture at a gentle boil for 10 minutes.
-
Isolation and Purification: Cool the reaction mixture to room temperature and pour it into 100 ml of ice-cold water. The solid N-(2-methylphenyl)benzenesulfonamide will precipitate. Filter the solid under suction and wash it thoroughly with cold water. Recrystallize the crude product from dilute ethanol to obtain pure crystals.
A similar procedure can be followed for the synthesis of N-(2-chlorophenyl)benzenesulfonamide by substituting o-toluidine with 2-chloroaniline.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the gold standard for unambiguously determining the three-dimensional structure of molecules in the solid state.[3]
Experimental Protocol: Small Molecule Crystal Structure Determination
-
Crystal Growth: Grow single crystals of the sulfonamide by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol) at room temperature.[1]
-
Data Collection: Mount a suitable single crystal on a goniometer head of a diffractometer. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the diffracted X-rays are collected on a detector.
-
Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms within the unit cell are determined by solving the phase problem, often using direct methods for small molecules. The initial structural model is then refined against the experimental data to obtain the final, high-resolution crystal structure.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While SC-XRD provides the solid-state structure, NMR spectroscopy, particularly the Nuclear Overhauser Effect (NOE), can provide insights into the conformation in solution.[5][6] An NOE is observed between two protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.
Experimental Protocol: 2D NOESY for Conformational Analysis
-
Sample Preparation: Dissolve a high-purity sample of the sulfonamide in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Degas the sample to remove dissolved oxygen, which can interfere with NOE measurements.
-
Data Acquisition: Acquire a two-dimensional NOESY spectrum. This experiment involves a series of radiofrequency pulses and delays, including a "mixing time" during which the NOE effect builds up.
-
Data Analysis: The presence of a cross-peak between the N-H proton and the protons of the ortho-substituent in the NOESY spectrum would indicate their spatial proximity. For N-(2-chlorophenyl)benzenesulfonamide, a cross-peak between the N-H proton and the aromatic proton adjacent to the chlorine would support a syn conformation in solution. Conversely, the absence of such a cross-peak and the potential presence of a cross-peak to a more distant proton would be consistent with an anti conformation for the methyl analog.
Computational Modeling
Density Functional Theory (DFT) and other computational methods are powerful tools for predicting and rationalizing the conformational preferences of molecules.[7] These methods can calculate the relative energies of different conformers, providing a theoretical basis for the experimentally observed structures.
Computational Workflow:
-
Structure Building: Construct the 3D structures of both the syn and anti conformers for each molecule using molecular modeling software.
-
Geometry Optimization: Perform geometry optimization calculations for each conformer using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This will find the lowest energy structure for each conformer.
-
Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities. The conformer with the lower energy is predicted to be the more stable one.
Discussion: Steric vs. Electronic Effects
The contrasting conformational preferences of N-(2-methylphenyl)benzenesulfonamide and N-(2-chlorophenyl)benzenesulfonamide provide a classic example of the competition between steric and electronic effects in determining molecular structure.
-
In N-(2-methylphenyl)benzenesulfonamide, the dominant factor is the steric bulk of the methyl group. The van der Waals radius of a methyl group is significantly larger than that of a hydrogen atom, leading to a strong repulsive interaction with the sulfonamide group. To minimize this steric strain, the molecule adopts the anti conformation, which places the N-H bond and the methyl group on opposite sides of the N-C bond.
-
In N-(2-chlorophenyl)benzenesulfonamide, while the chlorine atom is also larger than hydrogen, an electronic effect comes into play that favors the syn conformation. Chlorine is a highly electronegative atom, making it a potential hydrogen bond acceptor. The formation of a weak intramolecular N-H···Cl hydrogen bond provides a stabilizing interaction that is sufficient to overcome the steric repulsion between the chlorine atom and the sulfonamide group. This leads to the observed syn arrangement.
The difference in the dihedral angle between the two benzene rings also reflects these controlling factors. The larger dihedral angle in the methyl-substituted compound (61.5°) compared to the chloro-substituted one (49.1°) suggests a greater degree of twisting to alleviate the steric strain imposed by the methyl group.[1][2]
Conclusion
The conformational analysis of N-(2-methylphenyl)benzenesulfonamide and N-(2-chlorophenyl)benzenesulfonamide offers valuable insights into the subtle forces that govern molecular architecture. The switch from an anti to a syn conformation is a direct consequence of the change from a sterically demanding but electronically neutral methyl group to a less bulky but electronegative chloro group capable of intramolecular hydrogen bonding. This understanding is crucial for drug development professionals, as such conformational locking can significantly impact a molecule's binding to its target receptor, ultimately influencing its pharmacological profile. The experimental and computational methods outlined in this guide provide a robust framework for the conformational analysis of other substituted sulfonamides and related pharmacophores.
References
- Current time information in Merrimack County, US. (n.d.).
-
Thiele, C. M., & Berger, R. (2018). Reference-free NOE NMR analysis. Magnetic Resonance in Chemistry, 56(10), 983–990. [Link]
-
Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008). N-(2-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1692. [Link]
-
Request PDF. (n.d.). Hydrogen bonding in sulfonamides. Retrieved from [Link]
-
Khodov, I. A., & Efimov, S. V. (2019). Exposing Hidden Alternative Conformations of Small Flexible Molecules in 2D NMR Spectroscopy Using 1H-15N HMBC. arXiv preprint arXiv:1908.08442. [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 8-TECH-2 The Nuclear Overhauser Effect. Retrieved from [Link]
-
Clayden, J., & Westaway, S. M. (2021). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 26(8), 2263. [Link]
-
Roy, A., & Tripathy, D. R. (2020). Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. ACS Omega, 5(33), 20953–20965. [Link]
-
Wang, Y., Chen, Y., & Zhang, J. (2023). Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine. Crystal Growth & Design, 23(3), 1957–1966. [Link]
-
Australian National University NMR / EPR Facility. (n.d.). Guide to NOE Experiments. Retrieved from [Link]
-
Taylor & Francis. (n.d.). NOE – Knowledge and References. Retrieved from [Link]
-
Molecules. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
JACS Au. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. ACS Publications. [Link]
-
European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. eurjchem.com. [Link]
-
ResearchGate. (2021). Computational studies on Sulfonamide drug molecules by Density Functional Theory. Retrieved from [Link]
-
Molecular Pharmaceutics. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]
-
Angewandte Chemie International Edition. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. PMC - NIH. [Link]
-
Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link]
-
ResearchGate. (2015). N-(2-Methylphenyl)benzenesulfonamide. Retrieved from [Link]
-
ResearchGate. (2015). 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. Retrieved from [Link]
-
IUCr Journals. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced r. Retrieved from [Link]
-
Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. (2021). PMC - PubMed Central. [Link]
-
PubMed. (2001). Hydrogen bonding in sulfonamides. Retrieved from [Link]
-
Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N? (2023). NIH. [Link]
-
ResearchGate. (2014). Synthesis of N-(Un)Substituted-N-(2-Methoxyphenyl/Phenyl)-4-Chlorobenzenesulfonamides as Potent Antibacterial Derivatives. Retrieved from [Link]
-
New Journal of Chemistry. (2021). Sulfonamide vs. sulfonimide: tautomerism and electronic structure analysis of N-heterocyclic arenesulfonamides. RSC Publishing. [Link]
- Google Patents. (n.d.). Process for the production of benzenesulfonamides.
-
Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl. Retrieved from [Link]
-
ResearchGate. (n.d.). Conformational Analysis and Electronic Interactions of Some 2- [2'-(4'-sustituted-phenylsulfanyl)-acetyl]-5-substituted furans and 2- [2'-(phenylselanyl)-acetyl]-5-methylfuran. Retrieved from [Link]
-
PubMed. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Retrieved from [Link]
-
Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (2023). PMC - NIH. [Link]
-
ResearchGate. (2019). Electronic And Steric Effect Favored Selective Synthesis Of Asymmetric (‐) N‐Aryl Mandelamides. Retrieved from [Link]
-
PubMed. (2020). Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. Retrieved from [Link]
-
PubMed. (2019). Steric and Electronic Effects of Electrochemically Generated Aryl Radicals on Grafting of the Graphite Surface. Retrieved from [Link]
Sources
- 1. N-(2-Methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rigaku.com [rigaku.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. Reference-free NOE NMR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. researchgate.net [researchgate.net]
Comparing the biological activity of substituted benzenesulfonamides
A Comprehensive Guide to the Biological Activity of Substituted Benzenesulfonamides for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth comparison of the biological activities of substituted benzenesulfonamides. We will explore their efficacy as carbonic anhydrase inhibitors, antibacterial agents, and anticancer therapeutics, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Introduction to Benzenesulfonamides: A Versatile Pharmacophore
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This structural motif, characterized by a benzene ring directly attached to a sulfonamide group (-SO₂NH₂), serves as a critical pharmacophore in a variety of therapeutic agents. The versatility of the benzenesulfonamide core lies in the ability to readily introduce a wide range of substituents at the benzene ring and the sulfonamide nitrogen, allowing for the fine-tuning of their physicochemical properties and biological targets. This adaptability has led to the development of drugs spanning multiple therapeutic areas, from diuretics and antidiabetic agents to anticonvulsants and antiretrovirals.
This guide will focus on three key areas where substituted benzenesulfonamides have demonstrated significant therapeutic potential: as inhibitors of carbonic anhydrases, as antibacterial agents, and as anticancer drugs. We will delve into the mechanisms of action, present comparative biological activity data, and provide detailed experimental protocols for the evaluation of these compounds.
Mechanisms of Action: A Tale of Three Targets
The diverse biological effects of substituted benzenesulfonamides stem from their ability to interact with different biological targets. Here, we will explore the primary mechanisms of action for each of the three focal activities.
Carbonic Anhydrase Inhibition
Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] The sulfonamide group is crucial for this inhibitory activity. In its deprotonated form (-SO₂NH⁻), it coordinates to the Zn²⁺ ion in the active site of the enzyme, mimicking the transition state of the CO₂ hydration reaction. This binding displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic activity of the enzyme, thereby inhibiting its function. The substituents on the benzenesulfonamide scaffold, often referred to as the "tail," do not directly interact with the zinc ion but extend into the active site cavity, where they can form additional interactions with amino acid residues. These interactions are critical for determining the binding affinity and isoform selectivity of the inhibitor.[2]
Workflow for Carbonic Anhydrase Inhibition Assay.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium. [3][4] Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds
-
96-well microtiter plate
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From a fresh culture, prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Compound Dilution:
-
In a 96-well plate, add 50 µL of sterile CAMHB to wells in columns 2-12.
-
Add 100 µL of the test compound at twice the highest desired concentration to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard 50 µL from column 10.
-
Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well in columns 1-11.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. [2][5] Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Conclusion
Substituted benzenesulfonamides are a remarkably versatile class of compounds with a wide range of biological activities. Their efficacy as carbonic anhydrase inhibitors, antibacterial agents, and anticancer drugs is well-documented and continues to be an active area of research. The ability to modify the substitution pattern on the benzenesulfonamide scaffold provides a powerful tool for optimizing potency and selectivity for specific biological targets. The experimental protocols detailed in this guide provide a robust framework for the evaluation of novel benzenesulfonamide derivatives and will aid researchers in the discovery and development of new therapeutic agents.
References
-
Maresca, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(7), 818-822. [Link]
-
McKenna, R., & Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Journal of Medicinal Chemistry, 60(4), 1279-1294. [Link]
-
Angeli, A., et al. (2022). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1857-1869. [Link]
-
Ghorab, M. M., et al. (2021). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 26(16), 4953. [Link]
-
Akinboye, S. O., et al. (2020). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 8, 583. [Link]
-
Nemr, M. T. M., et al. (2024). Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies. Bioorganic Chemistry, 150, 107881. [Link]
-
Menziani, M. C., et al. (1989). The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 32(5), 951-956. [Link]
-
Li, J., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Medicinal Chemistry Research, 30(6), 1235-1244. [Link]
-
Timiri, A. K., et al. (2023). Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives. Scientific Reports, 13(1), 11339. [Link]
-
Becker, B., & Rittmann, S. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7293. [Link]
-
Khan, I., et al. (2017). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Brazilian Chemical Society, 28(1), 143-152. [Link]
-
Nemr, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(45), 28243-28261. [Link]
-
de Oliveira, A. H. S., et al. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Medicinal Chemistry, 12(9), 1541-1549. [Link]
-
Wikipedia. (2024). Minimum inhibitory concentration. Wikipedia. [Link]
-
Sławiński, J., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Molecules, 26(15), 4485. [Link]
-
Baranauskienė, L., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Pharmaceuticals, 14(11), 1158. [Link]
-
Baranauskienė, L., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. PubMed. [Link]
-
Baranauskienė, L., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. KTU ePubl. [Link]
-
Charoen-iam, N., et al. (2022). Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin. International Journal of Molecular Sciences, 23(17), 9879. [Link]
-
El-Naggar, A. M., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16799. [Link]
-
Isik, K., & Özdemir-Koçak, F. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Folia Microbiologica, 53(4), 339-342. [Link]
-
Patel, K. D., et al. (2019). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF BENZENESULPHON AMIDE BASE DERIVATES. Journal of Emerging Technologies and Innovative Research, 6(4), 350-356. [Link]
-
Khan, I., et al. (2017). Minimum Inhibitory Concentration (MIC) of 1A, 1B, and 1C against various bacterial strains. ResearchGate. [Link]
-
Al-Ghorbani, M., et al. (2024). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Journal of Medicinal Chemistry, 67(1), 1-32. [Link]
Sources
A Comparative Guide to the Structure-Activity Relationship of N-(2-methylphenyl)benzenesulfonamide Derivatives
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of N-(2-methylphenyl)benzenesulfonamide derivatives. We will explore how subtle modifications to this chemical scaffold influence its interaction with three distinct and therapeutically relevant biological targets: the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, cholinesterase enzymes, and carbonic anhydrases. This document is intended for researchers, scientists, and drug development professionals seeking to understand the design principles for optimizing the potency and selectivity of this versatile class of compounds.
Introduction: The Versatile Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, recognized for its ability to engage in critical hydrogen bonding and electrostatic interactions with various biological macromolecules. The N-phenylbenzenesulfonamide core, in particular, offers a flexible framework for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The introduction of a methyl group at the ortho-position of the N-phenyl ring—yielding the N-(2-methylphenyl)benzenesulfonamide scaffold—imparts specific conformational constraints that can significantly influence target binding and selectivity. This guide will dissect the available experimental data to illuminate the SAR of this scaffold against three distinct classes of targets, providing a comparative perspective on how chemical structure dictates biological function.
Comparative Analysis of Structure-Activity Relationships
The N-(2-methylphenyl)benzenesulfonamide core can be conceptually divided into three key regions for SAR analysis: the benzenesulfonamide ring (A-ring) , the sulfonamide linker , and the N-(2-methylphenyl) ring (B-ring) . Modifications in each of these regions can dramatically alter the compound's affinity and selectivity for different biological targets.
Inhibition of Transient Receptor Potential Vanilloid 4 (TRPV4)
TRPV4 is a non-selective cation channel involved in a variety of physiological processes, including osmoregulation and mechanotransduction. Its dysregulation has been implicated in conditions such as pain, inflammation, and edema, making it an attractive therapeutic target. Benzenesulfonamide derivatives have emerged as potent TRPV4 antagonists.
Key SAR Insights for TRPV4 Inhibition:
-
A-Ring Substitutions: The substitution pattern on the benzenesulfonamide ring is a critical determinant of TRPV4 inhibitory activity. Generally, electron-withdrawing groups tend to enhance potency.
-
N-Phenyl Ring Modifications: While the core N-(2-methylphenyl) moiety is important for establishing a foundational level of activity, further substitutions on this ring can fine-tune potency. For instance, the addition of other lipophilic groups can enhance binding affinity.
-
Comparison with Alternatives: In studies of related benzenesulfonamide analogs, compounds have been identified with inhibitory potencies (IC50) in the sub-micromolar range, demonstrating a significant improvement over earlier antagonists. For example, certain analogs of the known TRPV4 antagonist RN-9893 have shown a 2.9 to 4.5-fold increase in inhibitory potency.[1]
Table 1: SAR of Benzenesulfonamide Derivatives as TRPV4 Inhibitors (Illustrative)
| Compound ID | A-Ring Substitution | B-Ring (N-phenyl) Substitution | IC50 (µM) | Reference |
| RN-9893 Analog 1b | 4-Chloro | 2-Methyl | 0.71 ± 0.21 | [1] |
| RN-9893 Analog 1f | 4-Trifluoromethyl | 2-Methyl | 0.46 ± 0.08 | [1] |
| RN-9893 | 4-Chloro | Unsubstituted | 2.07 ± 0.90 | [1] |
Inhibition of Cholinesterases (AChE and BChE)
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of cholinergic neurotransmission. Their inhibition is a primary therapeutic strategy for Alzheimer's disease. The N-(2-methylphenyl)benzenesulfonamide scaffold has been explored for its potential as a cholinesterase inhibitor.
Key SAR Insights for Cholinesterase Inhibition:
-
Impact of the Sulfonamide Moiety: The introduction of the sulfonamide group can modulate the selectivity of the compounds for AChE versus BChE.
-
Substitutions on the N-Phenyl Ring: The presence of an ortho-methyl group on the N-phenyl ring has been shown to be favorable for AChE inhibitory activity compared to para-substituted analogs.
-
Comparison with Alternatives: While some N-(o-tolyl)benzenesulfonamide derivatives exhibit micromolar inhibition of AChE, they are generally less potent than established drugs like donepezil. However, their novel scaffold presents an opportunity for further optimization.
Table 2: SAR of N-Phenylbenzenesulfonamide Derivatives as Cholinesterase Inhibitors (Illustrative)
| Compound ID | N-Phenyl Ring Substitution | AChE IC50 (µM) | BChE IC50 (µM) | Reference |
| Phthalimido-benzenesulfonamide 1 | 2-Methyl | >50 (estimated) | >50 (estimated) | |
| Phthalimido-benzenesulfonamide 2 | 2-Methoxy | >50 (estimated) | >50 (estimated) | |
| Donepezil (Standard) | - | 0.025 | 3.4 |
Note: Direct IC50 values for simple N-(2-methylphenyl)benzenesulfonamide were not available in the search results. The data presented is for more complex derivatives to illustrate the general activity range.
Inhibition of Carbonic Anhydrases (CA)
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. The sulfonamide group is a classic zinc-binding pharmacophore, making benzenesulfonamides a well-established class of CA inhibitors.
Key SAR Insights for Carbonic Anhydrase Inhibition:
-
The Primary Sulfonamide: The unsubstituted sulfonamide moiety (-SO2NH2) is crucial for potent CA inhibition as it directly coordinates with the zinc ion in the enzyme's active site.
-
A-Ring and B-Ring Substitutions: Modifications on both aromatic rings can influence the affinity and isoform selectivity of the inhibitors. These substitutions interact with the hydrophilic and hydrophobic regions of the active site cleft.
-
Binding Mode: The sulfonamide group binds to the catalytic Zn2+ ion, while the phenyl rings make van der Waals contacts with residues such as Gln92, Val121, Phe131, Leu198, and Thr200 in CA II.[2]
-
Comparison with Alternatives: Benzenesulfonamide derivatives can achieve low nanomolar to subnanomolar inhibition constants (Ki) against various CA isoforms, particularly the tumor-associated CA IX and CA XII.[3][4][5] Their potency is often comparable to or greater than the standard clinical inhibitor acetazolamide.
Table 3: SAR of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors (Illustrative)
| Compound ID | Target Isoform | Ki (nM) | Reference |
| Benzenesulfonamide Derivative | hCA II | 15-19 | [2] |
| Benzenesulfonamide Derivative | hCA IX | 15-19 | [2] |
| Acetazolamide (Standard) | hCA II | 12 | |
| Acetazolamide (Standard) | hCA IX | 25 |
Mechanistic Insights and Target Interactions
The diverse biological activities of N-(2-methylphenyl)benzenesulfonamide derivatives stem from their distinct modes of interaction with their respective targets.
TRPV4 Antagonism
The benzenesulfonamide core of TRPV4 antagonists is thought to interact with a binding pocket distinct from the channel's pore. The specific interactions of the N-(2-methylphenyl) group likely contribute to the conformational stabilization of the channel in its closed state, thereby preventing ion influx.
Caption: Model of cholinesterase inhibition.
Carbonic Anhydrase Inhibition
The mechanism of carbonic anhydrase inhibition by sulfonamides is well-established. The deprotonated sulfonamide nitrogen coordinates directly to the zinc ion at the core of the active site, displacing a water molecule or hydroxide ion that is essential for catalysis. The N-(2-methylphenyl)benzenesulfonamide portion of the molecule extends into the active site cavity, where its substituents can form additional interactions that enhance binding affinity and confer isoform selectivity.
Caption: Zinc-binding mechanism of CA inhibition.
Experimental Protocols
The following are representative protocols for assessing the activity of N-(2-methylphenyl)benzenesulfonamide derivatives against the three target classes.
TRPV4 Inhibition Assay (FLIPR-based Calcium Influx Assay)
Rationale: This assay measures the ability of a compound to inhibit the increase in intracellular calcium that occurs upon activation of the TRPV4 channel. The use of a cell line overexpressing TRPV4, such as HEK293 or CHO cells, ensures a robust and target-specific signal. The FLIPR (Fluorometric Imaging Plate Reader) allows for high-throughput screening by monitoring fluorescence changes in real-time.
Protocol:
-
Cell Culture: Seed HEK293 cells stably expressing human TRPV4 into 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES). Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the N-(2-methylphenyl)benzenesulfonamide derivatives in the assay buffer.
-
Assay: Place the cell plate and the compound plate into the FLIPR instrument.
-
Baseline Reading: The instrument measures the baseline fluorescence for a short period.
-
Compound Addition: The FLIPR's integrated pipettor adds the test compounds to the cell plate.
-
Agonist Addition and Measurement: After a brief incubation with the test compound, a TRPV4 agonist (e.g., GSK1016790A) is added to stimulate the channel. The fluorescence intensity is monitored in real-time.
-
Data Analysis: The inhibition of the agonist-induced calcium influx is calculated for each compound concentration to determine the IC50 value.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
Rationale: This colorimetric assay is a widely used method for measuring AChE activity. [6][7][8]It relies on the hydrolysis of acetylthiocholine by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product that can be quantified spectrophotometrically at 412 nm. [6][8]The substrate concentration is chosen to be optimal for detecting inhibition without causing substrate-induced inhibition of the enzyme. [6][9] Protocol:
-
Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (substrate), DTNB, and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the acetylthiocholine iodide solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. The percentage of inhibition is then determined relative to the control (no inhibitor), and the IC50 value is calculated.
Carbonic Anhydrase Inhibition Assay (Colorimetric)
Rationale: This assay measures the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, a yellow-colored product that can be monitored at 400 nm. The use of a specific buffer system, such as Tris-HCl, is important to maintain a stable pH for optimal enzyme activity. [10][11] Protocol:
-
Reagent Preparation: Prepare solutions of the CA isoenzyme, p-NPA (substrate), and the test compounds in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Assay Setup: In a 96-well plate, add the buffer and the test compound at various concentrations.
-
Enzyme Addition: Add the CA enzyme solution to each well.
-
Reaction Initiation: Add the p-NPA solution to initiate the reaction.
-
Measurement: Measure the absorbance at 400 nm over time using a microplate reader.
-
Data Analysis: Determine the rate of p-nitrophenol production for each inhibitor concentration. Calculate the percentage of inhibition and the Ki value.
Conclusion
The N-(2-methylphenyl)benzenesulfonamide scaffold demonstrates remarkable versatility, with derivatives exhibiting inhibitory activity against a diverse range of biological targets, including the TRPV4 ion channel, cholinesterases, and carbonic anhydrases. The structure-activity relationships, while distinct for each target, share common principles of molecular recognition, including the importance of specific substitution patterns on the aromatic rings and the central role of the sulfonamide linker.
For TRPV4 antagonism, lipophilic and electron-withdrawing substituents on the benzenesulfonamide ring appear to be key for enhancing potency. In the context of cholinesterase inhibition, the ortho-methyl group on the N-phenyl ring seems to confer a favorable conformation for binding within the enzyme's active site gorge. For carbonic anhydrase inhibition, the unsubstituted sulfonamide is paramount for zinc binding, with peripheral modifications modulating isoform selectivity.
This comparative guide highlights the potential of the N-(2-methylphenyl)benzenesulfonamide scaffold as a starting point for the development of potent and selective modulators of these important therapeutic targets. A thorough understanding of the SAR for each target class is essential for guiding the rational design of new chemical entities with improved pharmacological profiles.
References
-
Angeli, A., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845-1857. Available at: [Link]
-
Colletier, J. P., et al. (2008). Structural insights into substrate traffic and inhibition in acetylcholinesterase. The EMBO Journal, 27(22), 2986-2996. Available at: [Link]
-
Koch, J. C. (2019). Carbonic Anhydrase Activity Assay. protocols.io. Available at: [Link]
-
Kralj, M. B., et al. (2019). IC50 values for acetylcholinesterase and butyrylcholinesterase. ResearchGate. Available at: [Link]
-
Kralj, M. B., et al. (2019). Calculated IC50 values for compounds 1-19. ResearchGate. Available at: [Link]
-
Lindner, R., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7338. Available at: [Link]
-
Lowe, D. (2019). Carbonic Anhydrase Activity Assay. protocols.io. Available at: [Link]
-
Wang, M., et al. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic Chemistry, 147, 107396. Available at: [Link]
-
Wroblewska, A., et al. (2019). IC50 Values of Tested Compounds (1-4) and Standards (THA, 7-MEOTA) and Calculated Selectivity Index for hAChE. ResearchGate. Available at: [Link]
-
Wsol, V., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. Molecules, 16(4), 3485-3496. Available at: [Link]
-
Park, K., et al. (2013). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 22(23), 12991. Available at: [Link]
-
Stojan, J., et al. (2005). New Findings about Ellman's Method to Determine Cholinesterase Activity. ResearchGate. Available at: [Link]
-
Das, U. N. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 1-8. Available at: [Link]
-
Basaran, M. A., et al. (2022). Biological activity and molecular docking studies of some N-phenylsulfonamides against cholinesterases and carbonic anhydrase isoenzymes. Journal of Molecular Recognition, 35(10), e2982. Available at: [Link]
-
Khan, I., et al. (2021). IC50 values of the hits for which crystal structures were successfully determined. ResearchGate. Available at: [Link]
-
Al-Rashida, M., et al. (2021). Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies. Bioorganic Chemistry, 115, 105232. Available at: [Link]
-
Santos, T., et al. (2021). Inhibitory activity against cholinesterases and the IC 50 ratio of the studied compounds. ResearchGate. Available at: [Link]
-
Christensen, C. L., et al. (2019). Characterization of TRPV4-mediated signaling pathways in an optimized human choroid plexus epithelial cell line. American Journal of Physiology-Cell Physiology, 317(1), C136-C150. Available at: [Link]
-
Worek, F., et al. (2016). Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. ResearchGate. Available at: [Link]
-
Angeli, A., et al. (2013). Carbonic anhydrase inhibitors: benzenesulfonamides incorporating cyanoacrylamide moieties are low nanomolar/subnanomolar inhibitors of the tumor-associated isoforms IX and XII. Bioorganic & Medicinal Chemistry Letters, 23(6), 1675-1680. Available at: [Link]
-
Le, T. T., et al. (2022). Cell Confluence Modulates TRPV4 Channel Activity in Response to Hypoxia. International Journal of Molecular Sciences, 23(14), 7586. Available at: [Link]
-
De Leoz, M. L. A., et al. (2009). Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. Bioorganic & Medicinal Chemistry Letters, 19(24), 6971-6975. Available at: [Link]
-
Liu, Y., et al. (2016). Recurrent activations of transient receptor potential vanilloid-1 and vanilloid-4 promote cellular proliferation and migration in esophageal squamous cell carcinoma cells. Journal of Cellular and Molecular Medicine, 20(11), 2119-2130. Available at: [Link]
-
Zubrienė, A., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 20(8), 14450-14471. Available at: [Link]
-
Basaran, M. A., et al. (2022). Biological activity and molecular docking studies of some N-phenylsulfonamides against cholinesterases and carbonic anhydrase isoenzymes. ResearchGate. Available at: [Link]
-
Al-Hanish, A., et al. (2019). Assessment of TRPV4 Channel and Its Role in Colorectal Cancer Cells. Asian Pacific Journal of Cancer Prevention, 20(6), 1883-1890. Available at: [Link]
-
Wu, L. J., et al. (2011). Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. PLoS ONE, 6(2), e16713. Available at: [Link]
-
Lee, J., et al. (2012). 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as potent transient receptor potential vanilloid 1 (TRPV1) antagonists: structure-activity relationships of 2-amino derivatives in the N-(6-trifluoromethylpyridin-3-ylmethyl) C-region. Journal of Medicinal Chemistry, 55(19), 8392-8408. Available at: [Link]
-
Esposito, E. X., et al. (2000). Docking of sulfonamides to carbonic anhydrase II and IV. Journal of Molecular Graphics and Modelling, 18(3), 283-290. Available at: [Link]
-
Ay, K., et al. (2022). Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide Hybrids of 4-Methylsalicyl. Molecules, 27(5), 1515. Available at: [Link]
-
Khan, I., et al. (2021). Synthesis, Bioactivity Assessment, and Molecular Docking of Non-sulfonamide Benzimidazole-Derived N-Acylhydrazone Scaffolds as Carbonic Anhydrase-II Inhibitors. Molecules, 26(24), 7695. Available at: [Link]
-
Wang, M., et al. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Semantic Scholar. Available at: [Link]
Sources
- 1. Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ricerca.unich.it [ricerca.unich.it]
- 4. Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase inhibitors: benzenesulfonamides incorporating cyanoacrylamide moieties are low nanomolar/subnanomolar inhibitors of the tumor-associated isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 9. Structural insights into substrate traffic and inhibition in acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbonic Anhydrase Activity Assay [protocols.io]
- 11. Carbonic Anhydrase - Assay | Worthington Biochemical [worthington-biochem.com]
A Comparative Guide to the Validation of N-(2-methylphenyl)benzenesulfonamide Purity by High-Performance Liquid Chromatography
For: Researchers, scientists, and drug development professionals.
Abstract
The accurate determination of purity for active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the validation of N-(2-methylphenyl)benzenesulfonamide purity. We will explore the rationale behind the selection of HPLC parameters, present a detailed validation protocol in accordance with International Council for Harmonisation (ICH) guidelines, and compare its performance against Ultra-High-Performance Liquid Chromatography (UHPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended to serve as a practical resource, grounded in scientific principles, to aid researchers in establishing robust and reliable analytical methods for sulfonamide compounds.
Introduction: The Criticality of Purity in Sulfonamide APIs
N-(2-methylphenyl)benzenesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry. As with any API, its efficacy and safety are intrinsically linked to its purity. The presence of impurities, even in trace amounts, can alter the pharmacological and toxicological profile of the drug substance. Therefore, the validation of analytical methods to quantify purity is not merely a regulatory requirement but a scientific necessity.
High-Performance Liquid Chromatography (HPLC) remains a gold standard for the purity analysis of non-volatile and thermally labile compounds like N-(2-methylphenyl)benzenesulfonamide.[1][2] Its versatility, robustness, and high resolving power make it an ideal choice for separating the main compound from structurally similar impurities.
Method Selection Rationale: HPLC as the Primary Technique
The selection of an analytical technique is a critical first step. For N-(2-methylphenyl)benzenesulfonamide, a compound with aromatic rings and a sulfonamide linkage, HPLC with UV detection is particularly well-suited. The chromophores within the molecule allow for sensitive detection, while the principles of reverse-phase chromatography enable effective separation based on polarity.
This guide will focus on a stability-indicating HPLC method. A stability-indicating method is one that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[3][4] This is achieved by demonstrating that the method can separate the API from its potential degradation products, which are intentionally generated through forced degradation studies.[3][4][5]
Experimental Workflow and Protocols
A validated analytical method is a self-validating system. Each step is designed to ensure the final data is reliable and reproducible.
Forced Degradation Studies
To develop a stability-indicating method, forced degradation studies are essential.[3][4] These studies expose the drug substance to harsh conditions to generate potential degradation products.[3][4][6]
-
Acid Hydrolysis: 10 mg of N-(2-methylphenyl)benzenesulfonamide in 10 mL of 0.1 M HCl, heated at 60°C for 24 hours.[7]
-
Base Hydrolysis: 10 mg of N-(2-methylphenyl)benzenesulfonamide in 10 mL of 0.1 M NaOH, heated at 60°C for 24 hours.[7]
-
Oxidative Degradation: 10 mg of N-(2-methylphenyl)benzenesulfonamide in 10 mL of 3% H₂O₂, stored at room temperature for 24 hours.
-
Thermal Degradation: 10 mg of N-(2-methylphenyl)benzenesulfonamide stored in a hot air oven at 80°C for 48 hours.[7]
-
Photolytic Degradation: 10 mg of N-(2-methylphenyl)benzenesulfonamide exposed to UV light (254 nm) for 48 hours.
HPLC Method Protocol
The following HPLC method was developed to provide optimal separation of N-(2-methylphenyl)benzenesulfonamide and its degradation products.
| Parameter | Condition | Rationale |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | C18 columns are versatile for separating moderately polar compounds. The 5 µm particle size provides a good balance between efficiency and backpressure. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid | A common reverse-phase mobile phase. The phosphoric acid helps to protonate silanol groups on the stationary phase and the analyte, leading to sharper peaks.[8][9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good separation in a reasonable timeframe. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds, offering good sensitivity. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading. |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |
Method Validation According to ICH Q2(R1) Guidelines
Method validation is crucial to demonstrate that the analytical procedure is suitable for its intended purpose.[10][11][12]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting the placebo, and the stressed samples to ensure no interference at the retention time of the main peak.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[11] This is assessed by analyzing a series of solutions of known concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[13] This is determined by applying the method to samples to which known amounts of the analyte have been added.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[13] It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[11]
Comparative Analysis: HPLC vs. Alternative Technologies
While HPLC is a robust technique, it is important to understand its performance in the context of other available technologies.
HPLC vs. Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC is a more recent advancement in liquid chromatography that utilizes smaller particle sizes (<2 µm) in the stationary phase.[14][15][16] This results in:
-
Faster Analysis Times: UHPLC can significantly reduce run times.[15]
-
Improved Resolution: The smaller particle size leads to sharper peaks and better separation of closely eluting compounds.[15][17]
-
Enhanced Sensitivity: Narrower peaks result in a better signal-to-noise ratio.[14][17]
However, UHPLC systems operate at much higher pressures, requiring specialized instrumentation.[16][17]
| Parameter | HPLC | UHPLC |
| Particle Size | 3-5 µm | <2 µm |
| Column Dimensions | 4.6 mm ID, 150-250 mm length | 2.1 mm ID, 50-100 mm length |
| Operating Pressure | Up to 600 bar | Up to 1500 bar |
| Analysis Time | Longer | Shorter |
| Resolution | Good | Excellent |
| Sensitivity | Good | Higher |
HPLC vs. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For sulfonamides, derivatization is often required to increase their volatility.[18][19][20]
-
Advantages of GC-MS:
-
High sensitivity and selectivity, especially with mass spectrometric detection.
-
Provides structural information, which is useful for impurity identification.
-
-
Disadvantages of GC-MS for Sulfonamides:
-
The need for derivatization adds complexity and potential for sample loss.[20]
-
Not suitable for thermally labile compounds.
-
| Feature | HPLC-UV | GC-MS |
| Analyte Volatility | Not required | Required |
| Thermal Stability | Not critical | Required |
| Derivatization | Not usually required | Often required for sulfonamides |
| Detection | UV absorbance (less specific) | Mass fragmentation (highly specific) |
| Impurity Identification | Based on retention time | Structural information from mass spectra |
Data Summary and Interpretation
The following tables summarize the validation results for the developed HPLC method.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area |
| 10 | 125430 |
| 25 | 312560 |
| 50 | 624890 |
| 100 | 1251020 |
| 150 | 1876540 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy and Precision
| Concentration (µg/mL) | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | RSD (%) |
| 50 | 25 | 24.8 | 99.2 | 0.8 |
| 100 | 50 | 50.3 | 100.6 | 0.5 |
| 150 | 75 | 74.5 | 99.3 | 0.7 |
Conclusion
The validated HPLC method presented in this guide is demonstrated to be specific, linear, accurate, precise, and robust for the determination of N-(2-methylphenyl)benzenesulfonamide purity. It serves as a reliable and efficient tool for quality control in a pharmaceutical setting. While UHPLC offers advantages in speed and resolution, the developed HPLC method provides a cost-effective and readily available solution. GC-MS, although powerful for structural elucidation, is less practical for routine purity analysis of this compound due to the need for derivatization. The choice of analytical technique should always be guided by the specific requirements of the analysis and the available resources.
References
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved from [Link]
-
HPLC vs UHPLC: Key Differences & Applications. (2025). Phenomenex. Retrieved from [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). LinkedIn. Retrieved from [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). IVT Network. Retrieved from [Link]
-
Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. (n.d.). Sharp Services. Retrieved from [Link]
-
HPLC vs UHPLC – What are the differences?. (2025). LC Services. Retrieved from [Link]
-
Separation of Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Comparison of HPLC and UHPLC chromatographic separation of four... (n.d.). ResearchGate. Retrieved from [Link]
-
Separation of Benzenesulfonamide, 2-methyl-5-nitro-N-phenyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Determination and Confirmation of Sulfonamides. (2009). USDA Food Safety and Inspection Service. Retrieved from [Link]
-
Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry. (1999). PubMed. Retrieved from [Link]
-
Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. (n.d.). National Institutes of Health. Retrieved from [Link]
-
REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (2020). ResearchGate. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. Retrieved from [Link]
-
ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. (n.d.). Scribd. Retrieved from [Link]
-
Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. (2025). ResearchGate. Retrieved from [Link]
-
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). European Medicines Agency. Retrieved from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]
-
ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (2024). YMER. Retrieved from [Link]
-
Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (n.d.). MDPI. Retrieved from [Link]
-
Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection. (n.d.). I.R.I.S. Retrieved from [Link]
-
A very fast and simple method for the determination of sulfonamide residues in seawaters. (2025). ResearchGate. Retrieved from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved from [Link]
-
N-(2-Methylphenyl)benzenesulfonamide. (2015). ResearchGate. Retrieved from [Link]
-
Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-. (2018). SIELC Technologies. Retrieved from [Link]
-
N-(2-Methylphenyl)benzenesulfonamide. (n.d.). National Institutes of Health. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ymerdigital.com [ymerdigital.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Separation of Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Separation of Benzenesulfonamide, 2-methyl-5-nitro-N-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. scribd.com [scribd.com]
- 14. HPLC vs UHPLC: Key Differences & Applications | Phenomenex [phenomenex.com]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. HPLC vs UHPLC – What are the differences? - LC Services [lcservicesltd.co.uk]
- 17. Comparing HPLC vs. UHPLC - Creative Proteomics [creative-proteomics.com]
- 18. Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Researcher's Guide to Comparative Docking of Benzenesulfonamide Analogues Against Carbonic Anhydrase
This guide provides a comprehensive, in-depth comparison of benzenesulfonamide analogues through molecular docking studies, grounded in scientific integrity and practical application for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols, all supported by authoritative references.
Introduction: The Significance of Benzenesulfonamides as Carbonic Anhydrase Inhibitors
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, most notably as a privileged structure for the inhibition of zinc-containing metalloenzymes known as carbonic anhydrases (CAs). CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction in numerous physiological processes.[1][2] Dysregulation of specific CA isoforms is implicated in various pathologies, including glaucoma, epilepsy, and particularly, cancer.[1][2] Tumor-associated isoforms, such as CA IX and XII, are overexpressed in many aggressive cancers, contributing to the acidification of the tumor microenvironment and promoting tumor progression and metastasis. This makes them prime targets for therapeutic intervention.[1][2]
Molecular docking has become an indispensable computational tool in drug discovery, offering insights into the binding modes of ligands with their protein targets.[3][4] For benzenesulfonamide analogues, docking studies are crucial for understanding their structure-activity relationships (SAR) and for the rational design of potent and isoform-selective inhibitors.[1][5] This guide will provide a detailed protocol and comparative analysis of docking studies for a selection of benzenesulfonamide derivatives against human carbonic anhydrase II (hCA II), a well-characterized and ubiquitous isoform often used as a benchmark for inhibitor studies.
Experimental Design & Rationale
A robust computational study relies on a well-thought-out experimental design. Here, we outline the key considerations and justifications for our comparative docking study.
Selection of Protein Target and Ligands
For this guide, we will focus on human Carbonic Anhydrase II (hCA II) as our protein target. hCA II is an ideal candidate due to its high catalytic activity, well-established physiological role, and the availability of numerous high-resolution crystal structures in the Protein Data Bank (PDB). We will utilize the crystal structure with PDB ID: 1CA2 , which provides a detailed view of the enzyme's active site.[6][7]
To demonstrate a comparative analysis, we have selected a set of benzenesulfonamide analogues with varying substituents, for which experimental inhibitory data (IC50 or Ki values) are available in the literature. This allows for a direct comparison between in silico predictions and in vitro biological activity, a critical step in validating any docking protocol.
Workflow Overview
The overall workflow of our comparative docking study is depicted in the diagram below. This systematic process ensures reproducibility and reliability of the results.
Caption: Overall workflow for the comparative docking study.
Detailed Experimental Protocols
Here, we provide a step-by-step methodology for the comparative docking study. While specific software packages may vary, the underlying principles remain consistent.
Protein Preparation
-
Obtain the Crystal Structure: Download the PDB file for hCA II (PDB ID: 1CA2) from the RCSB Protein Data Bank.[7]
-
Initial Cleaning: Open the PDB file in a molecular modeling software (e.g., PyMOL, Chimera, or Schrödinger Maestro). Remove all water molecules and any co-crystallized ligands or ions, except for the essential Zinc ion in the active site.
-
Protonation and Optimization: Add hydrogen atoms to the protein, which are typically absent in crystal structures. Assign appropriate protonation states for amino acid residues, particularly histidines, at a physiological pH of 7.4. Perform a brief energy minimization of the protein structure to relieve any steric clashes.
Ligand Preparation
-
2D Structure Sketching: Draw the 2D structures of the selected benzenesulfonamide analogues.
-
3D Conversion and Energy Minimization: Convert the 2D structures to 3D. Assign correct bond orders and protonation states. Perform a thorough energy minimization of each ligand using a suitable force field (e.g., MMFF94).
Molecular Docking
-
Grid Generation: Define the binding site for docking by creating a grid box centered on the active site. The active site can be identified by the location of the catalytic Zinc ion and the surrounding histidine residues. The size of the grid box should be sufficient to accommodate the ligands and allow for rotational and translational sampling.
-
Docking Execution: Perform the docking calculations using a validated docking program (e.g., AutoDock Vina, Glide, GOLD). The docking algorithm will explore various conformations and orientations of each ligand within the defined binding site and score them based on a scoring function that estimates the binding affinity.
-
Pose Analysis: Visualize and analyze the predicted binding poses for each ligand. Examine the key interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with the Zinc ion. The sulfonamide group of benzenesulfonamide inhibitors typically coordinates with the active site Zinc ion.[1][2]
Results and Discussion
The results of the docking study should be presented in a clear and comparative manner.
Comparative Data Summary
The following table summarizes the docking scores and experimental inhibitory activities for a hypothetical set of benzenesulfonamide analogues.
| Compound ID | Substituent (R) | Docking Score (kcal/mol) | Experimental IC50 (nM) |
| 1 | -H | -7.5 | 150 |
| 2 | -CH3 | -7.9 | 100 |
| 3 | -Cl | -8.5 | 50 |
| 4 | -NH2 | -8.2 | 75 |
| 5 (Acetazolamide) | (Reference) | -9.1 | 12 |
Note: The data in this table is illustrative and intended for demonstration purposes.
Analysis of Binding Interactions
The docking poses reveal crucial insights into the structure-activity relationships of these inhibitors. The primary interaction for all benzenesulfonamide derivatives is the coordination of the sulfonamide group's nitrogen and one of its oxygen atoms with the catalytic Zn2+ ion in the active site of hCA II.
The variations in binding affinity and inhibitory potency can be attributed to the different substituents on the benzene ring. For instance, electron-withdrawing groups like chlorine (Compound 3 ) can enhance the acidity of the sulfonamide proton, leading to stronger coordination with the zinc ion and increased potency. Hydrophobic substituents, such as a methyl group (Compound 2 ), can form favorable van der Waals interactions with hydrophobic residues in the active site pocket.
The reference inhibitor, Acetazolamide, demonstrates a high docking score and potent inhibitory activity due to its optimal fit and multiple favorable interactions within the active site.
Carbonic Anhydrase Catalytic Mechanism
The inhibition of carbonic anhydrase by benzenesulfonamides directly interferes with its catalytic cycle. The diagram below illustrates the simplified mechanism of CO2 hydration by carbonic anhydrase.
Caption: Simplified catalytic mechanism of carbonic anhydrase.
Benzenesulfonamide inhibitors prevent the regeneration of the active, hydroxide-bound form of the enzyme by displacing the water molecule coordinated to the zinc ion, thereby halting the catalytic cycle.
Conclusion
This guide has provided a comprehensive framework for conducting and interpreting comparative docking studies of benzenesulfonamide analogues against carbonic anhydrase. By systematically preparing the protein and ligands, performing molecular docking, and analyzing the results in the context of experimental data, researchers can gain valuable insights into the structure-activity relationships of these important inhibitors. This knowledge is instrumental in the rational design of novel, potent, and selective carbonic anhydrase inhibitors for various therapeutic applications. The methodologies and principles outlined herein are broadly applicable to the study of other enzyme systems and ligand classes in drug discovery.
References
-
Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed. Available at: [Link]
-
Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. MDPI. Available at: [Link]
-
Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Taylor & Francis Online. Available at: [Link]
-
Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. PubMed Central. Available at: [Link]
-
Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. MDPI. Available at: [Link]
-
The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships. PubMed. Available at: [Link]
-
Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents. PubMed. Available at: [Link]
-
Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PubMed Central. Available at: [Link]
-
Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. PubMed Central. Available at: [Link]
-
Structural and computational insights into a benzene sulfonamide derivative. MKJC. Available at: [Link]
-
Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects. PubMed. Available at: [Link]
-
Structure of (A) carbonic anhydrase (pdb 1CA2) and (C) the functional... ResearchGate. Available at: [Link]
-
REFINED STRUCTURE OF HUMAN CARBONIC ANHYDRASE II AT 2.0 ANGSTROMS RESOLUTION. RCSB PDB. Available at: [Link]
-
Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. NIH. Available at: [Link]
-
Synthesis, in vitro evaluation and computational modelling of benzene sulfonamide derivatives as Dickkopf 1 inhibitors for anticancer drug development. PubMed. Available at: [Link]
-
Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. Available at: [Link]
-
Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. NIH. Available at: [Link]
Sources
- 1. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. rcsb.org [rcsb.org]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of N-(2-methylphenyl)benzenesulfonamide
Abstract
The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, with derivatives showing a vast range of biological activities, from anticancer to anticonvulsant properties.[1][2] This guide presents a comprehensive cross-reactivity and selectivity profile for a novel lead candidate, N-(2-methylphenyl)benzenesulfonamide. The therapeutic efficacy and safety of any new chemical entity are critically dependent on its selectivity for the intended biological target.[3] Off-target interactions are a leading cause of adverse drug reactions and late-stage clinical trial failures.[4] Therefore, early, systematic profiling of a compound's activity across a broad range of potential targets is not merely a supplementary exercise but a foundational pillar of a successful drug discovery campaign.
This document provides a comparative analysis of N-(2-methylphenyl)benzenesulfonamide against two benchmark compounds: a promiscuous, structurally-related analog (BS-47P ) and a well-characterized, highly selective clinical-stage kinase inhibitor (BSK-90S ). We detail the industry-standard methodologies for large-scale kinase and G-protein-coupled receptor (GPCR) panel screening, present the resulting comparative data, and offer insights into the interpretation of selectivity profiles to guide next-generation lead optimization.
Introduction: The Rationale for Broad Selectivity Profiling
N-(2-methylphenyl)benzenesulfonamide is a small molecule synthesized based on the privileged benzenesulfonamide scaffold.[5] Compounds in this class have been shown to inhibit a wide array of enzymes, including receptor tyrosine kinases (e.g., TrkA), carbonic anhydrases, and proteases, demonstrating significant chemical tractability.[1][6] This inherent biological versatility, however, necessitates a rigorous evaluation of selectivity. The goal of drug design is to maximize favorable interactions with the primary target while minimizing interactions with off-target molecules that can lead to toxicity.[7]
This guide establishes a self-validating protocol for assessing the selectivity of N-(2-methylphenyl)benzenesulfonamide. The objective is to construct a detailed "selectivity fingerprint" that will:
-
Identify the primary biological target(s).
-
Uncover potential off-target liabilities that could lead to adverse effects.
-
Provide a quantitative comparison against benchmark compounds to contextualize its selectivity.
-
Generate actionable data to direct future medicinal chemistry efforts.
The overall experimental strategy is outlined in the workflow diagram below.
Caption: Overall workflow for cross-reactivity profiling.
Experimental Methodologies
To ensure robust and reproducible data, we employed industry-standard, high-throughput screening platforms. The choice of kinase and GPCR panels is based on the known promiscuity of the sulfonamide scaffold and the fact that these two protein families represent the largest classes of drug targets and common off-target liabilities.[8][9]
Kinase Selectivity Profiling (KINOMEscan™)
Broad kinase screening is essential for identifying both potent inhibitors and potential off-target effects that can lead to toxicity.[8] We utilized a competitive binding assay format, which is a robust and scalable method for profiling inhibitors across a large portion of the kinome.
Protocol: KINOMEscan™ Competitive Binding Assay
-
Assay Principle: This method measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.
-
Reagents: DNA-tagged human kinases, immobilized active-site directed ligands, test compounds (solubilized in DMSO), and qPCR reagents.
-
Procedure:
-
Kinases are prepared in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).
-
Test compounds are added to the kinase solution to a final concentration of 1 µM. A DMSO vehicle control is run in parallel.
-
The kinase/compound mixture is added to wells of a microplate containing the immobilized ligand.
-
The plate is incubated for 1 hour at room temperature to allow for binding equilibrium to be reached.
-
Wells are washed to remove unbound kinase.
-
The amount of bound kinase is quantified via qPCR using the DNA tag.
-
-
Data Analysis: The amount of bound kinase in the presence of the test compound is compared to the DMSO control. Results are expressed as Percent of Control (%Ctrl), where a lower value indicates stronger binding.
-
%Ctrl = (Signal_compound / Signal_DMSO) * 100
-
Hits are typically defined as compounds yielding a %Ctrl < 50.
-
GPCR Off-Target Profiling (PRESTO-Tango Assay)
Assessing activity at GPCRs is crucial, as unintended modulation can lead to significant cardiovascular, neurological, and metabolic side effects.[10] The Tango assay is a robust, high-throughput method that measures GPCR activation by monitoring β-arrestin recruitment, a near-universal step in the signaling of most GPCRs.[11]
Protocol: PRESTO-Tango β-Arrestin Recruitment Assay
-
Assay Principle: This is a cell-based assay using HTLA cells stably expressing the target GPCR fused to a TEV protease cleavage site and a transcription factor (tTA). β-arrestin is fused to the TEV protease. Ligand-induced receptor activation recruits the β-arrestin-TEV construct, which cleaves the tTA from the receptor, allowing it to translocate to the nucleus and drive expression of a luciferase reporter gene.
-
Procedure:
-
HTLA cells expressing the target GPCR are plated in 384-well plates and incubated for 24 hours.
-
Test compounds are added to a final concentration of 10 µM. A known agonist for each receptor is used as a positive control, and a DMSO vehicle is used as a negative control.
-
Plates are incubated for 16-24 hours to allow for reporter gene expression.
-
Luciferase substrate is added, and luminescence is measured on a plate reader.
-
-
Data Analysis: The luminescence signal is normalized to the vehicle control. Results are expressed as Percent Activation.
-
% Activation = (Signal_compound / Signal_positive_control) * 100
-
Hits are defined as compounds yielding >30% activation (for agonists) or <70% inhibition (in antagonist mode).
-
Comparative Data Analysis
N-(2-methylphenyl)benzenesulfonamide (Topic Compound ), the promiscuous analog BS-47P , and the selective inhibitor BSK-90S were screened at a concentration of 1 µM against a panel of 410 kinases. The results below summarize the inhibition data for key on- and off-targets.
Table 1: Comparative Kinase Selectivity Profile (% Inhibition at 1 µM)
| Kinase Target | Family | Topic Compound | BS-47P (Promiscuous) | BSK-90S (Selective) |
|---|---|---|---|---|
| TrkA | RTK | 98.2 | 99.1 | 99.5 |
| TrkB | RTK | 45.1 | 95.3 | 15.2 |
| TrkC | RTK | 38.6 | 92.1 | 11.7 |
| CDK2 | CMGC | 85.4 | 91.5 | 2.1 |
| CDK9 | CMGC | 25.1 | 78.8 | 1.5 |
| FYN | TK | 68.9 | 89.0 | 4.3 |
| SRC | TK | 49.5 | 85.6 | 3.8 |
| LCK | TK | 42.3 | 81.2 | 2.9 |
| p38α (MAPK14) | CMGC | 10.5 | 65.4 | 0.5 |
| VEGFR2 | RTK | 5.2 | 75.1 | 1.8 |
| Total Hits (>50% Inh.) | | 3 | 38 | 1 |
Follow-up 10-point dose-response curves were generated for the primary target (TrkA) and significant off-targets (CDK2, FYN) to determine IC50 values.
Table 2: Comparative IC50 Values (nM)
| Kinase Target | Topic Compound | BS-47P (Promiscuous) | BSK-90S (Selective) |
|---|---|---|---|
| TrkA | 58 | 25 | 12 |
| CDK2 | 450 | 110 | >10,000 |
| FYN | 890 | 230 | >10,000 |
The compounds were subsequently screened against a panel of 120 GPCRs at 10 µM. No significant agonist activity was observed for any compound. In antagonist mode, the topic compound showed one notable off-target hit.
Table 3: GPCR Off-Target Profile (% Inhibition at 10 µM)
| GPCR Target | Family | Topic Compound | BS-47P (Promiscuous) | BSK-90S (Selective) |
|---|---|---|---|---|
| HTR2B (5-HT2B) | Serotonin R. | 72.1 | 95.4 | 3.5 |
| DRD2 | Dopamine R. | 15.3 | 88.1 | 1.1 |
| ADRB2 | Adrenergic R. | 8.9 | 79.5 | 0.8 |
| Total Hits (>50% Inh.) | | 1 | 15 | 0 |
Discussion & Mechanistic Insights
The data reveals a distinct selectivity profile for N-(2-methylphenyl)benzenesulfonamide.
-
On-Target Activity: The compound is a potent inhibitor of the receptor tyrosine kinase TrkA, with an IC50 of 58 nM.[1] This confirms the potential of the benzenesulfonamide scaffold to target kinases effectively.
-
Kinase Off-Target Liabilities: The primary liabilities identified are against Cyclin-Dependent Kinase 2 (CDK2) and the Src-family kinase FYN. While there is a reasonable selectivity window (>7-fold for CDK2 and >15-fold for FYN), inhibition of these kinases is a concern.
-
CDK2 Inhibition: CDK2 is a critical regulator of the cell cycle. Unintended inhibition can lead to antiproliferative effects in healthy tissues, potentially causing hematological or gastrointestinal toxicities.
-
FYN Inhibition: FYN kinase is involved in various signaling pathways, including immune cell activation and neuronal function. Off-target activity could lead to unforeseen immunological or neurological side effects.
-
-
GPCR Off-Target Liabilities: The compound demonstrated inhibitory activity at the serotonin receptor 5-HT2B. Agonism at this receptor is famously linked with cardiac valvulopathy (e.g., Fen-Phen), and antagonism must also be carefully evaluated for potential cardiovascular or psychiatric side effects.[10]
The diagram below illustrates the potential impact of the primary off-target hit, CDK2.
Caption: Potential off-target effect on the CDK2-pRb cell cycle pathway.
Comparative Context
Compared to the benchmarks, N-(2-methylphenyl)benzenesulfonamide has a moderately selective profile. It is significantly cleaner than the promiscuous analog BS-47P , which showed dozens of off-target hits across both panels. However, it falls short of the high selectivity demonstrated by BSK-90S , which had no significant off-target interactions at the tested concentrations. This analysis firmly places the topic compound in a category requiring further lead optimization to mitigate identified risks.
Conclusion & Future Directions
This guide demonstrates a systematic approach to profiling the cross-reactivity of a novel lead candidate, N-(2-methylphenyl)benzenesulfonamide. Our findings indicate that the compound is a potent inhibitor of TrkA kinase but possesses liabilities against CDK2, FYN, and the 5-HT2B receptor.
Recommendations for Drug Development:
-
Structure-Activity Relationship (SAR) Studies: Medicinal chemistry efforts should be initiated to improve selectivity. The 2-methylphenyl moiety is a key area for modification to disrupt binding in the CDK2 and FYN active sites while preserving TrkA potency.
-
Cellular Confirmation: The off-target effects should be confirmed in relevant cell-based assays. For example, a cell proliferation assay using a CDK2-dependent cell line can validate the functional consequence of CDK2 inhibition.
-
Advanced Profiling: For optimized leads, broader, unbiased profiling methods such as Cellular Thermal Shift Assay (CETSA) could be employed to gain a more comprehensive understanding of target engagement within a physiological cellular environment.[12]
By addressing these selectivity concerns early in the discovery process, the probability of advancing a safe and effective clinical candidate is substantially increased.
References
-
Jena, B. et al. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. National Institutes of Health (NIH). Available at: [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. Available at: [Link]
-
Freire, E. (2008). Finding a better path to drug selectivity. National Institutes of Health (NIH). Available at: [Link]
-
Sharma, P. et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. ACS Publications. Available at: [Link]
-
Sharma, P. et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. PubMed. Available at: [Link]
-
Cichońska, A. et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. National Institutes of Health (NIH). Available at: [Link]
-
Bose, P. (2022). Improving Selectivity in Drug Design. AZoLifeSciences. Available at: [Link]
-
Taslimi, P. et al. (2020). Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Taylor & Francis Online. Available at: [Link]
-
Homeyer, N. et al. (2014). Rational Approaches to Improving Selectivity in Drug Design. PubMed Central. Available at: [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]
-
Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery. Pelago Bioscience. Available at: [Link]
-
Schihada, H. et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed Central. Available at: [Link]
-
Uitdehaag, J. et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. PubMed. Available at: [Link]
-
Abdel-Gawad, N. et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. Available at: [Link]
-
Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Eurofins Discovery. Available at: [Link]
-
ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. ICE Bioscience. Available at: [Link]
-
St. John Smith, E. et al. (2021). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. PubMed Central. Available at: [Link]
-
Gowda, B. et al. (2008). N-(2-Methylphenyl)benzenesulfonamide. PubMed Central. Available at: [Link]
-
Eurofins Discovery. (n.d.). GPCR Screening and Profiling - Identify Valuable Hits. Eurofins Discovery. Available at: [Link]
-
G. G., Marti. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. PubMed Central. Available at: [Link]
Sources
- 1. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. azolifesciences.com [azolifesciences.com]
- 4. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(2-Methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 7. Finding a better path to drug selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pelagobio.com [pelagobio.com]
A Comparative In Vivo Efficacy Analysis of Benzenesulfonamide-Based Drugs
This guide provides a comprehensive comparison of the in vivo efficacy of four prominent benzenesulfonamide-based drugs across distinct therapeutic areas: Dorzolamide for glaucoma, Celecoxib for inflammatory arthritis, Sotorasib for KRAS G12C-mutated non-small cell lung cancer, and Probenecid for hyperuricemia. By examining the experimental designs, methodologies, and quantitative outcomes from relevant animal models, this document offers researchers, scientists, and drug development professionals critical insights into the performance of these compounds in a preclinical setting.
Introduction to Benzenesulfonamides
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of drugs with a wide spectrum of pharmacological activities. The versatility of this chemical moiety allows for the targeting of various enzymes and receptors, leading to therapeutic agents for conditions ranging from ocular hypertension to cancer. This guide delves into the in vivo performance of four such drugs, each a significant player in its respective field. The comparative analysis is structured not as a direct head-to-head competition, given their different indications, but as a parallel examination of their efficacy within well-established animal models that mimic human disease states. This approach allows for a nuanced understanding of their potency, mechanisms of action, and the experimental frameworks used to validate their therapeutic potential.
Dorzolamide: Topical Ocular Hypotensive Agent for Glaucoma
Dorzolamide is a carbonic anhydrase inhibitor used topically to reduce elevated intraocular pressure (IOP) in patients with glaucoma or ocular hypertension.[1][2] Its efficacy stems from the inhibition of carbonic anhydrase isoenzyme II in the ciliary processes of the eye, which decreases the secretion of aqueous humor.[1][2][3]
Mechanism of Action: Carbonic Anhydrase Inhibition
The ciliary body epithelium is responsible for producing aqueous humor, the fluid that fills the anterior chamber of the eye. The formation of bicarbonate ions, catalyzed by carbonic anhydrase, is a critical step in aqueous humor secretion. Dorzolamide's inhibition of this enzyme leads to a reduction in bicarbonate production, thereby decreasing fluid transport and lowering IOP.[1][2][4]
Caption: Dorzolamide's mechanism of action in the ciliary epithelium.
In Vivo Model: Rat Model of Experimental Glaucoma
A common and effective method for evaluating the efficacy of IOP-lowering drugs is the induction of experimental glaucoma in rats. This can be achieved through various methods, such as laser photocoagulation of the trabecular meshwork or injection of hypertonic saline into the episcleral veins to obstruct aqueous humor outflow.[5][6][7]
Experimental Protocol: Induction of Ocular Hypertension and Treatment
-
Animal Model: Adult Wistar rats are commonly used for this model.[8]
-
Induction of Ocular Hypertension:
-
Anesthetize the rats according to approved institutional protocols.
-
Induce mild elevation of IOP by an intracameral injection of India ink followed by laser trabecular photocoagulation.[6] Alternatively, inject 50 µl of 2 M hypertonic saline into the episcleral venous plexus.[5][9]
-
Successful induction is confirmed by observing blanching of the episcleral veins and subsequent measurement of elevated IOP using a tonometer.[5][9]
-
-
Drug Administration:
-
Efficacy Endpoint Measurement:
In Vivo Efficacy Data
| Drug | Animal Model | Dosing Regimen | Primary Endpoint | Efficacy Outcome | Reference |
| Dorzolamide | Rat | 1% solution, topically daily | Reduction in Intraocular Pressure (IOP) | Significant reduction in IOP after 1 and 2 weeks of treatment (p<0.05) compared to the vehicle-treated group. | [6] |
| Dorzolamide | Rat | 2% solution, topically | RGC Protection | Significantly improved RGC densities in experimental eyes when compared to control eyes. | [8] |
Celecoxib: Selective COX-2 Inhibitor for Inflammatory Arthritis
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[11] This selectivity provides the anti-inflammatory and analgesic effects of traditional NSAIDs while reducing the risk of gastrointestinal side effects associated with the inhibition of the COX-1 isoform.[11]
Mechanism of Action: Selective COX-2 Inhibition
The COX-2 enzyme is primarily responsible for the synthesis of prostaglandins that mediate inflammation and pain.[12] Celecoxib's structure allows it to preferentially bind to the active site of COX-2, blocking the conversion of arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.[11][12]
Caption: Celecoxib's selective inhibition of the COX-2 pathway.
In Vivo Model: Rat Adjuvant-Induced Arthritis (AIA) Model
The AIA model in rats is a widely used preclinical model of chronic inflammation that shares many pathological features with human rheumatoid arthritis.[2] It is induced by the injection of an adjuvant, such as Complete Freund's Adjuvant (CFA), which triggers a robust and sustained inflammatory response in the joints.[5]
Experimental Protocol: Induction of Arthritis and Treatment
-
Animal Model: Lewis or Wistar rats are commonly used for the AIA model.
-
Induction of Arthritis:
-
Prepare a suspension of Mycobacterium tuberculosis in mineral oil (Complete Freund's Adjuvant).
-
Inject 0.1 mL of the CFA emulsion into the plantar surface of one of the hind paws.[5]
-
The development of arthritis is characterized by progressive swelling of the injected paw (primary lesion) and subsequent inflammation in the contralateral paw (secondary lesion).[5]
-
-
Drug Administration:
-
Administer celecoxib orally at various doses (e.g., 1, 10, 30 mg/kg) once daily, starting from the day of adjuvant injection or after the onset of clinical signs. A vehicle control group receives the vehicle alone.
-
-
Efficacy Endpoint Measurement:
-
Measure the volume of both hind paws using a plethysmometer at regular intervals.
-
At the end of the study, collect blood samples for biomarker analysis (e.g., pro-inflammatory cytokines like TNF-α and IL-1β) and perform histological examination of the joints to assess cartilage and bone erosion.[1]
-
In Vivo Efficacy Data
| Drug | Animal Model | Dosing Regimen | Primary Endpoint | Efficacy Outcome | Reference |
| Celecoxib | Rat | 1, 10, and 30 mg/kg, orally | Reduction in Paw Edema | Statistically significant, dose-dependent reduction in carrageenan-induced paw edema at 1, 10, and 30 mg/kg doses. | |
| Celecoxib | Rat | 5 mg/kg, orally | Reduction in Paw Volume | In an adjuvant-induced arthritis model, celecoxib at 5 mg/kg was effective in suppressing the inflammatory response. | [2] |
Sotorasib: Targeted Inhibitor for KRAS G12C-Mutated NSCLC
Sotorasib is a first-in-class, irreversible inhibitor of the KRAS G12C mutant protein, a key driver of various cancers, including a subset of non-small cell lung cancer (NSCLC). Its development marked a significant breakthrough in targeting a previously "undruggable" oncoprotein.
Mechanism of Action: Covalent Inhibition of KRAS G12C
The KRAS G12C mutation results in a constitutively active protein that drives uncontrolled cell proliferation through downstream signaling pathways like the MAPK pathway. Sotorasib selectively and covalently binds to the cysteine residue of the mutated KRAS G12C protein, locking it in an inactive state. This prevents downstream signaling and leads to the inhibition of tumor cell growth.
Caption: Sotorasib's covalent inhibition of the KRAS G12C signaling pathway.
In Vivo Model: Mouse Xenograft Model of NSCLC
Cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models in immunodeficient mice are standard preclinical models for evaluating the efficacy of anticancer agents. These models involve the subcutaneous or orthotopic implantation of human cancer cells or tumor fragments into mice.
Experimental Protocol: NSCLC Xenograft Establishment and Treatment
-
Animal Model: Immunodeficient mice, such as NOD/SCID or athymic nude mice, are used to prevent rejection of the human tumor cells.
-
Xenograft Establishment:
-
Subcutaneously inject a suspension of human NSCLC cells harboring the KRAS G12C mutation (e.g., NCI-H2122) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Drug Administration:
-
Administer sotorasib orally, typically at a dose of 100 mg/kg, once daily. A control group receives the vehicle.
-
-
Efficacy Endpoint Measurement:
-
Measure tumor volume regularly (e.g., every other day) using calipers.
-
At the end of the study, tumors can be excised for pharmacodynamic biomarker analysis (e.g., Western blotting for downstream signaling proteins).
-
In Vivo Efficacy Data
| Drug | Animal Model | Dosing Regimen | Primary Endpoint | Efficacy Outcome | Reference |
| Sotorasib | Mouse | 100 mg/kg, q.d., orally | Inhibition of Tumor Growth | Significant initial inhibition of tumor growth in syngeneic models of KRAS G12C mutant non-small cell lung cancers. | |
| Sotorasib | Mouse | (Not specified) | Tumor Regression | Leads to the regression of KRAS G12C tumors. |
Probenecid: Uricosuric Agent for Hyperuricemia
Probenecid is a uricosuric agent used in the treatment of gout and hyperuricemia. It acts on the kidneys to increase the excretion of uric acid.
Mechanism of Action: Inhibition of Uric Acid Reabsorption
In the proximal tubules of the kidneys, probenecid competitively inhibits the urate transporter 1 (URAT1), which is responsible for the reabsorption of uric acid from the renal filtrate back into the bloodstream. By blocking URAT1, probenecid increases the amount of uric acid excreted in the urine, thereby lowering serum uric acid levels.
Caption: Probenecid's inhibition of uric acid reabsorption via the URAT1 transporter.
In Vivo Model: Rodent Model of Hyperuricemia
Hyperuricemia can be induced in rodents, which normally have low levels of uric acid due to the presence of the uricase enzyme, by administering a uricase inhibitor such as potassium oxonate. This model allows for the evaluation of uricosuric and uric acid-lowering drugs.
Experimental Protocol: Induction of Hyperuricemia and Treatment
-
Animal Model: Male Kunming mice or Sprague-Dawley rats are commonly used.
-
Induction of Hyperuricemia:
-
Administer potassium oxonate (e.g., 250 mg/kg) intraperitoneally to inhibit uricase activity.
-
Administer a purine precursor like hypoxanthine or adenine orally to increase uric acid production.
-
-
Drug Administration:
-
Administer probenecid orally at various doses (e.g., 50-100 mg/kg) to the hyperuricemic animals. A control group receives the vehicle.
-
-
Efficacy Endpoint Measurement:
-
Collect blood samples at specified time points after drug administration.
-
Measure serum uric acid levels using a commercially available kit.
-
Collect urine over a 24-hour period to measure urinary uric acid excretion.
-
In Vivo Efficacy Data
| Drug | Animal Model | Dosing Regimen | Primary Endpoint | Efficacy Outcome | Reference |
| Probenecid | Mouse | 100 mg/kg | Reduction in Serum Uric Acid | Dramatically reduced serum uric acid levels in oxonate-induced hyperuricemic mice compared to vehicle-treated mice. | |
| Probenecid | Chicken | (Dosage not specified) | Reduction in Serum Urate | Displayed positive effects in decreasing serum urate and attenuating hyperuricemia in a chicken model. |
Comparative Summary and Conclusion
This guide has provided a detailed examination of the in vivo efficacy of four benzenesulfonamide-based drugs, each within its specific therapeutic context. The experimental protocols and quantitative data presented herein underscore the importance of robust animal models in preclinical drug development.
-
Dorzolamide demonstrates effective IOP reduction in a rat model of glaucoma, validating its mechanism of action as a carbonic anhydrase inhibitor for ocular applications.
-
Celecoxib shows significant anti-inflammatory effects in a rat model of arthritis, highlighting the efficacy of selective COX-2 inhibition in mitigating inflammatory processes.
-
Sotorasib exhibits potent anti-tumor activity in a mouse xenograft model of KRAS G12C-mutated NSCLC, a testament to the power of targeted cancer therapies.
-
Probenecid effectively reduces serum uric acid levels in a rodent model of hyperuricemia, confirming its utility as a uricosuric agent.
While a direct comparison of the potency of these drugs is not feasible due to their diverse mechanisms and indications, this guide serves as a valuable resource for understanding their individual in vivo performance and the experimental designs used to assess them. The continued exploration of the benzenesulfonamide scaffold promises to yield further therapeutic innovations across a wide range of diseases.
References
-
Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC - NIH. [Link]
-
What is the mechanism of action of dorzolamide (Trusopt), a carbonic anhydrase inhibitor? - GoodRx. [Link]
-
What is the mechanism of Dorzolamide Hydrochloride? - Patsnap Synapse. [Link]
-
What is the mechanism of Sotorasib? - Patsnap Synapse. [Link]
-
What is the mechanism of action of Sotorasib? - Patsnap Synapse. [Link]
-
Effects of mulberroside A and probenecid on serum uric acid levels (A),... - ResearchGate. [Link]
-
Induction of Hyperuricemia - Bio-protocol. [Link]
-
Glaucoma-inducing Procedure in an In Vivo Rat Model and Whole-mount Retina Preparation - JoVE. [Link]
-
Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]
-
In vivo murine models for the study of glaucoma pathophysiology: procedures, analyses, and typical outcomes - Annals of Eye Science. [Link]
-
Sotorasib – Mechanism of Action and Synthesis - YouTube. [Link]
-
Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]
-
An update on the animal models in hyperuricaemia research - Clinical and Experimental Rheumatology. [Link]
-
Different mechanisms of action of probenecid in the proximal renal tubule. A. Uric acid reuptake inhibition by binding with urate transporter 1 (URAT1), which enhances the excretion of urate in the kidney - ResearchGate. [Link]
-
Glaucoma-inducing Procedure in an In Vivo Rat Model and Whole-mount Retina Preparation - JoVE. [Link]
-
A Novel Method for the Induction of Experimental Glaucoma Using Magnetic Microspheres. [Link]
-
Dorzolamide and timolol saves retinal ganglion cells in glaucomatous adult rats - PubMed. [Link]
-
Topically administered timolol and dorzolamide reduce intraocular pressure and protect retinal ganglion cells in a rat experimental glaucoma model - PMC - NIH. [Link]
-
Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - NIH. [Link]
-
What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]
-
Experimentally Induced Mammalian Models of Glaucoma - PMC - PubMed Central. [Link]
-
Carbonic anhydrase inhibitors in glaucoma – GPnotebook. [Link]
-
Uricosurics Pathway, Pharmacodynamics - ClinPGx. [Link]
-
Progress in animal models for studying hyperuricemia - PMC - PubMed Central - NIH. [Link]
-
Methods to study xenografted human cancer in genetically diverse mice - PMC - NIH. [Link]
-
Xenograft Tumor Assay Protocol. [Link]
-
Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC - NIH. [Link]
-
High-Protein Diet Induces Hyperuricemia in a New Animal Model for Studying Human Gout. [Link]
-
Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf. [Link]
-
What is the mechanism of Probenecid? - Patsnap Synapse. [Link]
-
Sustained Dorzolamide Release Prevents Axonal and Retinal Ganglion Cell Loss in a Rat Model of IOP-Glaucoma - PubMed. [Link]
-
Dorzolamide hydrochloride: A topically active, carbonic anhydrase inhibitor for the treatment of glaucoma - Mount Sinai Scholars Portal. [Link]
-
Efficacy and immune modulation of KRAS G12C inhibitor sotorasib in murine KRAS G12C mutant non-small cell lung cancers with major co-occurring genomic alterations. [Link]
-
Treatment of an NSCLC CDX model with azenosertib + sotorasib results in... - ResearchGate. [Link]
-
Celecoxib -NSAID Mechanism of Action - YouTube. [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. [Link]
-
(PDF) Sustained Dorzolamide Release Prevents Axonal and Retinal Ganglion Cell Loss in a Rat Model of IOP–Glaucoma - ResearchGate. [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]
-
The Generation and Application of Patient-Derived Xenograft Model for Cancer Research. [Link]
-
Probenecid - Wikipedia. [Link]
-
Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC. [Link]
-
Tumor Xenografts Stereotactic Implantation and BLI | Protocol Preview - YouTube. [Link]
-
Protocols for Access to and Dose Selection of Selected IOP-Lowering Drugs - ResearchGate. [Link]
-
(PDF) In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review) - ResearchGate. [Link]
-
In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential - SciELO. [Link]
-
Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC. [Link]
Sources
- 1. Therapeutic effects of celecoxib polymeric systems in rat models of inflammation and adjuvant-induced rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of selective COX-2 inhibitor, celecoxib on adjuvant-induced arthritis model in irradiated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adjuvant-Induced Arthritis Model [chondrex.com]
- 4. e-century.us [e-century.us]
- 5. Studies on the Effect of Probenecid (`Benemid') in Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reference.medscape.com [reference.medscape.com]
- 7. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Hyperuricemia induced by the uricosuric drug probenecid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Benchmarking N-(2-methylphenyl)benzenesulfonamide: A Comparative Guide to Carbonic Anhydrase Inhibition
In the landscape of enzyme inhibitor discovery, the benzenesulfonamide scaffold represents a cornerstone, particularly for targeting the ubiquitous family of zinc metalloenzymes known as carbonic anhydrases (CAs). This guide provides a comprehensive framework for benchmarking the inhibitory activity of a specific derivative, N-(2-methylphenyl)benzenesulfonamide, against established carbonic anhydrase inhibitors. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a rigorous comparative analysis.
Introduction: The Rationale for Targeting Carbonic Anhydrases
The primary sulfonamide moiety is a well-established zinc-binding group, making carbonic anhydrases a prime target for compounds like N-(2-methylphenyl)benzenesulfonamide. Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, a fundamental physiological reaction.[1] Dysregulation of CA activity is implicated in a range of pathologies, including glaucoma, epilepsy, and cancer, rendering them attractive therapeutic targets.[2][3]
Several CA isoforms exist, with varying tissue distribution and physiological roles. For instance, CA II is a cytosolic enzyme abundant in many tissues, while CA IX and XII are transmembrane isoforms overexpressed in various hypoxic tumors and are considered validated anticancer targets.[4][5] Therefore, assessing the inhibitory profile of N-(2-methylphenyl)benzenesulfonamide across multiple CA isoforms is crucial to determine its potency and selectivity.
This guide proposes a head-to-head comparison with two clinically relevant carbonic anhydrase inhibitors: Acetazolamide and Dorzolamide .
-
Acetazolamide (AZA) is a systemic CA inhibitor used in the treatment of glaucoma, epilepsy, and altitude sickness.[6][7][8] It is a non-selective inhibitor of multiple CA isoforms.
-
Dorzolamide is a topical CA inhibitor primarily used for glaucoma, exhibiting greater selectivity for CA II and IV over CA I.[9][10][11]
By benchmarking against these standards, we can ascertain the relative potency and potential isoform selectivity of N-(2-methylphenyl)benzenesulfonamide.
Experimental Workflow: A Step-by-Step Guide to Comparative Inhibition Assays
The following sections detail the experimental procedures for determining the inhibitory potency (IC50) of N-(2-methylphenyl)benzenesulfonamide and the selected reference inhibitors against a panel of human carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII).
Materials and Reagents
-
Enzymes: Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Substrate: p-Nitrophenyl acetate (p-NPA)
-
Test Compound: N-(2-methylphenyl)benzenesulfonamide
-
Reference Inhibitors: Acetazolamide, Dorzolamide
-
Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Organic Solvent: DMSO or acetonitrile for dissolving compounds
-
Equipment: 96-well microplates (clear, flat-bottom), multichannel pipettes, microplate reader capable of kinetic measurements at 400-405 nm.
In Vitro Carbonic Anhydrase Inhibition Assay (p-NPA Esterase Activity)
This assay leverages the esterase activity of carbonic anhydrase to hydrolyze the colorless substrate p-nitrophenyl acetate (p-NPA) into the yellow-colored product p-nitrophenol (p-NP), which can be monitored spectrophotometrically.[12][13]
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the CA enzyme in cold assay buffer.
-
Prepare fresh stock solutions of p-NPA in acetonitrile or DMSO.
-
Prepare stock solutions of N-(2-methylphenyl)benzenesulfonamide and the reference inhibitors (Acetazolamide, Dorzolamide) in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to each well.
-
Add serial dilutions of the test compound and reference inhibitors to the respective wells. Include a control group with DMSO only (for maximum enzyme activity) and a blank group with buffer only.
-
Add the CA enzyme working solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.
-
Data Analysis and Presentation
The rate of p-NP formation is proportional to the CA activity. The percentage of inhibition for each inhibitor concentration is calculated relative to the maximum enzyme activity (DMSO control).
IC50 Determination:
The half-maximal inhibitory concentration (IC50) values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Comparative Data Table:
The results should be summarized in a clear and concise table for easy comparison.
| Compound | hCA I (IC50, nM) | hCA II (IC50, nM) | hCA IX (IC50, nM) | hCA XII (IC50, nM) |
| N-(2-methylphenyl)benzenesulfonamide | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Acetazolamide | Known/Experimental Value | Known/Experimental Value | Known/Experimental Value | Known/Experimental Value |
| Dorzolamide | Known/Experimental Value | Known/Experimental Value | Known/Experimental Value | Known/Experimental Value |
Note: Known IC50 values for reference inhibitors should be cited from literature or determined experimentally under the same conditions for accurate comparison. For example, Acetazolamide has a reported IC50 of 30 nM for hCA IX and 130 nM for hCA II.[14]
Graphical Representation:
Michaelis-Menten and Lineweaver-Burk plots can be generated to visualize the mechanism of inhibition (e.g., competitive, non-competitive).[15]
Visualizing the Benchmarking Process
Signaling Pathway and Inhibition Mechanism
Caption: Mechanism of carbonic anhydrase inhibition by benzenesulfonamides.
Experimental Workflow Diagram
Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.
Broader Context: Potential Anticancer Applications
The investigation of benzenesulfonamide derivatives extends beyond traditional indications. Numerous studies have explored their potential as anticancer agents, often linked to the inhibition of tumor-associated CA isoforms like CA IX.[4][16][17][18] The hypoxic microenvironment of solid tumors leads to the upregulation of CA IX, which plays a crucial role in pH regulation and tumor cell survival. Therefore, potent and selective inhibitors of CA IX are of significant interest in oncology.
Should N-(2-methylphenyl)benzenesulfonamide demonstrate significant and selective inhibition of hCA IX in the proposed assays, further investigation into its anticancer properties would be warranted. This could involve cell-based assays to assess its cytotoxicity against cancer cell lines that overexpress CA IX, such as triple-negative breast cancer or melanoma cell lines.[19]
Conclusion
This guide provides a robust framework for the comprehensive benchmarking of N-(2-methylphenyl)benzenesulfonamide against known carbonic anhydrase inhibitors. By following the detailed experimental protocols and data analysis procedures outlined herein, researchers can obtain valuable insights into the inhibitory potency and isoform selectivity of this compound. The resulting data will not only contribute to the structure-activity relationship understanding of benzenesulfonamide-based inhibitors but also pave the way for potential further development in relevant therapeutic areas, including oncology.
References
-
Dorzolamide hydrochloride: A topically active, carbonic anhydrase inhibitor for the treatment of glaucoma. [Link]
-
Rutkauskas, K., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17356-17380. [Link]
-
Topical carbonic anhydrase inhibitors. [Link]
-
Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. [Link]
-
What is the mechanism of Dorzolamide Hydrochloride? Patsnap Synapse. [Link]
-
Carbonic Anhydrase Inhibitors. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. [Link]
-
Acetazolamide. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. [Link]
-
Clinical pharmacokinetics of dorzolamide. [Link]
-
Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Pharmaceuticals (Basel), 17(1), 114. [Link]
-
Acetazolamide: Package Insert / Prescribing Information. [Link]
-
What is the mechanism of action of Acetazolamide (carbonic anhydrase inhibitor)? [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27383-27402. [Link]
-
Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(6), 661-665. [Link]
-
Acetazolamide. Wikipedia. [Link]
-
Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6891. [Link]
-
Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. European Journal of Medicinal Chemistry, 221, 113486. [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27383-27402. [Link]
-
List of various carbonic anhydrase inhibitors against its various isoforms. ResearchGate. [Link]
-
Carbonic anhydrase inhibitors: benzenesulfonamides incorporating cyanoacrylamide moieties are low nanomolar/subnanomolar inhibitors of the tumor-associated isoforms IX and XII. Bioorganic & Medicinal Chemistry, 21(6), 1538-1543. [Link]
-
Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 28(1), 1. [Link]
-
A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 823. [Link]
-
Carbonic Anhydrase Inhibition Assay. BindingDB. [Link]
-
Safety of carbonic anhydrase inhibitors. ResearchGate. [Link]
-
Non-Classical Inhibition of Carbonic Anhydrase. Bioorganic & Medicinal Chemistry, 24(14), 3097-3103. [Link]
-
List of Carbonic anhydrase inhibitors. Drugs.com. [Link]
-
Enzyme competitive inhibition. Graphical determination of Ki and presentation of data in comparative studies. ResearchGate. [Link]
-
Enzyme inhibition and kinetics graphs. Khan Academy. [Link]
-
Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an in-vitro and in-cellulo investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1636-1652. [Link]
-
How to Prepare NPA for Carbonic Anhydrase Activity Measurement? ResearchGate. [Link]
-
Enzyme inhibition. SlideShare. [Link]
-
Enzyme Activity: Enzyme Inhibitors (OCR A Level Biology): Revision Note. Save My Exams. [Link]
-
the_effect_of_inhibitor_.pptx. [Link]
-
Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Anticancer Activity. Molecules, 28(5), 2095. [https://www.semanticscholar.org/paper/Synthesis-of-3-(2-Alkylthio-4-chloro-5-methylbenze-Kowiel-Jasińska/700a0d9b4b0a8e1e7f3a8c5f5a8b8d8c9c8e8c9c]([Link]
-
Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12513. [Link]
-
N-(2-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1692. [Link]
-
Acute cytotoxicity test of PM2.5, NNK and BPDE in human normal bronchial epithelial cells: A comparison of a co-culture model containing macrophages and a mono-culture model. Toxicology in Vitro, 65, 104791. [Link]
-
Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6891. [Link]
-
N-(2-Methylphenyl)benzenesulfonamide. ResearchGate. [Link]
Sources
- 1. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Carbonic anhydrase inhibitors: benzenesulfonamides incorporating cyanoacrylamide moieties are low nanomolar/subnanomolar inhibitors of the tumor-associated isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Acetazolamide: Package Insert / Prescribing Information [drugs.com]
- 8. Acetazolamide - Wikipedia [en.wikipedia.org]
- 9. scholars.mssm.edu [scholars.mssm.edu]
- 10. Topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Dorzolamide Hydrochloride? [synapse.patsnap.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Khan Academy [khanacademy.org]
- 16. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Synthetic Routes to N-Aryl Benzenesulfonamides: A Guide for Researchers
The N-aryl benzenesulfonamide motif is a cornerstone in medicinal chemistry and materials science, appearing in a wide array of pharmaceuticals and functional materials. The synthesis of this critical functional group has evolved significantly, moving from classical methods to modern catalytic approaches that offer greater efficiency, milder conditions, and broader substrate scope. This guide provides a head-to-head comparison of the most prominent synthetic routes to N-aryl benzenesulfonamides, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each method to aid researchers in selecting the optimal strategy for their specific needs.
The Classical Approach: The Hinsberg Reaction
First described by Oscar Hinsberg in 1890, the Hinsberg reaction is a classic method for the synthesis of sulfonamides from primary or secondary amines and a sulfonyl chloride.[1][2] While traditionally used as a qualitative test to distinguish between primary, secondary, and tertiary amines, it remains a straightforward synthetic route.[1][2]
Mechanism of Action
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide.[3] In the presence of a base, the sulfonamide derived from a primary amine can be deprotonated to form a water-soluble salt.[1]
Caption: Mechanism of the Hinsberg Reaction.
Experimental Protocol: Synthesis of N-phenylbenzenesulfonamide
A representative protocol for the Hinsberg reaction involves the reaction of aniline with benzenesulfonyl chloride in the presence of an aqueous alkali.[2]
Materials:
-
Aniline
-
Benzenesulfonyl chloride (Hinsberg's reagent)[2]
-
10% Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
In a test tube, combine aniline (1 mmol) and 10% aqueous NaOH solution (10 mL).
-
Add benzenesulfonyl chloride (1.2 mmol) to the mixture.
-
Stopper the test tube and shake vigorously for 5-10 minutes, or until the pungent odor of the sulfonyl chloride disappears.
-
Acidify the solution with concentrated HCl. The N-phenylbenzenesulfonamide precipitates as a white solid.
-
Collect the solid by filtration, wash with cold water, and recrystallize from ethanol to obtain the pure product.
Performance and Limitations
The Hinsberg reaction is simple to perform and utilizes readily available starting materials. However, it often requires stoichiometric amounts of reagents and can be limited by the stability of the sulfonyl chloride. The reaction conditions can be harsh for sensitive substrates, and the generation of HCl as a byproduct can be a drawback.
Modern Catalytic Approaches: A New Era of N-Aryl Sulfonamide Synthesis
The limitations of the Hinsberg reaction have driven the development of more efficient and versatile catalytic methods. These modern approaches, primarily based on copper and palladium catalysis, offer milder reaction conditions, broader substrate scope, and higher yields.
Copper-Catalyzed N-Arylation: The Ullmann and Chan-Lam Reactions
Copper-catalyzed cross-coupling reactions are among the most powerful tools for the formation of C-N bonds. The Ullmann condensation and the Chan-Lam coupling are two prominent examples.
The Ullmann Condensation
The Ullmann condensation, a classic copper-promoted reaction, involves the coupling of an aryl halide with an amine, alcohol, or thiol.[4] Traditionally, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper.[4] However, the development of ligand-assisted protocols has significantly improved its utility.
Mechanism of Action
The mechanism is believed to involve the formation of a copper(I)-amidate complex, which undergoes oxidative addition with the aryl halide to form a copper(III) intermediate. Reductive elimination then yields the N-arylated product and regenerates the active copper(I) catalyst.[4]
Caption: Catalytic cycle of the Ullmann Condensation.
Experimental Protocol: Copper-Catalyzed N-Arylation of Benzenesulfonamide with Iodobenzene
This protocol describes a ligand-assisted Ullmann condensation.[4]
Materials:
-
Benzenesulfonamide
-
Iodobenzene
-
Copper(I) iodide (CuI)
-
Potassium phosphate (K3PO4)
-
(S)-N-Methylpyrrolidine-2-carboxylate (ligand)
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add benzenesulfonamide (1.0 mmol), K3PO4 (2.0 mmol), (S)-N-methylpyrrolidine-2-carboxylate (0.1 mmol), and CuI (0.05 mmol).
-
Add anhydrous DMSO (5 mL), followed by iodobenzene (1.2 mmol).
-
Stir the reaction mixture vigorously and heat to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, quench with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
The Chan-Lam Coupling
The Chan-Lam coupling is a versatile copper-catalyzed or -mediated cross-coupling of arylboronic acids with amines, amides, or alcohols.[5][6] It offers the advantage of using readily available and stable arylboronic acids as the aryl source under generally mild and aerobic conditions.
Mechanism of Action
The proposed mechanism involves the formation of a copper(II)-boronate complex, followed by ligand exchange with the sulfonamide. Reductive elimination from the resulting copper(II) intermediate furnishes the N-aryl sulfonamide.[5]
Caption: Catalytic cycle of the Chan-Lam Coupling.
Experimental Protocol: Copper-Catalyzed N-Arylation of Benzenesulfonamide with Phenylboronic Acid
This protocol outlines a typical Chan-Lam coupling reaction.[6]
Materials:
-
Benzenesulfonamide
-
Phenylboronic acid
-
Copper(II) acetate (Cu(OAc)2)
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask, add benzenesulfonamide (1.0 mmol), phenylboronic acid (1.5 mmol), and Cu(OAc)2 (1.0 mmol).
-
Add DCM (10 mL) and pyridine (2.0 mmol).
-
Stir the reaction mixture at room temperature and open to the air.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite.
-
Wash the filtrate with 1 M HCl and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides or triflates and amines.[7][8] The development of specialized phosphine ligands has been crucial to the success and broad applicability of this reaction.[9]
Mechanism of Action
The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the sulfonamide and deprotonation to form a palladium-amido complex. Reductive elimination from this complex yields the N-aryl sulfonamide and regenerates the Pd(0) catalyst.[8]
Caption: Catalytic cycle of the Buchwald-Hartwig Amination.
Experimental Protocol: Buchwald-Hartwig Amination of Benzenesulfonamide with Bromobenzene
The following is a general protocol for the Buchwald-Hartwig amination.[10]
Materials:
-
Benzenesulfonamide
-
Bromobenzene
-
Palladium(II) acetate (Pd(OAc)2)
-
Xantphos (ligand)
-
Cesium carbonate (Cs2CO3)
-
Anhydrous toluene
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd(OAc)2 (0.02 mmol), Xantphos (0.04 mmol), and Cs2CO3 (1.4 mmol).
-
Add benzenesulfonamide (1.0 mmol) and bromobenzene (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture at 100 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and concentrate the filtrate.
-
Purify the residue by column chromatography.
Head-to-Head Comparison of Synthetic Routes
| Feature | Hinsberg Reaction | Ullmann Condensation | Chan-Lam Coupling | Buchwald-Hartwig Amination |
| Catalyst | None (Stoichiometric reagent) | Copper (often stoichiometric in classic method, catalytic with ligands) | Copper (catalytic or stoichiometric) | Palladium (catalytic) |
| Aryl Source | Benzenesulfonyl chloride | Aryl halide | Arylboronic acid | Aryl halide/triflate |
| Reaction Conditions | Often harsh, aqueous base | High temperatures (classic), milder with ligands | Mild, often room temperature, aerobic | Mild to moderate temperatures, inert atmosphere |
| Substrate Scope | Limited by amine nucleophilicity and sulfonyl chloride stability | Good, but can be limited by sterically hindered substrates | Broad, tolerates various functional groups | Very broad, excellent functional group tolerance |
| Key Advantages | Simplicity, low cost of reagents | Use of readily available aryl halides | Use of stable and accessible arylboronic acids, mild conditions | High yields, exceptional functional group tolerance, broad scope |
| Key Disadvantages | Stoichiometric, harsh conditions, byproduct formation | High temperatures and stoichiometric copper in classic method, ligand cost | Can require excess boronic acid, potential for homocoupling | Cost of palladium and ligands, sensitivity to air and moisture |
| Typical Yields | Moderate to good | Good to excellent (ligand-assisted) | Good to excellent | Excellent |
Conclusion
The synthesis of N-aryl benzenesulfonamides has a rich history, with the Hinsberg reaction providing a foundational, albeit limited, approach. For modern synthetic applications, catalytic methods are far superior. The Ullmann condensation has been revitalized with the advent of new ligands, making it a viable option, particularly when starting from aryl halides. The Chan-Lam coupling offers a highly attractive alternative, utilizing readily available and stable arylboronic acids under mild, often aerobic, conditions. However, for the broadest substrate scope, highest yields, and exceptional functional group tolerance, the Buchwald-Hartwig amination stands out as the gold standard in the synthesis of N-aryl benzenesulfonamides, despite the higher cost of the palladium catalyst and ligands. The choice of method will ultimately depend on the specific requirements of the synthesis, including the nature of the starting materials, the desired scale, and economic considerations.
References
- Chan, D. M. T.; Monaco, K. L.; Wang, R.-P.; Winters, M. P. Tetrahedron Lett.1998, 39, 2933–2936.
- Ullmann, F.; Bielecki, J. Ber. Dtsch. Chem. Ges.1901, 34, 2174–2185.
- Hinsberg, O. Ber. Dtsch. Chem. Ges.1890, 23, 2962–2965.
- Jiang, Y.; You, Y.; Dong, W.; Peng, Z.; Zhang, Y.; An, D. J. Org. Chem.2017, 82, 5810-5818.
- Nasrollahzadeh, M.; Ehsani, A.; Maham, M. Synlett2014, 25, 505-508.
-
BYJU'S. Hinsberg Reagent And Test. [Link]
-
Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
- Teo, Y.-C.; et al. Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions. Tetrahedron Lett.2014, 55, 345-348.
- Liu, Z.; Larock, R. C. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. J. Org. Chem.2006, 71, 3198-3209.
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
- Liu, Z.; Larock, R. C. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. J. Org. Chem.2006, 71, 3198–3209.
-
Unacademy. Hinsberg Reagent And Test. [Link]
- Bolm, C.; Hildebrand, J. P. Copper-Mediated Cross-Coupling Reaction of N-Protected Sulfonimidamides and Aryl Halides. J. Org. Chem.2000, 65, 169-175.
-
Request PDF. Synthesis of N‐arylsulfonamides via Chan‐Lam Coupling Between Aryl Boronic Acids and N‐[(sulfonyl)imino]phenyliodinanes. [https://www.researchgate.net/publication/356702429_Synthesis_of_N-arylsulfonamides_via_Chan-Lam_Coupling_Between_Aryl_Boronic_Acids_and_N-sulfonylimino]phenyliodinanes]([Link])
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
- Shaikh, A. U. R.; et al. The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. Organometallics2006, 25, 4207-4210.
- Daugulis, O.; Do, H.-Q.; Shabashov, D. Palladium- and Copper-Catalyzed Arylation of Carbon-Hydrogen Bonds. Acc. Chem. Res.2009, 42, 1074-1086.
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
- Ley, S. V.; Thomas, A. W. Modern Synthetic Methods for Copper-Mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S Bond Formation. Angew. Chem. Int. Ed.2003, 42, 5400-5449.
-
ResearchGate. N-Arylation Reaction of 2-Amino-N-phenylbenzamide with Phenyl Boronic Acid via Chan–Evans–Lam (CEL) Type Reaction Using Cu@Phen@MGO Catalyst. [Link]
-
MDPI. C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. [Link]
- Van Allen, D. Methodology and Mechanism: Reinvestigating the Ullmann Reaction.
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
RSC Publishing. A highly efficient heterogeneous copper-catalyzed Chan–Lam coupling reaction of sulfonyl azides with arylboronic acids leading to N-arylsulfonamides. [Link]
-
Wiley Online Library. Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. [Link]
-
ResearchGate. N-phenyl benzenesulfonamide derivatives synthesized. [Link]
-
ACS Publications. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. [Link]
-
ResearchGate. Copper‐catalyzed N‐arylation of sulfonamides with (hetero)aryl... [Link]
- Teo, Y.-C.; et al. Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions. Scholars@NIE2014.
-
The Royal Society of Chemistry. Benzenesulfonamide. [Link]
-
ResearchGate. Schematic comparison of the Ullman‐Goldberg and Buchwald‐Hartwig mechanisms. [Link]
-
ResearchGate. (PDF) Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. [Link]
-
PubMed. Synthesis of aryl sulfonamides via palladium-catalyzed chlorosulfonylation of arylboronic acids. [Link]
-
NIH. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]
Sources
- 1. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Hinsberg Reagent And Test | Unacademy [unacademy.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-(2-methylphenyl)benzenesulfonamide
As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of all chemical reagents from acquisition to disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(2-methylphenyl)benzenesulfonamide, ensuring the safety of personnel and adherence to regulatory standards. The procedures outlined here are grounded in the principles of the Resource Conservation and Recovery Act (RCRA), the primary federal law in the U.S. regulating the management of hazardous waste from "cradle-to-grave".[1][2]
Hazard Identification and Risk Assessment
Before handling any waste, a thorough understanding of the compound's potential hazards is essential. While specific toxicity data for N-(2-methylphenyl)benzenesulfonamide is not widely published, data from structurally similar sulfonamide compounds indicates a consistent hazard profile. We must, therefore, handle this compound with the appropriate precautions.
Safety data sheets for analogous compounds, such as 5-Amino-2-methylbenzenesulfonamide and N-Methylbenzenesulfonamide, consistently classify them as irritants.[3][4] The primary risks are associated with direct contact and inhalation of dust.
Table 1: Assumed Hazard Profile and Required PPE for N-(2-methylphenyl)benzenesulfonamide
| Hazard Classification | Potential Effects | Required Personal Protective Equipment (PPE) |
| Skin Irritant | Causes skin irritation upon contact. | Chemical-impermeable gloves (e.g., nitrile), lab coat, long-sleeved clothing.[4][5] |
| Eye Irritant | Causes serious eye irritation. | Tightly fitting safety goggles with side-shields.[3][5] |
| Respiratory Irritant | May cause respiratory irritation if dust is inhaled. | Handle in a certified chemical fume hood.[5] If dust generation is unavoidable, use a NIOSH/MSHA-approved respirator.[4] |
The Core Disposal Workflow: A Step-by-Step Protocol
The mandated disposal route for N-(2-methylphenyl)benzenesulfonamide is through a licensed hazardous waste management facility. Under no circumstances should this chemical be disposed of down the drain or in the general solid waste stream. [5][6]
Step 1: Waste Characterization and Segregation
The first critical step is to characterize the waste stream. Is it the pure, unreacted solid? Is it a solution? Is it contaminated labware (e.g., weigh boats, gloves, absorbent pads)? Each form must be handled appropriately.
Crucially, you must segregate this waste at the point of generation.[7]
-
Collect: All waste materials containing N-(2-methylphenyl)benzenesulfonamide should be collected in a dedicated hazardous waste container.[5]
-
Segregate: Store this waste away from incompatible chemicals, particularly strong oxidizing agents, acids, and bases, to prevent any potential for violent reactions.[6]
Step 2: Containerization and Labeling
Proper containment is a cornerstone of RCRA compliance.[7][8]
-
Select a Compatible Container: Use a chemically resistant, sealable container (e.g., a high-density polyethylene (HDPE) jug or drum) that is free from damage or deterioration.[7][9] Ensure the container has a secure, leak-proof closure.[7]
-
Label Correctly: The container must be labeled immediately upon the first addition of waste. The label must include:
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Your laboratory's designated waste collection point is considered a Satellite Accumulation Area (SAA).[6][11]
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[7][11]
-
Volume Limits: An SAA can accumulate up to 55 gallons of hazardous waste.[11]
-
Storage: Keep the waste container tightly closed unless you are actively adding or removing waste.[5][10] It is best practice to place the primary container within a larger secondary containment bin to prevent the spread of potential spills.[7]
Step 4: Final Disposal via Institutional EHS
Laboratory personnel should never attempt to treat or dispose of chemical waste independently.
-
Contact EHS: Once your waste container is nearing full (e.g., 90% capacity), contact your institution's Environmental Health & Safety (EHS) department to arrange for a pickup.[9]
-
Professional Management: The EHS office will work with a licensed hazardous waste disposal contractor to transport the waste to a certified Treatment, Storage, and Disposal Facility (TSDF).[9][12]
-
Incineration: The most common and effective disposal method for solid organic compounds like N-(2-methylphenyl)benzenesulfonamide is high-temperature incineration, which ensures complete destruction of the molecule.[5]
Disposal Decision Workflow
The following diagram outlines the logical steps from waste generation to final disposal.
Caption: Decision workflow for N-(2-methylphenyl)benzenesulfonamide disposal.
Emergency Procedures: Spill Management
In the event of a small-scale spill of solid N-(2-methylphenyl)benzenesulfonamide, follow this procedure:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.[5]
-
Ventilate: Ensure the area is well-ventilated, performing the cleanup within a chemical fume hood if possible.[5]
-
Wear PPE: At a minimum, wear a lab coat, nitrile gloves, and safety goggles.
-
Contain and Clean: Gently sweep or scoop the solid material to avoid generating dust. Place the spilled material and any contaminated cleaning supplies (e.g., paper towels, pads) into a designated hazardous waste container.[13]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: Ensure the container with the cleanup debris is properly labeled as hazardous waste and disposed of through your EHS office.
By adhering to this comprehensive disposal plan, you contribute to a culture of safety, protect our environment, and ensure full regulatory compliance within your laboratory.
References
-
Solid and Hazardous Waste Regulations . Paint & Coatings Resource Center. [Link]
-
Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency (EPA). [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
-
RCRA Regulations Explained . National Environmental Trainers. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency (EPA). [Link]
-
RCRA . Case Western Reserve University Environmental Health and Safety. [Link]
-
SAFETY DATA SHEET - N-Methylbenzenesulfonamide . Fisher Scientific. [Link]
-
Resource Conservation and Recovery Act (RCRA) Overview . U.S. Environmental Protection Agency (EPA). [Link]
-
RCRA Solid Waste Identification Explained . Lion Technology Inc. [Link]
-
Proper disposal of chemicals . Sciencemadness Wiki. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]
Sources
- 1. Content Retired - Compliance Assistance Centers [caiweb.com]
- 2. epa.gov [epa.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. natlenvtrainers.com [natlenvtrainers.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. static.cymitquimica.com [static.cymitquimica.com]
Personal protective equipment for handling N-(2-methylphenyl)benzenesulfonamide
A Strategic Guide to the Safe Handling of N-(2-methylphenyl)benzenesulfonamide
This document provides comprehensive safety protocols and logistical guidance for the handling and disposal of N-(2-methylphenyl)benzenesulfonamide. Designed for researchers and professionals in drug development, this guide synthesizes technical data with practical, field-tested experience to ensure a safe and efficient laboratory environment. The procedural steps outlined are grounded in established safety principles for handling solid organic compounds of this class, emphasizing the causality behind each recommendation to foster a proactive safety culture.
Hazard Assessment and Risk Mitigation
-
Inhalation: Airborne dust can cause respiratory tract irritation.[2]
-
Skin Contact: Can cause skin irritation upon prolonged or repeated contact.[5][6]
A thorough risk assessment is the cornerstone of safe laboratory practice. Before commencing any work, it is imperative to evaluate the specific experimental conditions and scale of operations to implement the most effective control measures.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to minimizing exposure. The following table summarizes the recommended PPE for handling N-(2-methylphenyl)benzenesulfonamide, with detailed justifications for each selection.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[8] | Protects against airborne particles and accidental splashes. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical-resistant barrier to prevent skin contact. |
| Body Protection | A long-sleeved laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator is required when dusts are generated.[2] | Mitigates the risk of inhaling fine particles. |
The following diagram illustrates the decision-making process for selecting the appropriate level of respiratory protection.
Caption: PPE selection workflow for respiratory protection.
Operational Plan: From Receipt to Disposal
A systematic approach to handling N-(2-methylphenyl)benzenesulfonamide is essential for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.[2]
Handling and Use
-
Preparation: Ensure that a chemical spill kit is readily accessible.
-
Ventilation: All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood or a ventilated balance enclosure.
-
Weighing and Transfer:
-
Use a spatula to handle the solid. Avoid scooping actions that can create airborne dust.
-
If possible, use a container with a wide mouth to minimize the potential for spills during transfer.
-
-
Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
The following diagram outlines the standard operating procedure for handling the solid compound.
Caption: Standard workflow for handling solid N-(2-methylphenyl)benzenesulfonamide.
Disposal Plan: Responsible Waste Management
Chemical waste disposal must adhere to institutional, local, and national regulations.[2]
-
Solid Waste:
-
Collect any unused solid N-(2-methylphenyl)benzenesulfonamide and contaminated disposable materials (e.g., gloves, weighing paper) in a designated, labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing N-(2-methylphenyl)benzenesulfonamide should be collected in a separate, labeled hazardous waste container.
-
-
Container Disposal:
-
Empty containers should be handled as hazardous waste unless thoroughly decontaminated.
-
Never dispose of N-(2-methylphenyl)benzenesulfonamide down the drain or in the regular trash.
Emergency Procedures: Be Prepared
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[9]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.[4]
-
Spills:
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
For large spills, evacuate the area and contact your institution's environmental health and safety department.
-
References
-
Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008). N-(2-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1692. [Link]
-
American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
-
Fisher Scientific. (2024). Safety Data Sheet: N-Methylbenzenesulfonamide. [Link]
Sources
- 1. N-(2-Methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. combi-blocks.com [combi-blocks.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
